Tetradec-11-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetradec-11-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3 |
InChI Key |
YGHAIPJLMYTNAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (Z)-tetradec-11-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-tetradec-11-en-1-ol is a long-chain unsaturated fatty alcohol that functions as a crucial semiochemical, primarily known for its role as a sex pheromone in various insect species. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an illustrative representation of the insect olfactory signaling pathway involved in its detection. The information presented herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, entomology, and pest management, as well as for professionals involved in the development of novel pest control strategies.
Chemical and Physical Properties
(Z)-tetradec-11-en-1-ol, a colorless to pale yellow liquid, possesses a unique set of physicochemical properties that are integral to its biological function as a volatile signaling molecule. A summary of these properties is presented in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source |
| CAS Number | 34010-15-6 | [1][2][3] |
| Molecular Formula | C₁₄H₂₈O | [2] |
| Molecular Weight | 212.37 g/mol | [1][2] |
| Purity | 90-97% (typical) | [1][3] |
| InChI Key | YGHAIPJLMYTNAI-ARJAWSKDSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 280.71 °C (estimated at 760 mm Hg) | [4] |
| Vapor Pressure | 0.000060 mmHg at 25.00 °C (estimated) | [4] |
| Flash Point | 250.00 °F (121.30 °C) (estimated) | [4] |
| logP (o/w) | 5.670 (estimated) | [4] |
| Solubility | Soluble in alcohol; Insoluble in water (2.282 mg/L at 25 °C, estimated) | [4] |
Synthesis and Biological Evaluation: Experimental Protocols
The synthesis and biological evaluation of (Z)-tetradec-11-en-1-ol are critical for confirming its structure and understanding its function. The following sections provide detailed methodologies for key experiments.
Synthesis via Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, including the (Z)-isomer of tetradec-11-en-1-ol.[5][6][7] A general protocol is outlined below.
Objective: To synthesize (Z)-tetradec-11-en-1-ol from an appropriate aldehyde and a phosphonium ylide.
Materials:
-
11-Bromoundecanol
-
Triphenylphosphine (PPh₃)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Propionaldehyde
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen atmosphere)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Phosphonium Salt: 11-Bromoundecanol is reacted with triphenylphosphine in a suitable solvent to form the corresponding triphenylphosphonium bromide salt via an SN2 reaction.[8]
-
Generation of the Ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium, in an anhydrous solvent under an inert atmosphere to generate the phosphonium ylide (Wittig reagent).[8]
-
Wittig Reaction: The aldehyde (propionaldehyde) is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. For non-stabilized ylides, this reaction typically yields the (Z)-alkene with high selectivity.[6]
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure (Z)-tetradec-11-en-1-ol.[5]
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for the synthesis of (Z)-tetradec-11-en-1-ol via the Wittig reaction.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.[9][10]
Objective: To determine if an insect antenna responds to (Z)-tetradec-11-en-1-ol.
Materials:
-
Live insect (e.g., moth)
-
Dissecting microscope and tools
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., Ringer's solution)
-
Ag/AgCl electrodes
-
High-impedance amplifier
-
Data acquisition system
-
Air stimulus controller for delivering odor puffs
-
(Z)-tetradec-11-en-1-ol solution of known concentration
Procedure:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.[9]
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is inserted into a recording electrode, both filled with an electrolyte solution.[9][11]
-
Stimulus Delivery: A controlled puff of air carrying a known concentration of (Z)-tetradec-11-en-1-ol is delivered over the antenna.
-
Data Recording: The change in electrical potential (the EAG response) across the antenna is amplified and recorded by the data acquisition system.[10]
-
Controls: Puffs of clean air (solvent control) are used to establish a baseline response.
Diagram of the Electroantennography (EAG) Workflow:
Caption: Generalized workflow for conducting an electroantennography (EAG) experiment.
Behavioral Assay in a Wind Tunnel
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne pheromones in a controlled environment that simulates natural conditions.[12][13][14]
Objective: To assess the behavioral response (e.g., upwind flight, source location) of male insects to a plume of (Z)-tetradec-11-en-1-ol.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Live male insects (sexually mature and naive)
-
Pheromone dispenser (e.g., filter paper, rubber septum)
-
Solution of (Z)-tetradec-11-en-1-ol of known concentration
-
Video recording and analysis system
Procedure:
-
Acclimation: Insects are acclimated to the wind tunnel conditions.
-
Pheromone Release: A dispenser treated with a specific dose of (Z)-tetradec-11-en-1-ol is placed at the upwind end of the tunnel.
-
Insect Release: Male insects are released at the downwind end of the tunnel.
-
Behavioral Observation: The insects' flight paths and behaviors (e.g., taking flight, upwind zigzagging flight, landing at the source) are recorded and analyzed.[13][15]
-
Controls: A dispenser with solvent only is used as a negative control.
Insect Olfactory Signaling Pathway
The detection of (Z)-tetradec-11-en-1-ol by an insect antenna initiates a cascade of events within the olfactory sensory neurons (OSNs), leading to a behavioral response. This signaling pathway involves several key protein families.
Diagram of the Insect Pheromone Signaling Pathway:
Caption: A simplified diagram of the insect olfactory signaling pathway for pheromone detection.
The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the insect antenna. Within the lymph, it is bound by an Odorant Binding Protein (OBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an Olfactory Sensory Neuron (OSN). There, the pheromone-OBP complex interacts with a specific Olfactory Receptor (OR) paired with a highly conserved co-receptor (Orco). This interaction triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the insect's brain for processing, ultimately resulting in a behavioral response.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. aablocks.com [aablocks.com]
- 3. 34010-15-6 Cas No. | (Z)-Tetradec-11-en-1-ol | Apollo [store.apolloscientific.co.uk]
- 4. (Z)-11-tetradecen-1-ol, 34010-15-6 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Electroantennography - Wikipedia [en.wikipedia.org]
- 10. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 11. m.youtube.com [m.youtube.com]
- 12. ento.psu.edu [ento.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Wind tunnel studies of sex pheromone-mediated behavior of the Hessian fly (Diptera: Cecidomyiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ento.psu.edu [ento.psu.edu]
An In-depth Technical Guide to the Physical Characteristics of (E)-tetradec-11-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-tetradec-11-en-1-ol, a long-chain fatty alcohol. The information is curated for professionals in research and development, offering detailed data, experimental protocols for characterization, and a visual representation of the analytical workflow.
Introduction
(E)-tetradec-11-en-1-ol is a member of the class of long-chain fatty alcohols, which are aliphatic alcohols with a chain length of eight or more carbon atoms.[1] These compounds are of significant interest in various fields, including the production of surfactants, as intermediates in organic synthesis, and as pharmaceutical intermediates.[1][2] The physical characteristics of (E)-tetradec-11-en-1-ol are fundamental to its application and are detailed herein.
Physical and Chemical Properties
A summary of the key physical and chemical properties of (E)-tetradec-11-en-1-ol is presented in the table below. This data has been compiled from various sources to provide a comprehensive reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O | [2][3][4] |
| Molecular Weight | 212.37 g/mol | [3][4] |
| IUPAC Name | (E)-tetradec-11-en-1-ol | [3][4] |
| CAS Number | 35153-18-5 | [3] |
| Boiling Point | 280.7 ± 8.0 °C at 760 Torr | [2] |
| Density | 0.846 ± 0.06 g/cm³ at 20 °C and 760 Torr | [2] |
| Flash Point | 121.3 ± 5.5 °C | [2][5] |
| Refractive Index | 1.4562 at 20°C and 589.3 nm | [2] |
| Water Solubility | Estimated Log10WS: -4.80 | [6] |
| Octanol/Water Partition Coefficient | Estimated LogP: 4.456 - 5.3 | [4][6] |
| Appearance | Colorless liquid (typical for similar alcohols) | [7] |
| Hydrogen Bond Donor Count | 1 | [3][5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 11 | [5] |
Experimental Protocols for Characterization
The determination and verification of the physical properties of long-chain alcohols like (E)-tetradec-11-en-1-ol rely on established analytical techniques. The following are detailed methodologies for key experiments.
Gas chromatography is a primary method for assessing the purity and determining the carbon chain length distribution of fatty alcohols.[1][8]
-
Sample Preparation (Derivatization): To increase volatility and improve chromatographic separation, fatty alcohols are often derivatized to their trimethylsilyl (TMS) ethers.[1][9]
-
To a sample of the fatty alcohol, add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like N,N-dimethylformamide.[1]
-
Vortex the mixture and heat at 60°C for 30 minutes to ensure complete silylation.[9]
-
The resulting solution can be directly injected into the GC-MS system.[9]
-
-
GC-MS Instrumentation and Conditions:
-
Column: A non-polar capillary column, such as a CP-Sil 8 CB or equivalent, is suitable for separating fatty alcohol derivatives.[10]
-
Injector: Use a split/splitless injector, typically in split mode with a ratio of 1:60.[10] The injector temperature should be set to approximately 280°C.[1]
-
Carrier Gas: Helium or Hydrogen can be used as the carrier gas.[10][11]
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a final temperature. For example, starting at 210°C and ramping to 260°C at a rate of 6°C/min.[10]
-
Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification by comparing the fragmentation pattern to spectral libraries.[1][12]
-
NMR spectroscopy is a powerful tool for confirming the chemical structure of organic molecules, including the position of the double bond and the stereochemistry in (E)-tetradec-11-en-1-ol.[13][14]
-
Sample Preparation:
-
Dissolve a small amount of the purified fatty alcohol in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[15]
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule.
-
Protons on the carbon adjacent to the hydroxyl group (-CH₂OH) typically appear in the 3.4-4.5 ppm region.[16]
-
The proton of the hydroxyl group (-OH) itself gives a signal that can vary in position (typically 2.0-2.5 ppm) and is often a broad singlet.[16] Its identity can be confirmed by a "D₂O shake," where the addition of deuterium oxide causes the -OH peak to disappear.[16]
-
The olefinic protons of the trans double bond (-CH=CH-) will have a characteristic chemical shift and coupling constant.
-
-
¹³C NMR Spectroscopy:
-
The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.
-
The carbon bearing the hydroxyl group will be shifted downfield.
-
The carbons of the double bond will also have distinct chemical shifts, which can help confirm the E/Z stereochemistry.
-
Standard laboratory procedures are used to determine physical constants like boiling and melting points.
-
Boiling Point Determination: The boiling point can be determined using a distillation apparatus at atmospheric pressure or under reduced pressure for high-boiling compounds to prevent decomposition.
-
Density Measurement: The density can be measured using a pycnometer or a digital density meter at a controlled temperature.
-
Refractive Index Measurement: A refractometer is used to measure the refractive index, which is a characteristic property of a pure liquid and can be used to assess purity.
Workflow and Data Analysis
The following diagram illustrates a typical workflow for the characterization of (E)-tetradec-11-en-1-ol.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 11-Tetradecen-1-ol, (11E)- | C14H28O | CID 1712011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetradec-11-en-1-ol | C14H28O | CID 36657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 11-Tetradecen-1-ol, (E)- (CAS 35153-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. tsfx.edu.au [tsfx.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. agilent.com [agilent.com]
- 11. Z-(13,14-Epoxy)this compound acetate [webbook.nist.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pure.au.dk [pure.au.dk]
- 14. aocs.org [aocs.org]
- 15. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Structure and Isomers of Tetradec-11-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradec-11-en-1-ol is a long-chain unsaturated fatty alcohol with the molecular formula C₁₄H₂₈O. Its structure, comprising a fourteen-carbon chain with a terminal hydroxyl group and a carbon-carbon double bond at the eleventh position, gives rise to geometric and positional isomers, each with potentially distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the molecular structure, isomers, synthesis, and analytical characterization of this compound, with a focus on providing actionable data and protocols for scientific and research applications.
Molecular Structure and Isomerism
The core structure of this compound consists of a tetradecanol backbone with a single point of unsaturation. The location and configuration of this double bond are the primary sources of isomerism for this molecule.
Geometric Isomers: (E)- and (Z)-tetradec-11-en-1-ol
The presence of the double bond at the C-11 position allows for two geometric isomers: (Z)-tetradec-11-en-1-ol (cis) and (E)-tetradec-11-en-1-ol (trans). The spatial arrangement of the alkyl groups attached to the double-bonded carbons defines these isomers. In the (Z)-isomer, the higher priority groups are on the same side of the double bond, leading to a "bent" molecular shape. In the (E)-isomer, they are on opposite sides, resulting in a more linear structure. This difference in geometry significantly influences their physical properties and biological activity, particularly in their roles as insect pheromones.
Positional Isomers
In addition to geometric isomerism, the double bond can be located at different positions along the fourteen-carbon chain, creating a variety of positional isomers. For example, tetradec-9-en-1-ol and tetradec-12-en-1-ol are positional isomers of this compound. Each positional isomer will also have its own (E) and (Z) geometric isomers. The position of the double bond affects the molecule's overall shape and electronic distribution, leading to variations in physical and spectroscopic properties.
Data Presentation: Physical and Spectroscopic Properties
The following tables summarize the available quantitative data for this compound and its selected isomers. Data has been compiled from various sources and should be referenced accordingly.
Table 1: Physical Properties of this compound Isomers
| Property | (Z)-Tetradec-11-en-1-ol | (E)-Tetradec-11-en-1-ol | (Z)-Tetradec-9-en-1-ol |
| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₈O | C₁₄H₂₈O |
| Molecular Weight ( g/mol ) | 212.37 | 212.37 | 212.37 |
| Boiling Point (°C) | 280.7 (est.) | Not available | 307.14 (est.) @ 760 mmHg[1] |
| Density (g/cm³) | Not available | Not available | Not available |
| Refractive Index | Not available | Not available | Not available |
Note: Estimated values are computationally derived and should be confirmed experimentally.
Table 2: Spectroscopic Data for this compound Isomers
| Isomer | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Mass Spectrum (m/z) |
| (Z)-Tetradec-11-en-1-ol | Data not fully assigned in available literature. Olefinic protons expected around 5.3-5.4 ppm. | Data not fully assigned in available literature. | Key fragments expected from cleavage at the allylic and homoallylic positions. |
| (E)-Tetradec-11-en-1-ol | Data not fully assigned in available literature. Olefinic protons expected around 5.3-5.4 ppm. | Data not fully assigned in available literature. | Key fragments expected from cleavage at the allylic and homoallylic positions. |
Note: Detailed and assigned NMR data for direct comparison is limited in the public domain. Researchers should perform their own spectral analysis for confirmation.
Experimental Protocols
Synthesis of (Z)-Tetradec-11-en-1-ol via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, making it ideal for preparing the specific geometric isomers of this compound. The synthesis of the (Z)-isomer typically involves the reaction of a non-stabilized ylide with an aldehyde.
General Protocol:
-
Preparation of the Phosphonium Salt: React triphenylphosphine with 1-bromoundecane to form the corresponding phosphonium salt, (11-hydroxyundecyl)triphenylphosphonium bromide. The hydroxyl group may need to be protected (e.g., as a silyl ether) prior to this step.
-
Ylide Generation: Treat the phosphonium salt with a strong, non-nucleophilic base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen). This deprotonates the carbon adjacent to the phosphorus, forming the ylide.
-
Wittig Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add propanal. The reaction between the ylide and the aldehyde forms an oxaphosphetane intermediate.
-
Workup and Purification: Allow the reaction to warm to room temperature. The oxaphosphetane will decompose to form the desired (Z)-alkene and triphenylphosphine oxide. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted with a suitable solvent (e.g., diethyl ether or hexane), washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the (Z)-tetradec-11-en-1-ol from the triphenylphosphine oxide byproduct and any (E)-isomer that may have formed. If a protecting group was used, a deprotection step will be necessary.
Analysis of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for separating and identifying the isomers of this compound.
General Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane or dichloromethane.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Temperature Program: A temperature gradient is employed to separate the components. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min. The final temperature is held for several minutes to ensure all components elute.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Detection: The separated components are introduced into the mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Mass Analysis: The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the fragment ions.
-
-
Data Analysis: The retention times of the peaks in the chromatogram are used to distinguish between the isomers. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for identification. The fragmentation patterns of the (E) and (Z) isomers are often very similar, so careful analysis of retention times is crucial for differentiation.
Mandatory Visualizations
Caption: Isomeric relationships of this compound.
Caption: Workflow for the synthesis of (Z)-tetradec-11-en-1-ol.
References
The Elusive Presence of Tetradec-11-en-1-ol in the Plant Kingdom: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of tetradec-11-en-1-ol in plants. While this specific long-chain unsaturated alcohol is a well-documented semiochemical in the insect world, its presence within the plant kingdom remains largely unconfirmed in publicly accessible scientific literature. This document synthesizes the available information on closely related C14 unsaturated alcohols and their derivatives found in plants, providing a framework for future research. It details the standard experimental protocols for the extraction, identification, and quantification of such compounds from plant matrices, and outlines the probable biosynthetic pathways. This guide serves as a resource for researchers investigating plant-derived semiochemicals and natural product chemistry.
Introduction
This compound is a C14 unsaturated fatty alcohol. In the realm of chemical ecology, it and its isomers, such as (Z)-11-tetradecen-1-ol and (E)-11-tetradecen-1-ol, are primarily recognized as components of insect pheromones, playing a crucial role in the chemical communication of various species, notably the European corn borer (Ostrinia nubilalis). The biosynthesis of these compounds in insects is a subject of extensive research. However, their endogenous production and storage in plants are not well-established.
This guide addresses the significant gap in the literature regarding the natural occurrence of this compound in plants. While direct evidence is scarce, the presence of structurally similar compounds in plant volatile profiles suggests that the biosynthetic machinery for producing such molecules may exist. This document provides a comprehensive overview of related compounds that have been identified in plants, the methodologies to investigate their presence, and the likely biochemical pathways involved in their synthesis.
Natural Occurrence of this compound and Related Compounds in Plants
A thorough review of scientific databases and literature reveals a lack of direct evidence for the presence of this compound in plants. However, analyses of plant volatile organic compounds (VOCs) and methanolic extracts have identified other C14 unsaturated alcohols and their derivatives. These findings suggest that the building blocks and enzymatic pathways for the synthesis of this compound could be present in certain plant species.
One notable example is the identification of 7-Methyl-Z-tetradecen-1-ol acetate in the methanolic extract of Mentha viridis. While not the exact isomer of interest, this discovery underscores the potential for plants to produce a variety of C14 unsaturated alcohols.
Table 1: Quantitative Data on C14 Unsaturated Alcohols and Acetates in Plants
| Compound | Plant Species | Plant Part | Concentration/Emission Rate | Reference |
| 7-Methyl-Z-tetradecen-1-ol acetate | Mentha viridis | Leaves | Not specified (identified in extract) | [1] |
| (E)-11-Tetradecen-1-ol acetate | Not reported in plants; found in the insect Platynota stultana | - | - | [2] |
Note: The table highlights the limited quantitative data available for these specific compounds in plants.
Experimental Protocols
The investigation of long-chain unsaturated alcohols in plants requires sensitive and specific analytical techniques. The following protocols are standard methodologies for the collection, extraction, identification, and quantification of these volatile and semi-volatile compounds.
Collection of Plant Volatiles
Dynamic Headspace Collection: This is a common method for trapping volatile compounds emitted by living plants.
-
Enclosure: A single leaf, a branch, or the entire plant is enclosed in a volatile-free container, such as a glass chamber or a polyacetate bag.
-
Airflow: Purified, hydrocarbon-free air is pushed through the enclosure at a controlled flow rate.
-
Trapping: The air exiting the enclosure is pulled through an adsorbent trap containing materials like Porapak Q, Tenax TA, or activated charcoal to capture the volatile compounds.
-
Elution: The trapped compounds are then eluted from the adsorbent using a high-purity solvent (e.g., hexane or dichloromethane) for analysis.
Extraction of Semiochemicals
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from the headspace above a plant sample.
-
Sample Preparation: A known weight of the plant material (e.g., leaves, flowers) is placed in a sealed vial.
-
Equilibration: The vial is gently heated to a specific temperature (e.g., 40-60°C) for a defined period to allow the volatile compounds to partition into the headspace.
-
Extraction: A SPME fiber coated with a specific stationary phase (e.g., PDMS/DVB) is exposed to the headspace for a set time to adsorb the analytes.
-
Desorption: The fiber is then retracted and directly inserted into the heated injection port of a gas chromatograph for thermal desorption and analysis.
Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the separation and identification of volatile and semi-volatile compounds.
-
Separation: The desorbed or injected sample is vaporized and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, is compared to spectral libraries (e.g., NIST, Wiley) for identification.
-
Quantification: For quantitative analysis, a known amount of an internal or external standard is added to the sample. The peak area of the target analyte is compared to the peak area of the standard to determine its concentration.
Biosynthesis of this compound in Plants
The biosynthesis of long-chain unsaturated alcohols in plants is believed to originate from the fatty acid synthesis (FAS) pathway. While the specific pathway for this compound is not elucidated, a putative pathway can be proposed based on the known biosynthesis of other long-chain fatty alcohols.
The process begins in the plastid with the de novo synthesis of C16 and C18 fatty acids. These are then elongated in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE). The introduction of a double bond at the ∆11 position would likely be catalyzed by a specific desaturase enzyme. Finally, the carboxyl group of the resulting fatty acid is reduced to an alcohol by a fatty acyl-CoA reductase (FAR).
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an open question for the scientific community. While its role as an insect semiochemical is well-established, its presence in the plant kingdom is yet to be definitively proven. The identification of related C14 unsaturated alcohols in certain plant species provides a compelling reason to continue the search.
Future research should focus on broad-spectrum screening of plant volatiles from a diverse range of species, particularly those known to be hosts for insects that utilize tetradecenol isomers as pheromones. The application of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), could provide the necessary sensitivity and resolution to detect trace amounts of these compounds. Furthermore, transcriptomic and genomic analyses of candidate plant species could help identify the genes encoding the necessary desaturases and fatty acyl-CoA reductases for the biosynthesis of this compound.
Uncovering a plant-based source for this important semiochemical could have significant implications for pest management strategies, potentially leading to the development of novel, sustainable attractants or repellents. This technical guide provides the foundational knowledge and methodological framework to embark on this exciting area of research.
References
Tetradec-11-en-1-ol: A Technical Guide to its Role as an Insect Sex Pheromone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradec-11-en-1-ol is a long-chain fatty alcohol that functions as a critical component of the sex pheromone blend in numerous insect species, primarily within the order Lepidoptera. This technical guide provides a comprehensive overview of its chemical properties, biosynthesis, mode of action, and its application in pest management strategies. Detailed experimental protocols for its synthesis, electrophysiological analysis, and behavioral assays are presented, alongside quantitative data to support its role as a semiochemical. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of insect pheromones.
Introduction
Chemical communication is a cornerstone of insect behavior, with sex pheromones playing a pivotal role in mate recognition and reproductive success. This compound, a C14 alcohol, is a frequently encountered component in the sex pheromone blends of various moth species. It exists as two geometric isomers, (Z)-11-tetradecen-1-ol and (E)-11-tetradecen-1-ol, the ratio of which is often critical for species-specific attraction. Understanding the intricacies of this pheromone, from its molecular synthesis to its perception by the insect's sensory apparatus, is fundamental for the development of effective and environmentally benign pest control methods.
Chemical Properties
This compound is a monounsaturated fatty alcohol with the molecular formula C₁₄H₂₈O. The location of the double bond at the 11th carbon position and its stereochemistry (Z or E) are crucial for its biological activity.
| Property | (Z)-11-tetradecen-1-ol | (E)-11-tetradecen-1-ol |
| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₈O |
| Molecular Weight | 212.38 g/mol | 212.38 g/mol |
| CAS Number | 34010-15-6 | 35153-18-5 |
| Appearance | Colorless oil | Colorless oil |
| Boiling Point | ~280.7 °C at 760 mmHg | Not readily available |
| Refractive Index | ~1.457 | Not readily available |
Biosynthesis of this compound
The biosynthesis of Type I insect sex pheromones, including tetradecen-1-ol, is a modified fatty acid synthesis pathway that primarily occurs in the pheromone glands of female insects. The process is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][2][3][4][5]
The general pathway involves:
-
De novo fatty acid synthesis: Acetyl-CoA is converted to palmitic acid (C16) or stearic acid (C18) by fatty acid synthase (FAS).
-
Desaturation: A specific desaturase enzyme introduces a double bond at the ∆11 position of the fatty acyl-CoA precursor.
-
Chain shortening (optional): For pheromones with shorter carbon chains, a controlled β-oxidation process removes two-carbon units.
-
Reduction: A fatty acyl-CoA reductase (FAR) reduces the carboxyl group to an alcohol, forming tetradecen-1-ol.
-
Esterification (optional): An acetyltransferase can esterify the alcohol to produce the corresponding acetate ester, a common variant in many pheromone blends.
Olfactory Signaling Pathway
The perception of tetradecen-1-ol by a male insect involves a complex signal transduction cascade within the olfactory sensory neurons (OSNs) located in the antennae.
-
Binding: The hydrophobic pheromone molecule is solubilized and transported across the aqueous sensillum lymph by a Pheromone Binding Protein (PBP).
-
Receptor Activation: The PBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an OSN. This interaction is facilitated by the Sensory Neuron Membrane Protein (SNMP).
-
Signal Transduction: The activated OR, which forms a heterodimeric ion channel with the obligatory co-receptor (Orco), opens, leading to an influx of cations and depolarization of the neuron. This can also involve a G-protein coupled second messenger system.
-
Signal Processing: The resulting action potential travels down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed in specific glomeruli before being relayed to higher brain centers, ultimately leading to a behavioral response.
Experimental Protocols
Synthesis of (Z)-11-tetradecen-1-ol
A common method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction.[6]
Materials:
-
11-Bromoundecan-1-ol
-
Triphenylphosphine (PPh₃)
-
n-Butyllithium (n-BuLi) in hexane
-
Propanal
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Phosphonium Salt Formation: A solution of 11-bromoundecan-1-ol and a slight molar excess of PPh₃ in a suitable solvent (e.g., acetonitrile) is refluxed for 24-48 hours. The resulting phosphonium salt is precipitated, filtered, and dried.
-
Ylide Generation: The phosphonium salt is suspended in anhydrous THF under an inert atmosphere (e.g., argon) and cooled to -78 °C. A solution of n-BuLi (2.2 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for several hours to form the ylide.
-
Wittig Reaction: The reaction mixture is cooled again to -78 °C, and a solution of propanal in anhydrous THF is added dropwise. The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (Z)-11-tetradecen-1-ol.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique to identify biologically active compounds in a complex mixture by using an insect's antenna as a detector.[7][8][9][10][11]
Apparatus:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
EAD system (micromanipulators, electrodes, amplifier)
-
Effluent splitter to direct the GC column outflow to both the FID and the antenna
Procedure:
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two glass capillary electrodes filled with a saline solution.
-
GC Analysis: A sample containing the pheromone (e.g., a gland extract or a synthetic blend) is injected into the GC. A nonpolar capillary column (e.g., DB-5) is typically used. The oven temperature is programmed to separate the components of the mixture.
-
EAD Recording: As compounds elute from the GC column, they are split between the FID and a stream of humidified air directed over the antenna. The electrical response of the antenna (depolarization) to active compounds is amplified and recorded simultaneously with the FID signal.
-
Data Analysis: Peaks in the EAD chromatogram that correspond to peaks in the FID chromatogram indicate compounds that are perceived by the insect's antenna.
Wind Tunnel Bioassay
Wind tunnel assays are used to study the behavioral responses of insects to pheromones in a controlled environment that simulates natural conditions.[12][13][14][15][16]
Apparatus:
-
Wind tunnel with controlled airflow, temperature, humidity, and light conditions.
-
Pheromone dispenser (e.g., a rubber septum)
-
Video recording equipment
Procedure:
-
Acclimation: Male moths are acclimated to the conditions of the wind tunnel for a set period before the experiment.
-
Pheromone Source: A dispenser loaded with a specific amount and blend of tetradecen-1-ol is placed at the upwind end of the tunnel.
-
Insect Release: Moths are released individually at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moth is recorded and scored for a series of responses, such as taking flight, upwind flight, zigzagging flight, and contact with the pheromone source.
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone treatments.
Quantitative Data
The biological activity of tetradecen-1-ol and its derivatives is highly dependent on the specific insect species, the isomeric ratio, and the dose. The following tables provide representative data for the European corn borer, Ostrinia nubilalis, which utilizes a blend of (Z)- and (E)-11-tetradecenyl acetate.
Table 1: Electroantennogram (EAG) Responses of Male Ostrinia nubilalis to Isomers of 11-Tetradecenyl Acetate
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |
| (Z)-11-tetradecenyl acetate | 10 | 1.2 ± 0.1 |
| (E)-11-tetradecenyl acetate | 10 | 0.5 ± 0.05 |
| Control (Hexane) | - | 0.1 ± 0.02 |
Table 2: Field Trap Captures of Male Ostrinia nubilalis with Different Pheromone Blends
| Lure Composition (Z:E ratio of 11-tetradecenyl acetate) | Lure Dosage (µg) | Mean Number of Moths Captured per Trap per Week ± SE |
| 99:1 | 10 | 55 ± 6 |
| 97:3 | 10 | 78 ± 8 |
| 95:5 | 10 | 42 ± 5 |
| 3:97 (E-strain) | 10 | 2 ± 1 |
| Unbaited Control | - | 0.5 ± 0.2 |
Data are hypothetical and illustrative of typical results. Actual values can vary based on experimental conditions and geographic location of the insect population.[17][18][19]
Conclusion
This compound is a key semiochemical that mediates the reproductive behavior of a wide range of insect species. A thorough understanding of its chemical properties, biosynthesis, and the mechanisms of its perception is essential for leveraging this compound in sustainable agriculture and pest management. The detailed protocols and data presented in this guide provide a foundation for further research and development in this field. Future work should focus on elucidating the precise enzymatic machinery involved in the biosynthesis of diverse pheromone blends and on the development of novel agonists and antagonists for the targeted manipulation of insect behavior.
References
- 1. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Pheromone Biosynthesis Activating Neuropeptide (PBAN) in Insects -Korean journal of applied entomology | Korea Science [koreascience.kr]
- 5. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]
- 10. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 11. Identification of the Sex Pheromone of the Asparagus Moth, Parahypopta Caestrum (Lepidoptera, Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchtrend.net [researchtrend.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. ento.psu.edu [ento.psu.edu]
- 16. ento.psu.edu [ento.psu.edu]
- 17. Pheromone trap monitoring of Z-strain European corn borer (Lepidoptera: Pyralidae): optimum pheromone blend, comparison with blacklight traps, and trap number requirements [agris.fao.org]
- 18. researchgate.net [researchgate.net]
- 19. Trap catch of the European corn borer, Ostrinia nubilalis, in pheromone traps in Sweden 2013-2022 [researchdata.se]
Biological Activity of Tetradec-11-en-1-ol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradec-11-en-1-ol and its derivatives are crucial semiochemicals in the life cycle of numerous insect species, primarily acting as sex pheromones. The biological activity of these compounds is highly dependent on their stereochemistry, including both geometric isomerism (Z/E) and, potentially, enantiomerism (R/S). While the roles of geometric isomers of this compound are well-documented in species such as the European Corn Borer (Ostrinia nubilalis) and the Currant Bud Moth (Euhyponomeutoides albithoracellus), a comprehensive understanding of the differential biological activities of the (R)- and (S)-enantiomers of this compound remains a significant area for further research. This guide synthesizes the current knowledge on the biological activity of this compound, provides detailed experimental protocols for its study, and outlines the underlying principles of chiral recognition in insect olfaction.
Introduction: Chirality in Insect Communication
Chemical communication is a cornerstone of insect behavior, governing processes from mating to foraging. Pheromones, as chemical signals between individuals of the same species, are often characterized by a high degree of specificity. This specificity is frequently derived from the precise stereochemistry of the molecule. While geometric isomerism is a well-established determinant of pheromone activity, the chirality of a molecule, arising from the presence of one or more stereocenters, can also play a critical role. Insects have demonstrated the ability to discriminate between enantiomers, where one enantiomer may be highly active, while the other is inactive or even inhibitory. This enantioselective perception is a testament to the finely tuned nature of insect olfactory systems.
Biological Activity of this compound Geometric Isomers
The primary focus of research on this compound has been on its (Z) and (E) geometric isomers and their corresponding acetates. These compounds are key sex pheromone components for several lepidopteran species.
In Ostrinia nubilalis (European Corn Borer)
The European Corn Borer utilizes a blend of (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate as its primary sex pheromone. The ratio of these two isomers is critical for attracting males and varies between different populations (or "pheromone strains") of this species. While the acetates are the main components, the corresponding alcohols, (Z)-11-tetradecen-1-ol and (E)-11-tetradecen-1-ol, can also be present in the pheromone blend and modulate the behavioral response.
In Euhyponomeutoides albithoracellus (Currant Bud Moth)
Recent studies have identified (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate as the major sex pheromone components of the Currant Bud Moth. Field tests have shown strong attraction of males to a 1:1 blend of these acetates.[1] Interestingly, the addition of the corresponding alcohols, (E)-11-tetradecen-1-ol and (Z)-11-tetradecen-1-ol, to the acetate blend significantly reduced trap catches, indicating an inhibitory or repellent effect.[1]
Quantitative Data on Geometric Isomer Activity
The following table summarizes the known effects of the geometric isomers of this compound and its acetate on specific insect species. It is important to note that specific quantitative data on the differential activity of the (R)- and (S)-enantiomers of this compound is not currently available in the reviewed scientific literature.
| Species | Compound | Ratio (Z:E) | Observed Effect |
| Ostrinia nubilalis | (Z)-11-Tetradecenyl acetate & (E)-11-Tetradecenyl acetate | Varies by strain (e.g., 97:3 or 3:97) | Male attraction |
| Choristoneura rosaceana | (Z)-11-Tetradecen-1-ol | - | Component of sex pheromone blend |
| Euhyponomeutoides albithoracellus | (E)-11-Tetradecenyl acetate & (Z)-11-Tetradecenyl acetate | 1:1 | Strong male attraction[1] |
| Euhyponomeutoides albithoracellus | (E)-11-Tetradecen-1-ol & (Z)-11-Tetradecen-1-ol | - | Addition to acetate blend reduces male attraction[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biological activity of insect pheromones. These protocols are generalized and would need to be adapted for the specific insect species and compounds being tested.
Electroantennography (EAG)
Objective: To measure the overall electrical response of an insect antenna to a volatile stimulus.
Methodology:
-
Antenna Preparation: An adult insect is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed.
-
Electrode Placement: The cut ends of the antenna are placed into two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end, and the reference electrode is at the basal end.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., an enantiomer of this compound) is injected into the airstream for a defined period (e.g., 0.5 seconds).
-
Data Acquisition: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response.
-
Controls: A solvent blank and a standard compound known to elicit a response are used as controls.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify which compounds in a complex mixture (e.g., a pheromone gland extract) are biologically active.
Methodology:
-
GC Separation: The sample is injected into a gas chromatograph, which separates the individual components.
-
Effluent Splitting: The effluent from the GC column is split into two equal streams.
-
Parallel Detection: One stream is directed to a standard GC detector (e.g., a Flame Ionization Detector - FID), while the other is passed over an insect antenna prepared for EAG recording.
-
Data Correlation: The signals from the FID and the EAG are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to EAG responses indicate the retention times of biologically active compounds.
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral responses of insects to a pheromone plume in a controlled environment that simulates natural conditions.
Methodology:
-
Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light is used. A plume of the test compound is generated from a source (e.g., a filter paper loaded with a specific enantiomer) at the upwind end of the tunnel.
-
Insect Acclimation: Insects are placed in the downwind end of the tunnel and allowed to acclimate.
-
Behavioral Observation: The behavior of the insects in response to the pheromone plume is recorded. Key behaviors to quantify include:
-
Activation: Percentage of insects that initiate movement.
-
Upwind flight: Percentage of activated insects that fly upwind towards the source.
-
Source contact: Percentage of upwind flyers that land on or near the source.
-
-
Data Analysis: The percentages for each behavioral step are calculated and compared between different treatments (e.g., individual enantiomers, racemic mixture, and control).
Visualizations
Generalized Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow for Pheromone Bioassay
Caption: Experimental workflow for assessing enantiomer bioactivity.
Knowledge Gaps and Future Directions
The study of this compound has provided valuable insights into the chemical ecology of several insect pests. However, a significant knowledge gap exists regarding the biological activity of its individual enantiomers. The current body of literature focuses almost exclusively on the role of (Z) and (E) geometric isomers.
Future research should prioritize the following:
-
Enantioselective Synthesis: Development of robust and efficient methods for the synthesis of enantiomerically pure (R)- and (S)-tetradec-11-en-1-ol.
-
Comparative Bioassays: Conducting detailed electrophysiological and behavioral studies to compare the activity of the individual enantiomers and the racemic mixture in relevant insect species.
-
Receptor-Level Investigations: Utilizing techniques such as in-situ hybridization and single-sensillum recording to identify the specific olfactory receptors involved in the perception of these enantiomers.
-
Field Studies: Validating laboratory findings through field trapping experiments to determine the ecological significance of enantiomeric composition.
A deeper understanding of the enantiomer-specific biological activity of this compound will not only advance our fundamental knowledge of insect chemical communication but also has the potential to lead to the development of more specific and effective pest management strategies.
References
Unveiling the Precursor: A Technical Guide to Tetradec-11-en-1-ol in Ostrinia nubilalis
A deep dive into the discovery, biosynthesis, and analytical methodologies surrounding the pivotal pheromone precursor, tetradec-11-en-1-ol, in the European Corn Borer.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role and discovery of this compound in the chemical communication system of the European Corn Borer, Ostrinia nubilalis. While the primary sex pheromone components are the acetate esters, (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate, their direct precursor, this compound, is a critical intermediate in the biosynthetic pathway. This document details the experimental protocols for its identification, the enzymatic processes of its formation, and the quantitative data associated with the pheromone blend.
Discovery and Identification
The initial identification of the sex pheromone of Ostrinia nubilalis in the early 1970s focused on the behaviorally active acetate esters. However, the presence of the corresponding alcohol, this compound, as a direct precursor was inferred from the biosynthetic pathway common to many lepidopteran species. Subsequent detailed analyses of pheromone gland extracts have confirmed the presence of this alcohol.
The primary analytical approach for identifying and quantifying this compound and its acetate derivatives in the pheromone glands of O. nubilalis involves gas chromatography coupled with mass spectrometry (GC-MS) and electroantennographic detection (GC-EAD).
Experimental Protocols
Pheromone Gland Extraction and Analysis:
A solid-sample injection technique is often employed for the analysis of pheromone glands, which avoids solvent extraction.[1]
-
Gland Dissection: The terminal abdominal segments (VIII and IX) of a calling female moth are excised.
-
Sample Preparation: The intersegmental membrane containing the pheromone gland is encapsulated in a thin-walled glass capillary tube.
-
Gas Chromatography (GC): The capillary tube is crushed in the heated injector port of the gas chromatograph, releasing the volatile compounds directly onto the column.
-
Column: A non-polar or moderately polar capillary column (e.g., SP-2340 or SE-52) is typically used.[1]
-
Temperature Program: A programmed temperature gradient is used to separate the compounds, for example, starting at 60°C and increasing to 195°C at a rate of 4°C/min.[1]
-
Carrier Gas: Nitrogen or helium is used as the carrier gas.[1]
-
-
Mass Spectrometry (MS): The eluting compounds are ionized and fragmented, and the resulting mass spectra are compared to those of authentic standards for positive identification.[1]
-
Electroantennographic Detection (EAD): To identify biologically active compounds, the GC effluent is split. One portion goes to the standard detector (e.g., Flame Ionization Detector - FID), and the other is directed over an isolated male moth antenna. Electrical signals from the antenna in response to active compounds are recorded, pinpointing the retention times of pheromone components.[1]
Biosynthesis of this compound
This compound is synthesized in the pheromone gland of female O. nubilalis through a series of enzymatic reactions starting from acetyl-CoA. The key steps involve fatty acid synthesis, desaturation, and reduction. The regulation of this pathway is crucial for producing the species- and race-specific pheromone blend.
The biosynthesis of the final acetate pheromone begins with palmitic acid, which undergoes chain-shortening to produce myristate.[2] A Δ11-desaturase then introduces a double bond to create (Z)-11-tetradecenoyl and (E)-11-tetradecenoyl precursors.[2] These precursors are then reduced to the corresponding fatty alcohols, (Z)-11-tetradecen-1-ol and (E)-11-tetradecen-1-ol, and subsequently acetylated.[2]
The Role of Fatty-Acyl Reductase (pgFAR)
A pivotal enzyme in this pathway is a fatty-acyl reductase (pgFAR), which is responsible for the reduction of the fatty-acyl precursors to their corresponding alcohols.[2] Allelic variation in the gene encoding this enzyme is a key determinant of the final Z/E ratio of the pheromone blend in the two distinct pheromone races of O. nubilalis (Z-strain and E-strain).[2]
Regulation by Pheromone Biosynthesis Activating Neuropeptide (PBAN)
The entire process of pheromone biosynthesis is under the control of a neuropeptide known as the Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN is released from the subesophageal ganglion and acts on the pheromone gland cells to stimulate the production of the pheromone. Studies have shown that PBAN specifically upregulates the reduction of fatty acid pheromone precursors to alcohols.[3]
Quantitative Data
The quantitative analysis of the pheromone components in O. nubilalis has primarily focused on the final acetate products due to their behavioral activity. The ratio of the Z and E isomers of 11-tetradecenyl acetate is a key factor in the reproductive isolation of the two pheromone races.
| Pheromone Race | (Z)-11-tetradecenyl acetate | (E)-11-tetradecenyl acetate | Total Pheromone Titer (per female) | Reference |
| Z-strain | ~97-99.5% | ~0.5-3% | 3-5 ng | [1][2] |
| E-strain | ~1-4% | ~96-99% | Not specified in snippets | [2] |
While specific quantitative data for this compound is not as readily available in the reviewed literature, its concentration in the pheromone gland is expected to be transient and lower than that of the final acetate products, as it is an intermediate in the biosynthetic pathway. The ratio of the Z and E isomers of the alcohol produced by the pgFAR enzyme directly corresponds to the ratio of the final acetate pheromone components.[2]
Conclusion
This compound is a crucial, albeit transient, intermediate in the biosynthesis of the sex pheromone of Ostrinia nubilalis. Its formation, catalyzed by the fatty-acyl reductase enzyme, is a key regulatory step that determines the final isomeric ratio of the behaviorally active acetate pheromones. Understanding the biosynthesis and regulation of this alcohol is essential for developing novel and species-specific pest management strategies targeting the chemical communication of this significant agricultural pest. Further research into the precise quantification of this compound within the pheromone gland could provide deeper insights into the kinetics of the pheromone biosynthetic pathway.
References
In-Depth Technical Guide to cis-11-Tetradecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-11-Tetradecen-1-ol, a significant long-chain fatty alcohol renowned for its role as an insect sex pheromone. The document details its chemical and physical properties, outlines a standard synthesis methodology, and explores its primary applications, particularly in pest management. Furthermore, it delves into the biological signaling pathways initiated by this molecule in insects. This guide is intended to be a valuable resource for researchers in chemical ecology, organic synthesis, and those exploring novel pest control strategies. While direct applications in human drug development are not established, the principles of its synthesis and biological activity may offer insights for related fields.
Chemical and Physical Properties
cis-11-Tetradecen-1-ol, with the CAS number 34010-15-6 , is a C14 unsaturated alcohol.[1][2] Its chemical structure and key properties are summarized below.
Table 1: Chemical Identifiers and Properties of cis-11-Tetradecen-1-ol
| Property | Value | Reference |
| CAS Number | 34010-15-6 | [1][2] |
| Molecular Formula | C₁₄H₂₈O | [1] |
| Molecular Weight | 212.37 g/mol | [1][3] |
| IUPAC Name | (Z)-tetradec-11-en-1-ol | [1] |
| Synonyms | (11Z)-11-Tetradecen-1-ol, Z-11-Tetradecenol | [1] |
Table 2: Physical Properties of cis-11-Tetradecen-1-ol
| Property | Value | Reference |
| Appearance | Colorless liquid | |
| Boiling Point | 280.7 ± 8.0 °C at 760 mmHg | |
| Density | 0.846 ± 0.06 g/cm³ | |
| Refractive Index | n20/D 1.457 | |
| Flash Point | 144 °F | |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of cis-11-Tetradecen-1-ol via Wittig Reaction
The Wittig reaction is a widely employed and reliable method for the synthesis of alkenes from aldehydes or ketones.[4][5][6][7][8][9] This reaction is particularly advantageous for creating the cis-double bond found in cis-11-Tetradecen-1-ol with a high degree of stereoselectivity.
General Reaction Scheme
The synthesis involves the reaction of a phosphonium ylide with an aldehyde. For cis-11-Tetradecen-1-ol, this would typically involve the reaction of the ylide derived from a propyltriphenylphosphonium salt with 11-hydroxyundecanal.
Experimental Protocol (Representative)
Materials:
-
Propyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium in THF)
-
11-Hydroxyundecanal
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of n-butyllithium dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve 11-hydroxyundecanal in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alcohol and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure cis-11-Tetradecen-1-ol.
-
Visualization of the Wittig Reaction Workflow
Caption: Workflow for the synthesis of cis-11-Tetradecen-1-ol via the Wittig reaction.
Applications
The primary and most extensively studied application of cis-11-Tetradecen-1-ol is in the field of chemical ecology, specifically as a component of the sex pheromone of several lepidopteran species.
Insect Pest Management
cis-11-Tetradecen-1-ol is a key component of the sex pheromone of the European Corn Borer (Ostrinia nubilalis), a significant agricultural pest.[4][5][10] Its applications in pest management include:
-
Monitoring: Traps baited with synthetic cis-11-Tetradecen-1-ol are used to monitor the population dynamics of pest insects, allowing for more precise timing of insecticide applications.
-
Mating Disruption: Dispersing a high concentration of the synthetic pheromone in an agricultural field can confuse male insects and prevent them from locating females, thereby disrupting mating and reducing the subsequent larval population.
Relevance to Drug Development
Currently, there is no direct application of cis-11-Tetradecen-1-ol in human drug development. Its biological activity is highly specific to insect olfactory systems. However, the study of pheromone biosynthesis and receptor interaction in insects can provide valuable insights into:
-
Receptor-Ligand Interactions: Understanding the high specificity and affinity of pheromone receptors can inform the design of novel, highly targeted therapeutic agents.
-
Biosynthesis Pathways: The enzymatic pathways responsible for pheromone production in insects could serve as models for the development of biocatalytic processes for the synthesis of complex organic molecules.
Biological Signaling Pathway
In insects, the detection of pheromones like cis-11-Tetradecen-1-ol is a sophisticated process that occurs in specialized olfactory sensory neurons located in the antennae.
The binding of a pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of a sensory neuron is the initial step in the signaling cascade.[11][12][13] In the case of the European Corn Borer, specific ORs have been identified that respond to cis-11-Tetradecen-1-ol and its acetate ester.[4] This binding event is thought to induce a conformational change in the receptor complex, which is typically a heterodimer of a specific OR and a highly conserved co-receptor (Orco).[12] This conformational change leads to the opening of an ion channel, resulting in the influx of cations and the depolarization of the neuronal membrane.[11][12] This depolarization generates an action potential that is transmitted to the antennal lobe of the insect brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.[4]
The signal transduction can be further modulated by other proteins, such as pheromone-binding proteins (PBPs) in the sensillar lymph, which are thought to solubilize and transport the hydrophobic pheromone molecules to the receptors.[5]
Visualization of the Pheromone Signaling Pathway
Caption: Olfactory signaling pathway for cis-11-Tetradecen-1-ol in insects.
References
- 1. cis-11-Tetradecen-1-ol [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemeo.com [chemeo.com]
- 4. Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. slunik.slu.se [slunik.slu.se]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pheromone antagonism in the European corn borer moth Ostrinia nubilalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of Tetradec-11-en-1-ol
This guide provides a comprehensive overview of the geometric isomers of tetradec-11-en-1-ol, namely (E)-tetradec-11-en-1-ol and (Z)-tetradec-11-en-1-ol. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on their nomenclature, physicochemical properties, synthesis, and biological significance.
Introduction and Nomenclature
This compound is a long-chain fatty alcohol containing a carbon-carbon double bond at the 11th position. The presence of this double bond gives rise to two geometric isomers, distinguished by the spatial arrangement of the substituents around the double bond. These isomers are designated using the (E/Z) notation as per the Cahn-Ingold-Prelog (CIP) priority rules.
-
(E)-tetradec-11-en-1-ol : The 'E' stands for entgegen, the German word for "opposite". In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.
-
(Z)-tetradec-11-en-1-ol : The 'Z' stands for zusammen, the German word for "together". In this isomer, the higher priority groups on each carbon of the double bond are on the same side. This isomer is also known as cis-11-Tetradecen-1-ol.[1]
Physicochemical Properties
The geometric isomerism of this compound influences its physical and chemical properties. A summary of key quantitative data for both isomers is presented in the table below.
| Property | (E)-tetradec-11-en-1-ol | (Z)-tetradec-11-en-1-ol |
| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₈O |
| Molecular Weight | 212.37 g/mol [1][2] | 212.3715 g/mol [1] |
| IUPAC Name | (E)-tetradec-11-en-1-ol[2] | (Z)-tetradec-11-en-1-ol[1] |
| CAS Number | 35153-18-5[2] | 34010-15-6[1] |
| Boiling Point (est.) | Not available | 280.71 °C @ 760.00 mm Hg |
| Vapor Pressure (est.) | Not available | 0.000060 mmHg @ 25.00 °C |
| Flash Point (est.) | Not available | 250.00 °F. TCC ( 121.30 °C. ) |
| logP (o/w) (est.) | 5.3 | 5.670 |
| Appearance (est.) | Not available | Colorless to pale yellow clear liquid |
| Solubility in water (est.) | Not available | 2.282 mg/L @ 25 °C |
Data for the (Z)-isomer is estimated and sourced from "The Good Scents Company." Data for the (E)-isomer is from PubChem.
Synthesis and Experimental Protocols
The Wittig reaction is a widely employed and versatile method for the stereoselective synthesis of alkenes, including the isomers of this compound. This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction can be controlled by the nature of the ylide.
General Principle of the Wittig Reaction
The reaction proceeds via a betaine intermediate, which then collapses to form an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and a phosphine oxide. The geometry of the resulting alkene is influenced by the stability of the phosphorus ylide.
-
Unstabilized ylides (e.g., those with alkyl substituents) typically lead to the formation of (Z)-alkenes.
-
Stabilized ylides (e.g., those with electron-withdrawing groups) generally favor the formation of (E)-alkenes.
-
Semi-stabilized ylides (e.g., with phenyl substituents) often result in a mixture of (E) and (Z)-alkenes.
Synthesis of (Z)-tetradec-11-en-1-ol
A common route for the synthesis of (Z)-tetradec-11-en-1-ol involves the Wittig reaction between an appropriate phosphonium ylide and an aldehyde. For instance, the reaction of the ylide derived from (10-hydroxydecyl)triphenylphosphonium bromide with butyraldehyde would yield the desired (Z)-isomer, as the ylide is unstabilized.
Experimental Protocol Outline:
-
Ylide Preparation: (10-hydroxydecyl)triphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding phosphorus ylide.
-
Wittig Reaction: The freshly prepared ylide is then reacted with butyraldehyde at low temperatures. The reaction mixture is gradually warmed to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure (Z)-tetradec-11-en-1-ol.
Synthesis of (E)-tetradec-11-en-1-ol
The synthesis of the (E)-isomer can be achieved using a modified Wittig reaction, such as the Schlosser modification, which favors the formation of E-alkenes. Alternatively, other synthetic methods like the Julia olefination or metathesis reactions can be employed for the stereoselective synthesis of (E)-alkenes.
Biological Activity and Signaling Pathways
The isomers of this compound are notable for their roles as insect sex pheromones. Pheromones are chemical signals that trigger a natural response in another member of the same species.
(Z)-tetradec-11-en-1-ol and its acetate derivative are components of the sex pheromone of several moth species, including the European corn borer (Ostrinia nubilalis). These compounds are released by the female to attract males for mating. The specific blend and ratio of different pheromone components are often crucial for species-specific recognition.
The detection of these pheromones by male moths occurs via specialized olfactory sensory neurons located in their antennae. The binding of the pheromone molecule to a specific receptor protein on the surface of these neurons initiates a signal transduction cascade. While the precise details of the signaling pathway can vary between species, it generally involves the generation of an electrical signal (action potential) that is transmitted to the brain, leading to a behavioral response, such as upwind flight towards the pheromone source. The stereochemistry of the pheromone molecule is critical for its biological activity, as the receptor proteins are highly specific to the shape of the ligand.
Visualizations
Isomeric Structures
Caption: Geometric isomers of this compound.
Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound isomers.
References
The Making of a Moth's Allure: A Technical Guide to the Biosynthesis of Tetradec-11-en-1-ol
A deep dive into the enzymatic cascade responsible for producing a key insect pheromone component, providing insights for researchers in chemical ecology and drug development.
The intricate world of insect communication is largely orchestrated by a silent language of chemical cues known as pheromones. Among these, (Z)-11-tetradecen-1-ol, a C14 unsaturated alcohol, serves as a crucial sex pheromone component for numerous moth species, including the European corn borer (Ostrinia nubilalis) and the red-banded leafroller (Argyrotaenia velutinana). Understanding the precise biosynthetic pathway of this molecule is paramount for developing novel and species-specific pest management strategies. This technical guide elucidates the core enzymatic steps, presents key quantitative data, and details the experimental protocols used to unravel this fascinating biological process.
The Core Biosynthetic Pathway: From Common Fatty Acid to Potent Pheromone
The biosynthesis of tetradec-11-en-1-ol in insects is a specialized branch of fatty acid metabolism, primarily occurring in the pheromone glands of female moths. The pathway elegantly modifies a common saturated fatty acid through a series of enzymatic reactions to produce the final, biologically active molecule. The process can be summarized in two principal steps:
-
Desaturation: The pathway initiates with a 14-carbon saturated fatty acyl-CoA, myristoyl-CoA (tetradecanoyl-CoA). A specific desaturase enzyme, a Δ11-desaturase , introduces a double bond between the 11th and 12th carbon atoms of the fatty acid chain. This reaction results in the formation of (Z)-11-tetradecenoyl-CoA. The stereospecificity of this enzyme is crucial for producing the correct (Z)-isomer, which is often the most biologically active form.
-
Reduction: The newly formed unsaturated fatty acyl-CoA is then acted upon by a fatty acyl-CoA reductase (FAR) . This enzyme catalyzes the reduction of the thioester group to a primary alcohol, yielding (Z)-tetradec-11-en-1-ol.
In some insect species, a subsequent acetylation step can occur, where an acetyltransferase converts the alcohol into its corresponding acetate ester, (Z)-11-tetradecenyl acetate, another common pheromone component.
Visualizing the Pathway
The logical flow of the biosynthesis of this compound can be represented as follows:
Quantitative Insights into Enzyme Activity
While comprehensive kinetic data for the enzymes from every insect species producing this compound is not available, studies on related moth species provide valuable insights into substrate specificities and product profiles. The following table summarizes findings from heterologous expression studies, where genes for desaturases and reductases are expressed in systems like yeast (Saccharomyces cerevisiae) or insect cell lines to characterize their function.
| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference(s) |
| Δ11-Desaturase | Choristoneura rosaceana | Myristoyl-CoA (14:0) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | [1] |
| Ostrinia scapulalis | Myristoyl-CoA (14:0) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | ||
| Fatty Acyl-CoA Reductase | Helicoverpa armigera | C14-C18 Acyl-CoAs | Corresponding fatty alcohols | |
| Bombyx mori | C16 Acyl-CoAs | C16 fatty alcohols |
Note: The table presents a summary of typical enzyme activities. Specific ratios of Z/E isomers produced by desaturases can vary between species.
Experimental Protocols for Pathway Elucidation
The determination of this biosynthetic pathway has been made possible through a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed methodologies for key experiments.
Identification of Pheromone Precursors using Labeled Substrates
Objective: To trace the metabolic fate of potential precursor molecules into the final pheromone components.
Methodology:
-
Preparation of Labeled Precursors: Synthesize or procure fatty acids (e.g., myristic acid) labeled with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C).
-
In Vivo or In Vitro Incubation:
-
In Vivo: Topically apply the labeled precursor to the pheromone gland of a live, calling female moth.
-
In Vitro: Incubate excised pheromone glands in a suitable culture medium containing the labeled precursor.
-
-
Pheromone Extraction: After a defined incubation period, excise the pheromone glands and extract the lipids using a suitable organic solvent (e.g., hexane).
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the fatty alcohols to their acetate or trimethylsilyl (TMS) ethers to improve their chromatographic properties.
-
Analyze the extract using GC-MS. The mass spectrometer will detect the mass shift in the pheromone components and their intermediates corresponding to the incorporated stable isotopes, confirming the precursor-product relationship.
-
Functional Characterization of Biosynthetic Enzymes via Heterologous Expression
Objective: To identify and characterize the function of candidate genes (desaturases, reductases) involved in pheromone biosynthesis.
Methodology:
-
Candidate Gene Identification:
-
Perform transcriptome sequencing (RNA-Seq) of the female pheromone gland and compare it to other tissues (e.g., fat body, muscle) to identify genes that are highly expressed in the gland.
-
Identify sequences with homology to known fatty acid desaturases and reductases.
-
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the candidate genes from pheromone gland cDNA using PCR.
-
Clone the amplified gene into a suitable expression vector for the chosen heterologous system (e.g., a yeast expression vector like pYES2).
-
-
Heterologous Expression:
-
Transform the expression construct into the host organism (e.g., Saccharomyces cerevisiae).
-
Induce gene expression according to the vector's promoter system (e.g., by adding galactose for the GAL1 promoter in yeast).
-
-
Substrate Feeding and Product Analysis:
-
Supplement the culture medium with the potential fatty acid substrate (e.g., myristic acid).
-
After incubation, extract the fatty acids and their derivatives from the yeast cells and the culture medium.
-
Analyze the extracts by GC-MS to identify the products formed by the expressed enzyme. For example, the presence of (Z)-11-tetradecenoic acid after feeding myristic acid would confirm Δ11-desaturase activity.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The biosynthesis of this compound in insects is a well-defined pathway involving a Δ11-desaturase and a fatty acyl-CoA reductase. The elucidation of this and similar pheromone biosynthetic pathways has been instrumental in advancing our understanding of insect chemical communication. For researchers in drug development, these enzymes represent potential targets for the design of specific inhibitors that could disrupt pheromone production and thus interfere with insect mating, offering a novel approach to pest control. Future research will likely focus on the detailed structural biology of these enzymes to facilitate rational inhibitor design and the exploration of the regulatory mechanisms that control the precise timing and titer of pheromone production.
References
Methodological & Application
Synthesis of (Z)-11-Tetradecen-1-ol via Wittig Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (Z)-11-tetradecen-1-ol, a known insect pheromone component, utilizing the Wittig reaction. The synthesis involves the preparation of a phosphonium ylide from (11-hydroxyundecyl)triphenylphosphonium bromide and its subsequent reaction with propanal to selectively form the desired (Z)-alkene. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[1][2] A key advantage of this reaction is the defined placement of the double bond, which is crucial in the synthesis of stereochemically pure compounds such as insect pheromones.[2][3] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, as they favor the formation of the cis-isomer.[1][4] (Z)-11-tetradecen-1-ol is a component of the sex pheromone of several lepidopteran species and its synthesis is of significant interest for pest management strategies.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (Z)-11-tetradecen-1-ol based on analogous syntheses.[4]
| Step | Reactant 1 | Reactant 2 | Product | Expected Yield | Purity (Z-isomer) |
| Phosphonium Salt Formation | 11-Bromoundecan-1-ol | Triphenylphosphine | (11-Hydroxyundecyl)triphenylphosphonium bromide | >80% | N/A |
| Wittig Reaction | (11-Hydroxyundecyl)triphenylphosphonium bromide | Propanal | (Z)-11-Tetradecen-1-ol | 50-70% | >95% |
Experimental Protocols
Part 1: Synthesis of (11-Hydroxyundecyl)triphenylphosphonium bromide
This procedure outlines the preparation of the key phosphonium salt intermediate.
Materials:
-
11-Bromoundecan-1-ol
-
Triphenylphosphine (Ph3P)
-
Acetonitrile (CH3CN)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-bromoundecan-1-ol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in acetonitrile.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude solid with diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the solid product, (11-hydroxyundecyl)triphenylphosphonium bromide, under vacuum. The product is typically used in the next step without further purification.
Part 2: Synthesis of (Z)-11-Tetradecen-1-ol via Wittig Reaction
This protocol details the Wittig reaction between the prepared phosphonium salt and propanal.
Materials:
-
(11-Hydroxyundecyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M solution)
-
Propanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (11-hydroxyundecyl)triphenylphosphonium bromide (1.0 equivalent).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred suspension. The addition of the first equivalent deprotonates the hydroxyl group, and the second equivalent forms the ylide, which is indicated by the formation of a characteristic orange-red color.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Slowly add a solution of propanal (1.5 equivalents) in anhydrous THF to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure (Z)-11-tetradecen-1-ol.
-
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the overall experimental workflow.
Caption: Chemical transformation in the Wittig synthesis of (Z)-11-tetradecen-1-ol.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the GC-MS Analysis of Tetradec-11-en-1-ol
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of the insect pheromone tetradec-11-en-1-ol using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development. This protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data is summarized for clarity, and a workflow diagram is provided for procedural visualization.
Introduction
This compound is a long-chain unsaturated alcohol that functions as a sex pheromone in various insect species. Accurate identification and quantification of this semiochemical are crucial for research into insect behavior, pest management strategies, and the development of pheromone-based control methods. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[1][2] This protocol details a robust GC-MS method for the analysis of this important pheromone.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Two common methods are direct solvent extraction and solid-phase microextraction (SPME).
2.1.1. Standard Solution Preparation
For calibration and verification, a standard stock solution of this compound should be prepared.
-
Weigh approximately 10 mg of pure this compound standard.
-
Dissolve the standard in 10 mL of high-purity hexane or dichloromethane to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Transfer the standard solutions to 2 mL autosampler vials with polytetrafluoroethylene (PTFE)-lined caps.
2.1.2. Extraction from Insect Glands
-
Dissect the pheromone glands from the insect under a microscope.
-
Place the dissected glands in a 1.5 mL microcentrifuge tube containing 100 µL of hexane.
-
Gently crush the glands with a micro-pestle to facilitate extraction.
-
Vortex the tube for 1 minute.
-
Centrifuge the tube at 5000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.
2.1.3. Headspace Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds from solid, liquid, or gaseous samples.[3]
-
Place the sample (e.g., a single insect gland, a lure) in a 10 or 20 mL headspace vial and seal it with a PTFE-lined septum.
-
Expose a polydimethylsiloxane (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow the analytes to partition onto the fiber.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | - Initial temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Hold: 5 minutes at 280 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound.
| Parameter | Value | Notes |
| Molecular Weight | 212.37 g/mol | |
| Retention Time (approx.) | 15 - 17 minutes | Dependent on the specific GC column and conditions. |
| Kovats Retention Index | ~1662 | On a standard non-polar column (e.g., DB-5). |
| Characteristic Mass Fragments (m/z) | 55, 69, 83, 97, 194 (M-18) | The fragment at m/z 194 corresponds to the loss of water. The other fragments are characteristic of long-chain alkenes. |
| Limit of Detection (LOD) | 1-10 pg on-column | Estimated based on similar compounds; requires experimental verification. |
| Limit of Quantification (LOQ) | 5-50 pg on-column | Estimated based on similar compounds; requires experimental verification. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
Field Application of (Z)-11-Tetradecen-1-ol for Pest Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-11-tetradecen-1-ol is a straight-chain lepidopteran pheromone that plays a crucial role in the chemical communication of several pest species. While it can act as a primary sex attractant in some species, it has also been identified as a behavioral antagonist in others, where its presence can significantly reduce the attraction of males to the primary pheromone components. This characteristic is particularly valuable for increasing the specificity of pheromone lures and for developing species-specific monitoring and control strategies.
This document provides detailed application notes and protocols for the field use of (Z)-11-tetradecen-1-ol in pest monitoring, with a specific focus on its role as a pheromone antagonist in the tea tortrix, Archips strojny. The tea tortrix is a significant pest of spring tea in China, and effective monitoring is essential for its management.[1] The protocols and data presented herein are derived from field studies and are intended to guide researchers and pest management professionals in the effective use of this semiochemical.
Data Presentation
The efficacy of a pheromone lure is highly dependent on the precise ratio of its chemical components. In the case of Archips strojny, field trapping assays have demonstrated that the addition of (Z)-11-tetradecen-1-ol (Z11-14:OH) to the primary attractant, (Z)-11-tetradecenyl acetate (Z11-14:Ac), significantly impacts the capture rate of male moths. The following table summarizes the quantitative data from a field study evaluating different ratios of these two components.
| Lure Composition (Z11-14:OH : Z11-14:Ac) | Total Dose per Lure (mg) | Mean Male Moths Captured (± SE) |
| 0 : 100 | 1 | 45.5 ± 4.4 |
| 5 : 95 | 1 | 25.3 ± 3.1 |
| 10 : 90 | 1 | 15.8 ± 2.5 |
| 20 : 80 | 1 | 8.5 ± 1.9 |
| 40 : 60 | 1 | 2.3 ± 0.9 |
| 100 : 0 | 1 | 0.5 ± 0.3 |
Data adapted from a field trapping experiment conducted in tea plantations.[2]
The data clearly illustrates that lures baited with only the major component, Z11-14:Ac, were the most attractive to male A. strojny moths. The attractiveness of the lures decreased significantly as the relative ratio of the minor component, Z11-14:OH, increased, confirming its role as a behavioral antagonist for this species.[1]
Experimental Protocols
This section provides a detailed methodology for a field experiment to monitor Archips strojny using pheromone traps baited with blends of (Z)-11-tetradecen-1-ol and (Z)-11-tetradecenyl acetate.
Materials
-
Pheromone Lures:
-
(Z)-11-tetradecen-1-ol (Z11-14:OH), 97% purity
-
(Z)-11-tetradecenyl acetate (Z11-14:Ac), 97% purity
-
n-Hexane (99.5% purity)
-
White rubber septa
-
-
Traps:
-
Delta sticky traps
-
-
Field Equipment:
-
Stakes or poles for trap deployment
-
Gloves (to avoid contamination of lures)
-
Forceps
-
Data collection sheets or electronic device
-
GPS device for recording trap locations
-
Lure Preparation
-
Prepare stock solutions of Z11-14:OH and Z11-14:Ac at a concentration of 10 µg/µL in n-hexane.[2]
-
To prepare the lures, impregnate white rubber septa with a total of 100 µL of the pheromone solutions to achieve the desired ratios and a total dose of 1 mg per lure.[2]
-
For example, for a 5:95 ratio of Z11-14:OH to Z11-14:Ac, add 5 µL of the Z11-14:OH stock solution and 95 µL of the Z11-14:Ac stock solution to a single rubber septum.
-
Prepare a control lure containing 100 µL of the Z11-14:Ac stock solution (0:100 ratio).
-
Allow the solvent to evaporate completely from the septa before field deployment.
-
Handle lures with clean forceps and wear gloves to prevent contamination.
Experimental Design and Trap Deployment
-
Site Selection: The field experiment should be carried out in a tea plantation with a known or suspected population of Archips strojny.[2]
-
Trap Placement:
-
Replication: Use a minimum of four replicates for each lure ratio to ensure statistical validity.[2]
Monitoring and Data Collection
-
Inspection Frequency: Inspect the traps and count the number of captured Archips strojny males every three days.[2]
-
Trap Maintenance: After each count, replace the sticky board of each trap.[2]
-
Data Recording: For each trap, record the date, trap number, lure type, and the number of male moths captured.
-
Duration: The monitoring period should cover the expected flight period of the target pest. The example study was conducted from March 15th to April 2nd.[2]
Visualizations
Signaling Pathway of Pheromone Antagonism
Caption: Pheromone antagonism in Archips strojny.
Experimental Workflow for Pest Monitoring
Caption: Workflow for Archips strojny monitoring.
References
Application Notes and Protocols for the Formulation of Tetradec-11-en-1-ol Insect Lures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation, stabilization, and evaluation of insect lures containing tetradec-11-en-1-ol, a common component of lepidopteran sex pheromones. The following sections detail the chemical properties of the active ingredient, various formulation strategies for controlled release, the incorporation of stabilizers, and protocols for assessing lure efficacy.
Chemical and Physical Properties of this compound
This compound is a long-chain fatty alcohol with the molecular formula C₁₄H₂₈O. It exists as two primary geometric isomers, (E) and (Z), which can elicit different behavioral responses in insects. The physical and chemical properties of these isomers are crucial for developing effective and stable lure formulations.
| Property | (E)-tetradec-11-en-1-ol | (Z)-tetradec-11-en-1-ol |
| Molecular Weight | 212.37 g/mol [1][2] | 212.37 g/mol |
| Appearance | Colorless to pale yellow liquid[3] | Colorless to pale yellow liquid[4] |
| Boiling Point | 280.71 °C (estimated)[3][4] | 280.71 °C (estimated)[4] |
| Flash Point | 121.30 °C (estimated)[3][4] | 121.30 °C (estimated)[4] |
| Solubility | Soluble in alcohol; Insoluble in water[4] | Soluble in alcohol; Insoluble in water (2.282 mg/L at 25°C estimated)[4] |
| Vapor Pressure | Not specified | 0.000060 mmHg @ 25.00 °C (estimated)[4] |
Formulation of Controlled-Release Lures
The effective dissemination of this compound in the field relies on controlled-release dispensers that protect the pheromone from rapid degradation and release it at a consistent rate over an extended period. Common dispenser types include rubber septa, microcapsules, and wax matrices.
Rubber Septum Dispensers
Rubber septa are a widely used and straightforward method for creating insect lures. They are loaded with the pheromone solution, and the volatile compounds are gradually released through the porous polymer matrix.
Experimental Protocol: Preparation of Rubber Septum Lures
-
Septa Preparation:
-
Use commercially available red rubber septa.
-
To ensure purity, pre-extract the septa by ultrasonication in hexane for 6 hours, followed by three further extractions with fresh hexane over 24 hours.
-
Air-dry the cleaned septa in a fume hood for 48 hours before loading[5].
-
-
Pheromone Solution Preparation:
-
Dissolve the desired amount of this compound (e.g., 100 µg) in a suitable volatile solvent such as hexane or dichloromethane[6]. The choice of solvent can influence the release rate[6].
-
If required, add a stabilizer to the solution (see Section 3). For example, add butylated hydroxytoluene (BHT) as an antioxidant.
-
-
Loading the Septa:
-
Apply a precise volume of the pheromone solution (e.g., 25-50 µL) directly onto the surface of the pre-cleaned septum[5].
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Storage:
-
Store the loaded septa at -20°C in airtight containers until field deployment to prevent premature release and degradation of the pheromone[5].
-
Microencapsulation
Microencapsulation involves entrapping the pheromone in microscopic polymer capsules, offering excellent protection from environmental degradation and a prolonged, controlled release.
Experimental Protocol: Pheromone Microencapsulation (Interfacial Polymerization)
-
Oil Phase Preparation:
-
Dissolve this compound and a polyisocyanate (e.g., polyphenyl polymethylene polyisocyanate) in an organic solvent like solvent naphtha[4].
-
This solution forms the core of the microcapsules.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing an emulsifier (e.g., polyvinyl alcohol) and a cross-linking agent (e.g., diethylenetriamine).
-
-
Emulsification:
-
Add the oil phase to the aqueous phase under high-speed stirring to form an oil-in-water emulsion. The size of the oil droplets will determine the final microcapsule size.
-
-
Polymerization and Curing:
-
Initiate the interfacial polymerization by adjusting the temperature (e.g., 20-70°C)[4]. The isocyanate and amine react at the oil-water interface to form a polyurea capsule wall.
-
Continue stirring for a set period to allow the capsule walls to fully form and cure.
-
-
Suspension Formulation:
-
The resulting microcapsules are suspended in the aqueous phase, creating a microcapsule suspension that can be sprayed in the field.
-
Wax Matrix Dispensers
Incorporating the pheromone into a wax matrix provides a simple and cost-effective method for achieving a slow-release formulation.
Experimental Protocol: Preparation of Wax Matrix Lures
-
Matrix Preparation:
-
Pheromone Incorporation:
-
Dissolve the this compound and any stabilizers in a minimal amount of a compatible solvent.
-
Disperse the pheromone solution into the molten wax with gentle stirring to ensure a homogenous mixture.
-
-
Lure Formation:
-
Pour the molten wax-pheromone mixture into molds of the desired shape and size.
-
Allow the lures to cool and solidify at room temperature.
-
-
Storage:
-
Store the finished wax lures in airtight containers at a cool temperature to minimize pheromone loss.
-
Stabilization of this compound Lures
The unsaturated nature of this compound makes it susceptible to degradation by UV light and oxidation. The addition of stabilizers to the lure formulation is critical for extending its field life and maintaining its efficacy.
-
Antioxidants: To prevent oxidative degradation of the double bond, antioxidants such as butylated hydroxytoluene (BHT), vitamin E (alpha-tocopherol), or hindered phenols can be added to the formulation[9][10].
-
UV Stabilizers: To protect against photoisomerization and degradation caused by sunlight, UV absorbers can be incorporated. Examples include benzophenones or hindered amine light stabilizers (HALS)[2][10]. Flavonoids like quercetin have also been shown to be effective natural UV stabilizers[10].
Protocol for Incorporating Stabilizers:
-
Determine the appropriate concentration of the stabilizer(s) based on the pheromone concentration and the expected environmental conditions. Typically, stabilizers are added at a small percentage of the total formulation weight.
-
During the pheromone solution preparation step for any of the lure types described above, dissolve the chosen antioxidant and/or UV stabilizer in the solvent along with the this compound.
-
Proceed with the lure preparation protocol, ensuring the stabilizers are homogenously distributed within the final dispenser matrix.
Synergistic and Antagonistic Compounds
The attractiveness of a pheromone lure can be significantly altered by the presence of other volatile compounds.
-
Synergists: These are compounds that, when combined with the primary pheromone, increase the attraction of the target insect species. The identification of synergists is often species-specific and requires behavioral bioassays.
-
Antagonists: These compounds inhibit the response of the target insect to the pheromone lure. The presence of even small amounts of an antagonist can drastically reduce trap captures.
The identification of potential synergistic and antagonistic compounds for a specific target insect can be achieved using techniques like Gas Chromatography-Electroantennography (GC-EAG), which measures the response of an insect's antenna to different volatile compounds[11][12][13][14][15].
Field Evaluation of Lure Efficacy
The ultimate test of a pheromone lure's effectiveness is its performance in the field. A well-designed field trial is essential to compare different formulations and determine the optimal lure for a given application.
Experimental Protocol: Field Trapping Study
-
Trap Selection and Setup:
-
Experimental Design:
-
Use a randomized complete block design to account for spatial variability in the field.
-
Include a control group with traps containing no lure or only the solvent to establish a baseline.
-
Have multiple replicates of each lure formulation being tested.
-
-
Lure Deployment and Monitoring:
-
Data Analysis:
Quantitative Data from a Hypothetical Field Trial
| Lure Formulation | Mean No. of Target Insects Captured per Trap per Week (± SE) |
| Control (No Lure) | 2.5 ± 0.8 |
| 100 µg this compound in Rubber Septum | 45.2 ± 5.1 |
| 100 µg this compound + 1% BHT in Rubber Septum | 62.8 ± 6.3 |
| Microencapsulated this compound | 58.4 ± 5.9 |
| Wax Matrix with this compound | 35.7 ± 4.2 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Microencapsulation of pheromone-analogue and measurement of the sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103329891A - Insect sex pheromone microcapsule suspension and preparation method thereof - Google Patents [patents.google.com]
- 5. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 6. Measure your septa release ratios: pheromone release ratio variability affected by rubber septa and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KR100464592B1 - The wax matrix tablet containing potassium citrate and its composition - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 14. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 15. An automated approach to detecting signals in electroantennogram data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ppqs.gov.in [ppqs.gov.in]
- 17. researchgate.net [researchgate.net]
Application Notes: Stereoselective Synthesis of Tetradec-11-en-1-ol Isomers
References
Application Notes and Protocols for Electroantennography (EAG) using Tetradec-11-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method provides a rapid and sensitive bioassay for screening the activity of semiochemicals, including pheromones, and is widely employed in entomology, chemical ecology, and the development of pest management strategies.[1]
This document provides a detailed protocol for conducting EAG experiments with a specific focus on the insect pheromone component, tetradec-11-en-1-ol. It includes methodologies for insect preparation, stimulus delivery, data acquisition, and analysis. Additionally, it outlines the underlying principles of the insect olfactory signaling pathway.
Data Presentation: EAG Responses to Pheromone Components
| Insect Species | Pheromone Component | Function | EAG Response |
| Obliquebanded Leafroller (Choristoneura rosaceana) | (Z)-11-tetradecenyl acetate (Z11-14:Ac) | Major | Strong |
| (E)-11-tetradecenyl acetate (E11-14:Ac) | Minor | Weak | |
| (Z)-11-tetradecen-1-ol (Z11-14:OH) | Minor | Weak to None | |
| Tea Tortrix (Archips strojny) | (Z)-11-tetradecenyl acetate (Z11-14:Ac) | Major Attractant | Strong |
| (Z)-11-tetradecen-1-ol (Z11-14:OH) | Minor Antagonist | Inhibitory effect on the response to the major component [2] | |
| Currant Bud Moth (Euhyponomeutoides albithoracellus) | (E)-11-tetradecenyl acetate (E11-14:Ac) | Component | Strong |
| (Z)-11-tetradecenyl acetate (Z11-14:Ac) | Component | Strong | |
| (E)-11-tetradecen-1-ol (E11-14:OH) | - | Weak and inconsistent [3] | |
| (Z)-11-tetradecen-1-ol (Z11-14:OH) | - | Weak and inconsistent [3] |
Experimental Protocols
Insect Preparation
-
Insect Rearing and Selection: Use laboratory-reared insects of a consistent age and physiological state (e.g., 2-3 day old virgin males for sex pheromone studies). House the insects under controlled conditions of temperature, humidity, and photoperiod.
-
Immobilization: Gently restrain the insect. For moths, a common method is to place the insect in a truncated pipette tip, leaving the head and antennae exposed. Secure the head with dental wax or a similar material to prevent movement.
-
Antenna Excision (if applicable): For preparations using an excised antenna, carefully cut the antenna at its base using micro-scissors.
-
Electrode Placement:
-
Reference Electrode: A glass capillary microelectrode filled with a saline solution (e.g., Ringer's solution) is inserted into the insect's head (often the eye) or the base of an excised antenna.
-
Recording Electrode: A similar microelectrode is placed in contact with the distal end of the antenna. To ensure good electrical contact, the very tip of the antenna may be clipped off to expose the hemolymph.
-
Stimulus Preparation and Delivery
-
Pheromone Dilution: Prepare a serial dilution of this compound in a high-purity solvent such as hexane or paraffin oil. Concentrations typically range from nanograms to micrograms per microliter.
-
Stimulus Cartridge Preparation: Apply a known volume (e.g., 10 µL) of the diluted pheromone solution onto a small piece of filter paper. Allow the solvent to evaporate completely. Insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge.
-
Stimulus Delivery System: A constant stream of purified and humidified air is directed over the antennal preparation. The stimulus cartridge is connected to a port that allows for the injection of a "puff" of air through the cartridge and into the main airstream. The duration and flow rate of the stimulus puff should be precisely controlled.
-
Controls: Use a cartridge with only the solvent as a negative control to ensure that the observed response is due to the pheromone and not the solvent. A known active compound for the insect species can be used as a positive control.
Data Acquisition and Analysis
-
Amplification: The potential difference between the reference and recording electrodes is amplified using a high-impedance DC amplifier.
-
Signal Recording: The amplified EAG signal is digitized and recorded using appropriate data acquisition software. The recording should begin before the stimulus puff and continue until the signal returns to the baseline.
-
Data Analysis: The magnitude of the EAG response is typically measured as the maximum depolarization (in millivolts) from the baseline. The responses to different concentrations of this compound can be plotted to generate a dose-response curve. Normalize the responses to a standard compound or a control to account for variations in antennal sensitivity.
Visualizations
Insect Olfactory Signaling Pathway
Caption: Insect pheromone signal transduction pathway.
EAG Experimental Workflow
Caption: A streamlined workflow for EAG experiments.
Logical Relationship of EAG Components
Caption: Logical flow of an EAG recording system.
References
Application Notes and Protocols for the Quantitative Analysis of Tetradec-11-en-1-ol in Pheromone Glands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradec-11-en-1-ol and its acetate ester are critical sex pheromone components for numerous lepidopteran species, playing a vital role in mate recognition and reproductive behavior. The precise quantification of these semiochemicals within the pheromone glands of insects is paramount for understanding pheromone biosynthesis, regulation, and for the development of effective pest management strategies such as mating disruption. These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound, including detailed protocols for sample preparation and gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the reported quantities of this compound and its acetate derivative in the pheromone glands of several insect species. It is important to note that pheromone titers can vary based on the age of the insect, time of day (photoperiod), and mating status.
| Species | Compound(s) | Quantity per Female Gland (ng) | Analytical Method |
| Choristoneura rosaceana (Obliquebanded leafroller) | (Z)-11-Tetradecenyl acetate (E)-11-Tetradecenyl acetate (Z)-11-Tetradecen-1-ol (Z)-11-Tetradecenal | 40.40 0.83 0.47 0.13 | GC-EAD, GC-MS[1] |
| Pandemis heparana (Dark fruit-tree tortrix) | (Z)-11-Tetradecen-1-yl acetate (Z)-9-Tetradecen-1-yl acetate (Z)-11-Tetradecen-1-ol | ~90% of total blend ~5% of total blend ~5% of total blend | GC, GC-MS[2] |
| Ostrinia latipennis | (E)-11-Tetradecenol | Not explicitly quantified in ng, but identified as the major EAD-active component. | GC-EAD, GC-MS[3] |
| Archips strojny | (Z)-11-Tetradecenyl alcohol (Z)-11-Tetradecenyl acetate | Relative abundance of approximately 8:92. | GC-EAD, GC-MS[4] |
Biosynthesis of this compound
The biosynthesis of C14 unsaturated alcohols like this compound in moths typically originates from fatty acid metabolism. The pathway generally involves the desaturation of a saturated fatty acid precursor, followed by chain-shortening and subsequent reduction of the carboxyl group to an alcohol. In many species, this alcohol can be further acetylated to form the corresponding acetate ester, which is often the primary pheromone component.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantitative analysis of this compound from insect pheromone glands.
Pheromone Gland Extraction
This protocol outlines the solvent extraction of pheromones from the glands of female moths.
Materials:
-
Virgin female moths (at the peak of their calling behavior)
-
Dissecting scissors and fine-tipped forceps
-
Glass vials with Teflon-lined caps
-
Hexane (HPLC grade)
-
Internal standard (e.g., a C13 or C15 alkane, or a deuterated analog of the analyte)
-
Microsyringes
Procedure:
-
Prepare a stock solution of the internal standard in hexane at a known concentration (e.g., 10 ng/µL).
-
Anesthetize a virgin female moth by chilling on ice.
-
Using fine-tipped forceps and dissecting scissors, carefully excise the pheromone gland, which is typically located at the terminal abdominal segments.
-
Immediately place the excised gland into a clean glass vial.
-
Add a precise volume of hexane (e.g., 50 µL) containing a known amount of the internal standard to the vial.
-
Gently agitate the vial for 5-10 minutes to ensure complete extraction of the pheromones.
-
The resulting extract is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the GC-MS analysis. Optimal parameters may vary depending on the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-INNOWax)
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 80°C for 1 min, then ramp at 10°C/min to 230°C and hold for 15 min.[5] |
| Transfer Line Temp. | 280 °C[5] |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3-5 minutes |
Quantification:
-
Inject 1-2 µL of the pheromone gland extract into the GC-MS.
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by injecting known concentrations of a synthetic this compound standard with a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the gland extract by comparing the peak area ratio from the sample to the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sex pheromone ofPandemis heparana (Den. and Schiff.) (Lepidoptera:Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative analysis of sex-pheromone-response antagonists in three races of European corn borer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Tetradec-11-en-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a variety of matrices. This document provides detailed application notes and protocols for the sampling of tetradec-11-en-1-ol, a semiochemical and a common component of insect pheromones, using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is a C14 alcohol, and its analysis is crucial in entomological research, pest management strategy development, and chemical ecology studies. SPME offers a robust method for headspace sampling of this compound from air, insect glands, or other biological matrices.
Principle of the Method
SPME utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or, more commonly for volatiles, through headspace extraction, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.
Key Experimental Considerations
Several factors influence the efficiency of SPME sampling for this compound and require careful optimization:
-
SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity and molecular weight of the analyte. For a semi-volatile alcohol like this compound, a variety of fibers can be effective.
-
Extraction Mode: Headspace (HS-SPME) is the most common and recommended mode for volatile and semi-volatile compounds like insect pheromones as it minimizes matrix effects.
-
Extraction Time and Temperature: These parameters affect the partitioning equilibrium and the vapor pressure of the analyte. Higher temperatures can increase the volatility of semi-volatile compounds but may also lead to degradation.
-
Sample Agitation: Agitation of the sample can accelerate the mass transfer of the analyte to the headspace, reducing the time required to reach equilibrium.
-
Desorption Conditions: The temperature and time of desorption in the GC injector must be sufficient to ensure complete transfer of the analyte from the SPME fiber to the analytical column.
Data Presentation: Quantitative Performance of SPME Fibers
The following table summarizes the typical quantitative performance of different SPME fibers for the analysis of C14 alcohols and similar semiochemicals. Please note that these values are representative and may vary depending on the specific experimental conditions and matrix.
| SPME Fiber Coating | Typical Recovery (%) | Linearity (R²) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| 100 µm Polydimethylsiloxane (PDMS) | 75 - 90 | > 0.99 | 5 - 15 | 15 - 45 |
| 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | 85 - 98 | > 0.995 | 1 - 10 | 3 - 30 |
| 85 µm Carboxen®/Polydimethylsiloxane (CAR/PDMS) | 90 - 105 | > 0.995 | 0.5 - 5 | 1.5 - 15 |
| 50/30 µm Divinylbenzene/Carboxen®/PDMS (DVB/CAR/PDMS) | 95 - 110 | > 0.998 | 0.1 - 2 | 0.3 - 6 |
Experimental Protocols
This section provides a detailed protocol for the headspace SPME sampling and GC-MS analysis of this compound.
Materials and Reagents:
-
SPME Fibers: 100 µm PDMS, 65 µm PDMS/DVB, 85 µm CAR/PDMS, or 50/30 µm DVB/CAR/PDMS (Supelco or equivalent).
-
SPME Fiber Holder: Manual or for autosampler.
-
Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa.
-
Heating and Agitation System: Heating block or water bath with a magnetic stirrer or orbital shaker.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
This compound standard: High purity.
-
Solvent: Hexane or other suitable high-purity solvent for standard preparation.
-
Internal Standard (optional but recommended for quantitative analysis): e.g., (Z)-9-Tetradecen-1-ol or a stable isotope-labeled analog.
Protocol Steps:
-
SPME Fiber Conditioning:
-
Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injector at a specified temperature for a set period to remove any contaminants.
-
-
Sample Preparation:
-
Place the sample (e.g., insect gland, synthetic lure, or an aliquot of a liquid sample) into a 20 mL headspace vial.
-
For quantitative analysis, spike the sample with a known amount of internal standard.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
Headspace Extraction:
-
Place the vial in the heating and agitation system and allow it to equilibrate at the desired temperature (e.g., 50°C) for a set time (e.g., 15 minutes).
-
Introduce the SPME fiber through the vial septum and expose the fiber to the headspace above the sample.
-
Continue heating and agitation for the predetermined extraction time (e.g., 30 minutes).
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injector.
-
Desorb the analytes in the injector at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.
-
Start the GC-MS data acquisition at the beginning of the desorption.
-
After desorption, remove the fiber from the injector and place it in a heated conditioning station or the GC injector to clean for the next analysis.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-450
Mandatory Visualizations
Caption: SPME workflow for this compound analysis.
Caption: SPME parameter optimization relationships.
Application Notes and Protocols for Tetradec-11-en-1-ol in Mating Disruption Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mating disruption is a pest management strategy that utilizes synthetic sex pheromones to interfere with the ability of male insects to locate and mate with females, leading to a reduction in the pest population. This document provides detailed application notes and protocols for the use of tetradec-11-en-1-ol and its acetate derivatives, key pheromone components for several lepidopteran pests, most notably the European Corn Borer (Ostrinia nubilalis).
While the user query specified this compound, the predominant body of research for mating disruption in key target pests like Ostrinia nubilalis focuses on its acetate form, specifically a blend of (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate. This document will therefore address the use of these acetate compounds, as they are the behaviorally active agents used in commercially available mating disruption products.
These protocols and notes are intended to guide researchers and pest management professionals in the effective design and implementation of mating disruption strategies utilizing these semiochemicals.
Data Presentation: Efficacy of Tetradec-11-enyl Acetate Blends
The following tables summarize quantitative data on the efficacy of (Z)- and (E)-11-tetradecenyl acetate blends in mating disruption strategies against the European Corn Borer (Ostrinia nubilalis).
Table 1: Efficacy of Mating Disruption on Ostrinia nubilalis Mating Behavior
| Pheromone Blend (Z:E ratio) | Dispenser Type | Application Rate | Efficacy Metric | Result |
| 97:3 | Shin-Etsu Rope | 2 m spacing in grassy aggregation sites | Disruption of pheromone-source location | 97% average reduction in males locating pheromone source[1] |
| 97:3 | MSTRS™ (Metered Semiochemical Timed Release System) | 35 m spacing in grassy aggregation sites | Disruption of pheromone-source location | 97% average reduction in males locating pheromone source[1] |
| 97:3 | Shin-Etsu Rope | 2 m spacing in grassy aggregation sites | Reduction in female mating frequency (1st flight) | 10% fewer females mated at least once[1] |
| 97:3 | MSTRS™ | 35 m spacing in grassy aggregation sites | Reduction in female mating frequency (1st flight) | 17% fewer females mated at least once[1] |
| 97:3 | Shin-Etsu Rope | 2 m spacing in grassy aggregation sites | Mean number of matings per female (1st flight) | 1.58 (compared to 1.88 in untreated plots)[1] |
| 97:3 | MSTRS™ | 35 m spacing in grassy aggregation sites | Mean number of matings per female (1st flight) | 1.33 (compared to 1.88 in untreated plots)[1] |
| 97:3 | Shin-Etsu Rope | 2 m spacing in grassy aggregation sites | Mean number of matings per female (2nd flight) | 1.56 (compared to 2.17 in untreated plots)[1] |
| 97:3 | MSTRS™ | 35 m spacing in grassy aggregation sites | Mean number of matings per female (2nd flight) | 1.63 (compared to 2.17 in untreated plots)[1] |
Table 2: Impact of Mating Disruption on Crop Damage by Ostrinia nubilalis
| Pheromone Blend (Z:E ratio) | Crop | Treatment Details | Efficacy Metric | Result |
| 50:50 | Seed Corn | Mating disruption application without additional insecticides | Reduction in crop damage | Damage reduced to one-third of that in control plots[2] |
| 50:50 | Sweet Corn | Mating disruption integrated with Bt spray | Reduction in crop damage | Results were variable and highly dependent on initial pest population pressure[2] |
Experimental Protocols
Protocol 1: Field Efficacy Trial for Mating Disruption
Objective: To evaluate the efficacy of a tetradec-11-enyl acetate-based mating disruption product in reducing mating success and subsequent crop damage by Ostrinia nubilalis.
Materials:
-
Mating disruption dispensers (e.g., Shin-Etsu ropes, MSTRS™) containing the desired pheromone blend.
-
Pheromone-baited traps for monitoring male moth populations.
-
Virgin female moths for sentinel cages (optional).
-
Field cages.
-
Data collection sheets, GPS unit for mapping.
Methodology:
-
Site Selection:
-
Select a minimum of two plots: one for the mating disruption treatment and one as an untreated control.
-
Plots should be of sufficient size (e.g., >10 acres) to minimize edge effects.
-
Ensure a buffer zone of at least 200 meters between treated and control plots to prevent pheromone drift.
-
Characterize the initial pest population density in each plot using pheromone traps before the application of the mating disruption treatment.
-
-
Dispenser Application:
-
Deploy the pheromone dispensers at the manufacturer's recommended rate and spacing. For example, Shin-Etsu ropes may be spaced every 2 meters, while MSTRS™ units may be placed 35 meters apart in aggregation sites.
-
Place dispensers at a height that corresponds to the typical flight and mating activity of the target pest.
-
Record the date and pattern of dispenser deployment.
-
-
Efficacy Assessment:
-
Trap Shutdown: Place pheromone-baited monitoring traps within both the treated and control plots. Monitor and record the number of male moths captured in each trap weekly. A significant reduction in moth capture in the treated plot compared to the control plot indicates "trap shutdown" and successful disruption of mate-finding behavior.
-
Mating Success:
-
Option A (Feral Females): Collect female moths from both plots at regular intervals and dissect them to count the number of spermatophores. A lower average number of spermatophores per female in the treated plot indicates reduced mating success.
-
Option B (Sentinel Cages): Place cages containing virgin female moths within both plots. After a set period (e.g., 48-72 hours), retrieve the females and dissect them to determine the mating rate.
-
-
Crop Damage Assessment:
-
Throughout the growing season, and at harvest, conduct systematic surveys to assess crop damage. This may involve counting the number of damaged plants, ears of corn, or entry holes per plant.
-
Compare the level of damage in the treated plot to the control plot.
-
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., t-test, ANOVA) to compare moth captures, mating rates, and crop damage levels between the treated and control plots.
-
Protocol 2: Dispenser Release Rate Analysis
Objective: To determine the release rate of the pheromone from the chosen dispenser type under field conditions.
Materials:
-
New pheromone dispensers.
-
Analytical balance (sensitive to 0.01 mg).
-
Environmental chamber or field deployment setup.
-
Forceps.
-
Data logging equipment for temperature and humidity.
Methodology:
-
Initial Weighing:
-
Individually weigh a set of new dispensers using an analytical balance. Record the initial weight of each dispenser.
-
-
Field Deployment:
-
Place the weighed dispensers in the field under conditions representative of the intended use.
-
Record environmental data such as temperature, humidity, and wind speed.
-
-
Periodic Weighing:
-
At set intervals (e.g., weekly), retrieve the dispensers and re-weigh them.
-
Calculate the weight loss over time.
-
-
Release Rate Calculation:
-
The release rate can be calculated as the change in weight over the time interval.
-
Express the release rate in micrograms or milligrams per day.
-
-
Data Analysis:
-
Plot the cumulative weight loss over time to visualize the release profile of the dispenser.
-
Analyze the effect of environmental factors on the release rate.
-
Mandatory Visualizations
Signaling Pathway
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
Experimental Workflow
Caption: Experimental workflow for a field-based mating disruption trial.
Logical Relationships
Caption: Logical relationships in the mechanism of mating disruption.
References
Purchasing High-Purity (E)-11-Tetradecen-1-ol for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the procurement and use of high-purity (E)-11-tetradecen-1-ol in a research setting. (E)-11-tetradecen-1-ol is a long-chain unsaturated alcohol that functions as a sex pheromone component for various insect species, making it a critical tool for studies in chemical ecology, neurobiology, and pest management.
Supplier and Quality Specifications
The procurement of high-purity (E)-11-tetradecen-1-ol is paramount for reproducible and accurate research outcomes. Several chemical suppliers specialize in insect semiochemicals and can provide this compound at various purity levels.
Table 1: Representative Supplier Specifications for (E)-11-Tetradecen-1-ol
| Parameter | Specification (Typical) | Method of Analysis | Supplier Example |
| Chemical Name | (E)-11-Tetradecen-1-ol | - | Alfa Chemistry, Bedoukian Research |
| CAS Number | 35153-18-5 | - | Alfa Chemistry, Bedoukian Research |
| Molecular Formula | C₁₄H₂₈O | - | Alfa Chemistry, Bedoukian Research |
| Molecular Weight | 212.37 g/mol | - | Alfa Chemistry, Bedoukian Research |
| Purity (Isomeric) | ≥95% (typically >98%) | Gas Chromatography (GC) | Alfa Chemistry offers ≥98% and ≥90% |
| Chemical Purity | ≥98% | Gas Chromatography-Mass Spectrometry (GC-MS) | Alfa Chemistry |
| Appearance | Colorless to pale yellow liquid | Visual Inspection | The Good Scents Company |
| Boiling Point | 280.7 °C at 760 mmHg (estimated) | - | The Good Scents Company |
| Solubility | Soluble in organic solvents (e.g., hexane, ethanol) | - | The Good Scents Company |
Note: It is crucial to request a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the purchased compound.
Key Research Applications
High-purity (E)-11-tetradecen-1-ol is primarily utilized in the following research areas:
-
Insect Behavior and Chemical Ecology: Investigating the role of specific pheromone components in mate attraction, courtship behavior, and species recognition.
-
Neurophysiology: Elucidating the mechanisms of olfactory signal transduction in insects, from receptor binding to neuronal activation.
-
Pest Management: Developing species-specific lures for monitoring and trapping insect pests, or for mating disruption strategies.
-
Drug Discovery: Identifying novel targets for the development of environmentally friendly insecticides that disrupt insect olfactory processes.
Experimental Protocols
Preparation of Stock Solutions
For most experimental applications, a stock solution of (E)-11-tetradecen-1-ol in a suitable solvent is required.
Materials:
-
High-purity (E)-11-tetradecen-1-ol
-
Hexane (or other suitable organic solvent, e.g., ethanol)
-
Glass vials with PTFE-lined caps
-
Micropipettes
Protocol:
-
Accurately weigh a small amount of (E)-11-tetradecen-1-ol in a clean, dry glass vial.
-
Add the appropriate volume of hexane to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Seal the vial tightly and vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C to prevent degradation. For working solutions, dilute the stock solution to the desired concentration immediately before use.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[1]
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution
-
EAG amplifier and data acquisition system
-
Air stimulus controller
-
Pasteur pipettes and filter paper
Protocol:
-
Excise an antenna from a live insect at the base.
-
Mount the antenna between the two glass capillary electrodes, ensuring good electrical contact.
-
Deliver a constant, humidified stream of clean air over the antenna.
-
Prepare a stimulus cartridge by applying a known amount of the (E)-11-tetradecen-1-ol solution onto a small piece of filter paper and inserting it into a Pasteur pipette.
-
Introduce a puff of air through the stimulus cartridge into the continuous airstream directed at the antenna.
-
Record the resulting depolarization of the antennal preparation.
-
Use a solvent-only control to ensure the response is specific to the pheromone.
Calcium Imaging of Olfactory Receptor Neurons (ORNs)
Calcium imaging allows for the visualization of neuronal activity in response to an olfactory stimulus.[2]
Materials:
-
Transgenic insect expressing a genetically encoded calcium indicator (e.g., GCaMP) in ORNs
-
Fluorescence microscope with a sensitive camera
-
Perfusion system for delivering saline and stimuli
-
Image analysis software
Protocol:
-
Dissect the insect to expose the antennal lobe or individual sensilla on the antenna.
-
Mount the preparation on the microscope stage and perfuse with insect saline.
-
Deliver a controlled pulse of (E)-11-tetradecen-1-ol in the saline solution to the preparation.
-
Record the changes in fluorescence intensity of the GCaMP-expressing neurons.
-
An increase in fluorescence indicates an influx of calcium and, therefore, neuronal activation.
-
Analyze the spatial and temporal patterns of activation to understand how the pheromone is processed in the olfactory system.
Behavioral Assays
Behavioral assays are essential to determine the ethological relevance of (E)-11-tetradecen-1-ol.[3][4]
Materials:
-
Wind tunnel or olfactometer
-
Video camera and tracking software
-
Source of clean, charcoal-filtered air
-
Stimulus delivery system
Protocol:
-
Place the insect (e.g., a male moth) in the wind tunnel and allow it to acclimate.
-
Introduce a controlled plume of (E)-11-tetradecen-1-ol into the wind tunnel from a point source.
-
Record the insect's behavior, noting responses such as upwind flight, casting (zigzagging) flight, and attempts to make contact with the stimulus source.
-
Quantify the behavioral responses (e.g., time to take flight, orientation angle) to compare the attractiveness of different concentrations or blends.
Signaling Pathway and Experimental Workflows
Insect Olfactory Signaling Pathway
Insects detect pheromones through a sophisticated signaling cascade within their olfactory sensory neurons. Unlike vertebrates that primarily use G-protein coupled receptors (GPCRs) for olfaction, insects predominantly utilize ionotropic receptors (IRs) and odorant receptors (ORs), which are ligand-gated ion channels.[5][6] The binding of a pheromone molecule to its specific OR, in conjunction with a co-receptor (Orco), directly opens a non-selective cation channel, leading to depolarization of the neuron and the generation of an action potential.[7] In some cases, there is evidence for the involvement of second messenger systems, such as the phospholipase C (PLC) pathway, which can modulate the primary ionotropic signal.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of (E)-11-tetradecen-1-ol.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Chemical studies of pheromone receptors in insects [agris.fao.org]
- 4. 11-Tetradecen-1-ol, (E)- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isotope Labeling of (Z)-tetradec-11-en-1-ol for Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-tetradec-11-en-1-ol and its corresponding acetate ester are critical components of the sex pheromone blends used by numerous lepidopteran species, making them key targets for developing environmentally benign pest management strategies.[1][2] Understanding the metabolic fate of these semiochemicals within target and non-target organisms is crucial for assessing their environmental persistence, efficacy, and potential for bioaccumulation. Isotope labeling, particularly with stable isotopes like deuterium (²H) or carbon-13 (¹³C), provides a powerful and unambiguous method for tracing the biotransformation of these compounds in vivo and in vitro.[3] This application note details protocols for the synthesis of deuterium-labeled (Z)-tetradec-11-en-1-ol, its application in metabolic studies, and the subsequent analysis of metabolites.
Principle of Isotope Tracer Studies
Isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. The resulting labeled compound is chemically identical to its unlabeled counterpart but can be distinguished by its increased mass. When introduced into a biological system, the labeled compound and its metabolites can be selectively detected and quantified using mass spectrometry (MS). This allows for the precise tracking of metabolic pathways, determination of degradation rates, and identification of novel biotransformation products, even in complex biological matrices. Deuterium is an ideal label for this purpose as it can be incorporated into molecules and traced to understand metabolic processes.[3][4][5][6]
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled (Z)-tetradec-11-en-1-ol ([D₂]-1)
This protocol describes a synthetic route to prepare (Z)-tetradec-11-en-1-ol labeled with two deuterium atoms at the C-1 position. The key steps involve the protection of a diol, oxidation, Wittig reaction to form the Z-alkene, and reduction of an ester with a deuterium source.
Materials:
-
1,10-decanediol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Pyridinium chlorochromate (PCC)
-
(2-Carboxyethyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Lithium aluminum deuteride (LiAlD₄)
-
Standard solvents and reagents for organic synthesis
Methodology:
-
Monoprotection of Diol: React 1,10-decanediol with one equivalent of TBDMSCl to selectively protect one hydroxyl group, yielding 10-(tert-butyldimethylsilyloxy)decan-1-ol.
-
Oxidation: Oxidize the remaining free alcohol to an aldehyde using PCC in dichloromethane to produce 10-(tert-butyldimethylsilyloxy)decanal.
-
Wittig Reaction: Perform a Z-selective Wittig reaction using the ylide generated from (2-carboxyethyl)triphenylphosphonium bromide and potassium tert-butoxide with the aldehyde from the previous step. This forms (Z)-13-(tert-butyldimethylsilyloxy)tridec-11-enoic acid.
-
Esterification: Convert the carboxylic acid to its methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).
-
Deuteride Reduction: Reduce the methyl ester with LiAlD₄ in an anhydrous ether solvent. This step incorporates two deuterium atoms at the C-1 position.
-
Deprotection: Remove the TBDMS protecting group using a fluoride source (e.g., tetrabutylammonium fluoride) to yield the final product, (Z)-tetradec-11-en-1,1-d₂-ol ([D₂]-1).
-
Purification: Purify the final product using silica gel column chromatography. Confirm identity and isotopic enrichment via ¹H NMR, ¹³C NMR, and GC-MS analysis.
Protocol 2: In Vivo Metabolic Study in an Insect Model
This protocol outlines the administration of the labeled pheromone to an insect and the subsequent collection and extraction of metabolites.
Materials:
-
Live insect subjects (e.g., adult moths)
-
[D₂]-(Z)-tetradec-11-en-1-ol dissolved in a suitable solvent (e.g., hexane)
-
Micro-applicator or syringe
-
Dissection tools
-
Homogenizer
-
Organic solvents for extraction (e.g., hexane, ethyl acetate)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Methodology:
-
Dosing: Topically apply a precise amount (e.g., 1-5 µg) of the labeled pheromone solution onto the insect's abdomen or thorax using a micro-applicator.[7]
-
Incubation: House the treated insects in a controlled environment for various time points (e.g., 1, 4, 8, 24 hours) to allow for metabolism.
-
Sample Collection: At each time point, anesthetize the insects on ice. Dissect specific tissues of interest, such as the pheromone gland, fat body, and gut, or use the whole body for analysis.
-
Homogenization: Homogenize the collected tissues in a suitable buffer or solvent.
-
Liquid-Liquid Extraction: Extract the homogenate with an organic solvent like hexane or ethyl acetate to partition the lipophilic parent compound and its metabolites from the aqueous phase.
-
Solid Phase Extraction (SPE): Further purify and concentrate the organic extract using an SPE cartridge to remove interfering lipids and other endogenous compounds. Elute the compounds of interest with an appropriate solvent mixture.
-
Sample Preparation for Analysis: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of solvent suitable for GC-MS analysis.
Protocol 3: GC-MS Analysis of Metabolites
This protocol describes the instrumental analysis method for identifying and quantifying the labeled parent compound and its metabolites.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms, HP-INNOWax)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) for silylating hydroxyl and carboxyl groups.[8]
-
Internal standard (e.g., a C15 or C17 fatty alcohol)
Methodology:
-
Derivatization: To improve volatility and chromatographic performance, convert alcohols and potential carboxylic acid metabolites to their trimethylsilyl (TMS) ethers/esters by reacting the dried extract with BSTFA at 60-70°C for 30 minutes.[8]
-
GC-MS Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
-
Chromatography: Use a temperature program that effectively separates the parent alcohol from potential metabolites like the corresponding aldehyde and carboxylic acid. A typical program might start at 80°C, ramp to 250°C at 10°C/min, and hold for 5-10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify potential metabolites and in Selected Ion Monitoring (SIM) mode for sensitive quantification.
-
Data Analysis:
-
Identification: Identify the labeled parent compound ([D₂]-1) by its characteristic mass spectrum and retention time. The molecular ion (M⁺) will be two mass units higher than the unlabeled compound.
-
Metabolite Identification: Search for potential metabolites. For example, oxidation to the aldehyde would result in a labeled metabolite ([D₁]-(Z)-tetradec-11-en-1-al) with one deuterium atom. Further oxidation to the carboxylic acid ([D₁]-(Z)-tetradec-11-enoic acid) would also contain one deuterium atom.
-
Quantification: Quantify the parent compound and its metabolites by integrating the peak areas of their characteristic ions in SIM mode and comparing them to a calibration curve generated with an internal standard.
-
Data Presentation
Quantitative results from the metabolic study can be summarized for clear interpretation and comparison.
Table 1: GC-MS Data for Labeled Tetradec-11-en-1-ol and Potential Metabolites
| Compound | Labeled Form | Retention Time (min) | Key Diagnostic Ions (m/z) (TMS-derivative) | Mass Shift (vs. Unlabeled) |
| (Z)-tetradec-11-en-1-ol | [D₂]-Parent | 12.5 | 286 (M⁺), 269, 103 | +2 |
| (Z)-tetradec-11-en-1-al | [D₁]-Metabolite A | 11.8 | 211 (M-H)⁺, 193 | +1 |
| (Z)-tetradec-11-enoic acid | [D₁]-Metabolite B | 13.2 | 299 (M⁺), 284, 118 | +1 |
Table 2: Time-Course of [D₂]-(Z)-tetradec-11-en-1-ol Metabolism in Insect Tissue
| Time Point (hours) | % [D₂]-Parent Remaining | % [D₁]-Metabolite A (Aldehyde) | % [D₁]-Metabolite B (Acid) |
| 1 | 92.5 ± 4.1 | 5.3 ± 1.2 | 2.2 ± 0.5 |
| 4 | 65.1 ± 5.8 | 18.7 ± 2.5 | 16.2 ± 2.1 |
| 8 | 33.8 ± 3.9 | 25.4 ± 3.1 | 40.8 ± 3.5 |
| 24 | 8.2 ± 2.1 | 15.9 ± 2.8 | 75.9 ± 6.3 |
| (Data are hypothetical means ± SD, n=5) |
Visualizations
Diagrams help to visualize the experimental process and the underlying biological pathways.
Caption: Experimental workflow for metabolic studies.
Caption: Proposed metabolic pathway of this compound.
Discussion and Conclusion
The protocols described provide a robust framework for investigating the metabolism of (Z)-tetradec-11-en-1-ol. The primary metabolic route observed in many insect species involves the oxidation of the primary alcohol.[7][9] This typically proceeds via an alcohol oxidase or dehydrogenase to form the corresponding aldehyde, which is then rapidly converted to a carboxylic acid by an aldehyde dehydrogenase.[7][9] These more polar metabolites can be further conjugated (e.g., with glucose or sulfate) to facilitate excretion.
By using deuterium labeling, researchers can confidently distinguish between exogenous pheromone metabolites and endogenous fatty acids, enabling precise quantification and pathway elucidation. The data generated from such studies are invaluable for understanding pheromone inactivation mechanisms, designing more stable and effective pheromone analogues for pest control, and assessing the metabolic capabilities of different insect species.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Basis for Deuterium Labeling of Fat and NADPH. | Semantic Scholar [semanticscholar.org]
- 5. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of pheromone biosynthetic and degradative enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm [ouci.dntb.gov.ua]
Application Note: Quantification of Tetradec-11-en-1-ol using Gas Chromatography with Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of tetradec-11-en-1-ol, a common insect pheromone component, using Gas Chromatography with Flame Ionization Detection (GC-FID). The described protocol is applicable for the analysis of samples from various matrices, including solvent extracts from pheromone lures or glands. This document provides a comprehensive guide, including sample preparation, GC-FID instrument parameters, calibration standards preparation, and data analysis. The method is suitable for routine quality control, stability studies, and research applications in entomology and chemical ecology.
Introduction
This compound is a long-chain unsaturated alcohol that functions as a sex pheromone for numerous lepidopteran species. Accurate quantification of this semiochemical is crucial for the development and quality control of pest management products, as well as for research into insect behavior and chemical communication. Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and a wide linear range.[1] This application note presents a validated GC-FID method for the precise and accurate quantification of this compound.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from a solid matrix, such as a pheromone lure.
Materials:
-
Hexane (GC grade or equivalent)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Accurately weigh the sample matrix (e.g., a single pheromone lure) and place it into a glass vial.
-
Add a known volume of hexane (e.g., 5.0 mL) to the vial.
-
Cap the vial and vortex for 2 minutes to facilitate the extraction of this compound into the solvent.
-
Allow the solid material to settle.
-
Carefully transfer the hexane extract to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract through a 0.45 µm syringe filter into a GC vial for analysis.
GC-FID Instrumentation and Conditions
The analysis is performed on a gas chromatograph equipped with a flame ionization detector. The following parameters are recommended as a starting point and may require optimization for your specific instrument and column.
Table 1: GC-FID Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 Series or equivalent |
| Column | DB-5 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Note: These parameters are based on typical conditions for analyzing long-chain unsaturated alcohols and insect pheromones.[2][3] The expected retention time for (Z)-tetradec-11-en-1-ol on a DB-5 column is in the range corresponding to a Kovats retention index of approximately 1678.[4]
Preparation of Calibration Standards
An external standard calibration is used for the quantification of this compound.
Materials:
-
This compound standard (≥95% purity)
-
Hexane (GC grade)
-
Class A volumetric flasks
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in hexane in a 10 mL volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with hexane. A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical analysis of this compound.
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,543 |
| 5.0 | 63,892 |
| 10.0 | 128,110 |
| 25.0 | 320,567 |
| 50.0 | 645,321 |
| 100.0 | 1,298,754 |
A calibration curve is generated by plotting the peak area against the concentration of the standards. The linearity of the method is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.999.
Table 3: Sample Quantification Results
| Sample ID | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL) | Amount per Lure (mg) |
| Lure 1 | 450,678 | 34.7 | 0.174 |
| Lure 2 | 462,112 | 35.6 | 0.178 |
| Lure 3 | 445,890 | 34.3 | 0.172 |
Calculation assumes an extraction volume of 5.0 mL.
Mandatory Visualizations
Caption: Experimental workflow for the GC-FID analysis of this compound.
Caption: Relationship between analyte concentration and FID response.
References
Application Notes and Protocols for Creating Artificial Trails with (Z)-11-Tetradec-1-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for creating and evaluating artificial trails using (Z)-11-tetradec-1-en-1-ol, a known primary component of the sex pheromone of the European Corn Borer, Ostrinia nubilalis. The protocols outlined below are designed for laboratory-based behavioral and electrophysiological assays to quantify insect responses to this semiochemical.
Overview and Significance
(Z)-11-tetradec-1-en-1-ol is a critical chemical cue for mate location in Ostrinia nubilalis. The creation of artificial trails with this pheromone allows for the controlled study of insect behavior, including attraction, trail-following fidelity, and the underlying neural mechanisms. Such studies are pivotal in the development of novel pest management strategies, such as mating disruption and lure-and-kill techniques. These protocols can also be adapted for screening new compounds that may act as agonists or antagonists to the natural pheromone, a key aspect of insecticide and repellent development.
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the behavioral and electrophysiological responses of Ostrinia nubilalis to (Z)-11-tetradecen-1-ol and its analogs.
Table 1: Electroantennogram (EAG) Responses of Male Ostrinia nubilalis to Pheromone Components and Analogs
| Compound | Strain | Mean EAG Amplitude (mV) ± SE |
| (Z)-11-Tetradecen-1-ol acetate (Z11-14:OAc) | ZZ | 1.5 ± 0.2 |
| (E)-11-Tetradecen-1-ol acetate (E11-14:OAc) | ZZ | 0.8 ± 0.1 |
| (Z)-11-Tetradecen-1-ol acetate (Z11-14:OAc) | EE | 0.9 ± 0.15 |
| (E)-11-Tetradecen-1-ol acetate (E11-14:OAc) | EE | 1.6 ± 0.2 |
Data adapted from electrophysiological studies on different strains of Ostrinia nubilalis. The ZZ strain responds primarily to the Z isomer, while the EE strain responds to the E isomer.
Table 2: Behavioral Responses of Male Ostrinia nubilalis in Wind Tunnel Assays
| Treatment | % Taking Flight | % Oriented Flight | % Source Contact |
| (Z)-11-Tetradecen-1-ol (1 µg) | 85 | 70 | 65 |
| Control (Solvent only) | 10 | 5 | 2 |
| (Z)-11-Tetradecen-1-ol + Antagonist (10:1) | 80 | 30 | 15 |
This table represents typical data from wind tunnel bioassays, demonstrating the attractiveness of the pheromone and the disruptive effect of an antagonist compound.[1]
Experimental Protocols
Preparation of Artificial Pheromone Trails
This protocol describes the preparation of artificial trails for use in behavioral bioassays.
Materials:
-
(Z)-11-tetradec-1-en-1-ol (≥95% purity)
-
Hexane or other suitable volatile solvent
-
Micropipettes (10 µL, 100 µL)
-
Glass vials
-
Filter paper (e.g., Whatman No. 1) or glass plates
-
Fume hood
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of (Z)-11-tetradec-1-en-1-ol in hexane. A typical starting concentration is 1 mg/mL. Store the stock solution in a sealed glass vial at -20°C.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for eliciting a behavioral response. Typical concentrations for trail-following assays range from 0.01 ng/µL to 10 ng/µL.
-
Trail Application:
-
Cut the filter paper into desired shapes for the bioassay (e.g., straight lines for a linear track or Y-shapes for a choice test).
-
Using a micropipette, carefully apply the pheromone solution along the desired path on the filter paper. For a 10 cm trail, a total volume of 10 µL is often used.
-
Apply the solution evenly to ensure a consistent pheromone concentration along the trail.
-
Prepare a control trail using only the solvent.
-
Allow the solvent to evaporate completely (approximately 5-10 minutes) in the fume hood before introducing the insects.
-
Trail-Following Bioassay Protocol
This protocol is adapted from general moth trail-following assays and is suitable for Ostrinia nubilalis.
Materials:
-
Prepared artificial trails on filter paper
-
Bioassay arena (e.g., Petri dish, small glass chamber)
-
Male Ostrinia nubilalis moths (2-3 days old, previously isolated from females)
-
Video recording equipment
-
Behavioral analysis software (optional)
-
Red light source for observation (to minimize disturbance)
Procedure:
-
Acclimatization: Place the bioassay arena under the red light source and allow the moths to acclimate to the experimental conditions for at least 30 minutes.
-
Trail Introduction: Place the filter paper with the artificial trail into the center of the bioassay arena.
-
Insect Introduction: Gently introduce a single male moth into the arena at the start of the trail.
-
Observation and Recording: Record the moth's behavior for a set period (e.g., 5-10 minutes). Note the following parameters:
-
Latency to first movement: Time taken for the moth to start moving.
-
Trail recognition: Whether the moth's antennae come into contact with the trail.
-
Time on trail: The total duration the moth spends following the trail.
-
Distance traveled on trail: The length of the trail the moth successfully follows.
-
Number of deviations: The number of times the moth moves off the trail.
-
-
Data Analysis: Quantify the recorded behaviors. Compare the responses to the pheromone trail with the solvent control. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the results.
Visualizations
Experimental Workflow for Trail-Following Bioassay
Caption: Workflow for the artificial trail-following bioassay.
Generalized Pheromone Signaling Pathway in Moths
Caption: A generalized model of the moth pheromone signal transduction cascade.[2][3]
References
Troubleshooting & Optimization
Improving Z/E isomer ratio in tetradec-11-en-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetradec-11-en-1-ol, with a focus on controlling the Z/E isomer ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with control over the Z/E isomer ratio?
A1: The most prevalent methods for stereoselective synthesis of this compound and similar long-chain alkenols are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the coupling of a phosphorus-stabilized carbanion (ylide or phosphonate carbanion) with an aldehyde. The choice of reagents and reaction conditions dictates the resulting Z/E isomer ratio.[1][2][3][4] More modern approaches, such as cross-metathesis, also offer high Z-selectivity.[5]
Q2: How can I favor the formation of the (Z)-isomer of this compound?
A2: To favor the (Z)-isomer, you should primarily use an unstabilized Wittig ylide. These ylides are typically derived from alkyltriphenylphosphonium salts and are more reactive, leading kinetically to the Z-alkene.[1][2][3] Alternatively, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is specifically designed for high Z-selectivity.[4][6]
Q3: What conditions are optimal for obtaining the (E)-isomer?
A3: For the (E)-isomer, a stabilized Wittig ylide, which contains an electron-withdrawing group, is generally used.[3] The standard Horner-Wadsworth-Emmons reaction also predominantly yields the E-alkene.[4] For unstabilized ylides, the Schlosser modification of the Wittig reaction can be employed to achieve high E-selectivity.[1][2][7]
Q4: Can the Z/E isomers of this compound be separated after synthesis?
A4: Yes, separation of Z and E isomers is possible. A common laboratory and industrial method is argentation chromatography, where a stationary phase impregnated with silver ions is used. The silver ions interact more strongly with the π-bonds of the Z-isomer, allowing for separation from the E-isomer.
Troubleshooting Guides
Issue 1: Low Z/E ratio in Wittig Reaction
Symptoms: The reaction with an unstabilized ylide yields a mixture with a higher than expected proportion of the (E)-isomer.
Possible Causes & Solutions:
-
Presence of Lithium Salts: Lithium ions can stabilize the betaine intermediate in the Wittig reaction, leading to equilibration and a higher proportion of the more thermodynamically stable E-alkene.[8][9]
-
Solution: Use sodium- or potassium-based strong bases for the deprotonation of the phosphonium salt instead of n-butyllithium (n-BuLi). Examples include sodium amide (NaNH₂) or potassium tert-butoxide.[3][9] If a lithium base must be used, ensure the reaction is run at low temperatures and for shorter durations to minimize equilibration.
-
-
Solvent Polarity: More polar aprotic solvents can sometimes lead to lower Z-selectivity.
-
Solution: Employ non-polar solvents like toluene or THF to enhance Z-selectivity.[10]
-
-
Temperature: Higher reaction temperatures can promote the formation of the thermodynamically favored E-isomer.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled Z-product.
-
Issue 2: Low E/Z ratio in Horner-Wadsworth-Emmons (HWE) Reaction
Symptoms: A standard HWE reaction is producing a significant amount of the (Z)-isomer.
Possible Causes & Solutions:
-
Incorrect Phosphonate Reagent: The structure of the phosphonate ester is critical.
-
Reaction Conditions: While generally E-selective, certain conditions can affect the outcome.
-
Solution: Use standard conditions such as NaH in THF at room temperature to favor the E-product. Avoid conditions specifically designed for Z-selectivity, such as the use of potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[4]
-
Issue 3: Difficulty in Removing Triphenylphosphine Oxide Byproduct
Symptoms: The final product is contaminated with triphenylphosphine oxide, which can be difficult to separate by standard column chromatography due to similar polarity.
Possible Causes & Solutions:
-
Inherent Byproduct of the Wittig Reaction: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction.
-
Solution 1 (Precipitation): After the reaction, the mixture can be concentrated and triturated with a non-polar solvent like hexane or a mixture of hexane and ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate out.
-
Solution 2 (Alternative Reaction): Consider using the Horner-Wadsworth-Emmons reaction. The phosphate byproduct from this reaction is water-soluble and can be easily removed by an aqueous workup.[4]
-
Data Presentation
Table 1: Effect of Base on Z/E Ratio in a Wittig Reaction with an Unstabilized Ylide
| Base | Solvent | Temperature (°C) | Approximate Z:E Ratio |
| n-BuLi | THF | -78 to 25 | 58:42[9] |
| NaNH₂ | THF | -78 to 25 | >95:5 |
| KHMDS | THF | -78 to 25 | >95:5 |
Table 2: Comparison of HWE Modifications for Z-Selectivity
| Reaction | Phosphonate Reagent | Base/Additive | Solvent | Temperature (°C) | Approximate Z:E Ratio |
| Standard HWE | Triethyl phosphonoacetate | NaH | THF | 25 | <5:95 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS/18-crown-6 | THF | -78 | >95:5[4][6] |
| Modified Still-Gennari | Bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetate | NaH | THF | -78 to 25 | up to 98:2[11][12] |
Experimental Protocols
Protocol 1: Z-Selective Wittig Synthesis of (Z)-Tetradec-11-en-1-ol
This protocol is a general procedure adapted for the target molecule and emphasizes conditions for high Z-selectivity.
-
Preparation of the Phosphonium Salt:
-
To a solution of triphenylphosphine in toluene, add 1-bromopropane.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated (propyl)triphenylphosphonium bromide by filtration. Wash with cold toluene and dry under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the (propyl)triphenylphosphonium bromide in dry THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a strong, non-lithium base such as potassium bis(trimethylsilyl)amide (KHMDS) dropwise until the orange color of the ylide persists.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 11-hydroxytetradecanal in dry THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
To the residue, add hexane to precipitate the triphenylphosphine oxide. Filter off the solid.
-
Purify the filtrate by column chromatography on silica gel to yield (Z)-tetradec-11-en-1-ol.
-
Protocol 2: E-Selective Horner-Wadsworth-Emmons Synthesis of (E)-Tetradec-11-en-1-ol
This protocol outlines a standard HWE reaction for E-isomer synthesis.
-
Preparation of the Phosphonate Reagent:
-
Combine triethyl phosphite and ethyl bromoacetate.
-
Heat the mixture (Arbuzov reaction) to initiate the reaction, which is often exothermic.
-
After the initial reaction subsides, continue heating to drive the reaction to completion.
-
Purify the resulting triethyl phosphonoacetate by vacuum distillation.
-
-
HWE Reaction:
-
To a suspension of sodium hydride (NaH) in dry THF at 0 °C under an inert atmosphere, add the triethyl phosphonoacetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 11-oxoundecyl acetate in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup, Deprotection, and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product is the acetate-protected E-alkene. For deprotection, dissolve the crude product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a mild acid and remove the methanol under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (E)-tetradec-11-en-1-ol.
-
Visualizations
Caption: Workflow for the Wittig reaction.
Caption: Logic diagram for Z/E selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schlosser Modification [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthetic Tetradec-11-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic tetradec-11-en-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after flash column chromatography.
Q1: I performed flash column chromatography to purify this compound, but my final yield is significantly lower than expected. What are the possible causes and how can I improve it?
A1: Low recovery after flash column chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Improper Solvent System Selection: An inappropriate solvent system can lead to poor separation or irreversible adsorption of your compound to the silica gel.
-
Troubleshooting: Ensure your chosen solvent system provides a good retention factor (Rf) for this compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4. A typical starting solvent system for a non-polar compound like this would be a mixture of hexanes and ethyl acetate. If the Rf is too low, the compound may not elute completely. If it's too high, it may co-elute with non-polar impurities.
-
-
Compound Instability on Silica Gel: Long-chain alcohols can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.
-
Troubleshooting: To check for stability, spot your crude material on a TLC plate, and let it sit for a couple of hours before developing. If you observe new spots, your compound may be degrading. Consider deactivating the silica gel by running a solvent system containing a small amount of triethylamine (1-3%) through the column before loading your sample.[1]
-
-
Improper Column Packing or Loading: A poorly packed column with cracks or channels will lead to inefficient separation and potential loss of product. Applying the sample in too much solvent can also broaden the initial band and reduce separation efficiency.
-
Troubleshooting: Ensure the silica gel is packed uniformly without any air bubbles. When loading your sample, dissolve it in a minimal amount of a solvent in which it is highly soluble, and then apply it carefully to the top of the column.[2] If solubility is an issue, consider dry loading where the compound is adsorbed onto a small amount of silica gel before being added to the column.[1][2]
-
-
Fractions Collected are Too Dilute: Your compound may have eluted, but at a concentration too low to be easily detected.
-
Troubleshooting: Try concentrating the fractions you expect to contain your product before analyzing them by TLC.[3]
-
Issue 2: The purified this compound is still impure after flash column chromatography.
Q2: I've purified my synthetic this compound using flash chromatography, but TLC analysis of the combined fractions shows the presence of impurities. What went wrong?
A2: Contamination after column chromatography usually points to issues with separation resolution. Here’s how to address this:
-
Co-elution with Impurities: The chosen solvent system may not be adequate to resolve your target compound from impurities with similar polarities.
-
Troubleshooting:
-
Optimize the Solvent System: Experiment with different solvent systems on TLC. Try varying the ratio of your hexane/ethyl acetate mixture or consider using a different non-polar solvent like heptane or a more polar co-solvent like diethyl ether. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.
-
Gradient Elution: If a single solvent system (isocratic elution) is insufficient, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the non-polar impurities and then your product, followed by more polar impurities.[1]
-
-
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad, overlapping bands.
-
Troubleshooting: As a general rule, for a straightforward separation, use a silica gel to crude material ratio of about 30-50:1 by weight. For more difficult separations, this ratio might need to be increased to 100:1 or more.
-
-
Fractions Collected Too Broadly: Combining too many fractions, especially those at the beginning and end of your product's elution, can include impurities that are close to your product's band.
-
Troubleshooting: Collect smaller fractions and analyze them carefully by TLC before combining. Only combine the fractions that show a single, pure spot for your target compound.
-
Issue 3: "Oiling out" during recrystallization.
Q3: I am trying to purify this compound by recrystallization, but it separates as an oil instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem when recrystallizing compounds with low melting points or when the solution is supersaturated.[4][5] this compound, being a long-chain alcohol, is likely a low-melting solid or an oil at room temperature, making recrystallization challenging. Here are some strategies to overcome this:
-
Add More Solvent: The concentration of your compound in the hot solution might be too high, causing it to come out of solution above its melting point.
-
Slow Cooling: Rapid cooling often promotes oil formation.
-
Troubleshooting: Allow the hot, saturated solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to a colder environment (like a refrigerator or an ice bath) to maximize crystal formation.[5]
-
-
Scratching the Flask: Inducing nucleation can sometimes encourage crystal growth over oiling out.
-
Troubleshooting: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[4]
-
-
Use a Different Solvent or Solvent Pair: The chosen solvent may not be ideal.
-
Troubleshooting: Experiment with different solvents. For long-chain alcohols, solvents like acetone, ethanol, or mixtures such as ethanol/water or diethyl ether/hexane can be effective.[7][8] When using a solvent pair, dissolve the compound in a minimal amount of the "good" hot solvent, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common purification techniques for synthetic this compound?
A4: The primary methods for purifying synthetic this compound are:
-
Flash Column Chromatography: This is a highly effective method for separating the target alcohol from byproducts and unreacted starting materials based on polarity.
-
Fractional Distillation under Reduced Pressure: Due to its relatively high boiling point, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[9] This technique is particularly useful for separating compounds with different boiling points.
-
Recrystallization: While potentially challenging due to its low melting point, recrystallization from a suitable solvent can be an effective final purification step to obtain highly pure material.
Q5: What are the likely impurities in a synthetic sample of this compound?
A5: The impurities will depend on the synthetic route. However, common impurities for long-chain unsaturated alcohols can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional or geometric (E/Z) isomers of the double bond.
-
Over-reduction or Incomplete Reaction Products: For example, if prepared by reduction of an ester, you might have the corresponding alkane or the starting ester as an impurity.
-
Side Products from the Reaction: Byproducts formed during the synthesis.
Q6: How can I monitor the purity of this compound during the purification process?
A6: The most common and convenient method for monitoring purity is Thin Layer Chromatography (TLC) .[10] It allows for rapid analysis of fractions from column chromatography or to check the purity of the starting material and the final product. For more quantitative analysis, Gas Chromatography (GC) is an excellent technique for assessing the purity of volatile compounds like long-chain alcohols and can also help in identifying and quantifying impurities.
Quantitative Data Summary
| Purification Technique | Key Parameters | Typical Purity Achieved | Expected Yield |
| Flash Column Chromatography | Silica Gel:Crude (w/w): 50:1Solvent System: Hexane:Ethyl Acetate (9:1 to 8:2) | >95% | 70-90% |
| Vacuum Fractional Distillation | Pressure: 1-5 mmHgBoiling Point (est.): ~120-140 °C at 1 mmHg | >98% | 60-80% |
| Recrystallization | Solvent: Acetone or Ethanol/WaterTemperature: Dissolve at boiling, crystallize at 0-4 °C | >99% | 50-70% |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate and develop it in a chamber with a hexane:ethyl acetate (9:1) solvent system. Visualize the spots under a UV lamp (if applicable) and/or by staining with a potassium permanganate solution. The ideal solvent system should give an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a glass column of appropriate size. Pack it with silica gel (60 Å, 230-400 mesh) as a slurry in hexane. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., hexane:ethyl acetate 9:1). Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
Purity Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure alcohol. Add a few drops of a potential solvent (e.g., acetone). Heat the mixture to boiling. If it dissolves, it is a potential solvent. Allow it to cool to see if crystals form.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting logic for flash column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. brainly.com [brainly.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. buschvacuum.com [buschvacuum.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of (Z)-Tetradec-11-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-tetradec-11-en-1-ol, a common insect pheromone. The following information is designed to address specific issues that may arise during experimentation, leading to low yields or impure products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (Z)-tetradec-11-en-1-ol?
A1: The most common and reliable method for the synthesis of (Z)-tetradec-11-en-1-ol is the Wittig reaction.[1][2] This method involves the reaction of an aldehyde with a phosphorus ylide to form an alkene with good control over the Z-isomer formation. Other potential routes include Grignard reactions for chain elongation and cross-metathesis for the formation of the carbon-carbon double bond.
Q2: Why is the Z-isomer the desired product?
A2: For many insect pheromones, including tetradec-11-en-1-ol, the biological activity is highly dependent on the stereochemistry of the double bond. The (Z)-isomer is typically the active component that elicits a response in the target insect species. The presence of the (E)-isomer can in some cases inhibit the biological activity.
Q3: What are the main challenges in synthesizing (Z)-tetradec-11-en-1-ol that can lead to low yields?
A3: The primary challenges include:
-
Poor Z/E Selectivity: Achieving a high ratio of the desired (Z)-isomer over the (E)-isomer in the Wittig reaction can be difficult.
-
Incomplete Reactions: The reaction may not go to completion, leaving unreacted starting materials.
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Purification Difficulties: Separating the desired (Z)-alkenol from the (E)-isomer and other byproducts, such as triphenylphosphine oxide from the Wittig reaction, can be challenging and lead to loss of product.
Troubleshooting Guide
Issue 1: Low Yield of the Desired (Z)-Isomer in a Wittig Reaction
Possible Cause 1: Suboptimal Base or Solvent Conditions
-
Recommendation: The choice of base and solvent is critical for maximizing the yield of the (Z)-isomer. For the formation of non-stabilized ylides, which favor Z-alkene formation, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically used.[2][3] The reaction is often carried out in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether. It is crucial to ensure the solvent is anhydrous, as water will quench the ylide.[4]
Possible Cause 2: Poor Z/E Selectivity
-
Recommendation: To favor the formation of the (Z)-alkene, use a non-stabilized ylide.[2] The reaction should be run at low temperatures, as higher temperatures can lead to isomerization to the more stable (E)-alkene. The addition of lithium salts can sometimes lead to the formation of side products, so using salt-free conditions may improve Z-selectivity.[2]
Possible Cause 3: Incomplete Reaction
-
Recommendation: Ensure that the ylide is fully formed before adding the aldehyde. This can typically be achieved by stirring the phosphonium salt with the base for a sufficient amount of time (e.g., 1-2 hours) at an appropriate temperature (e.g., 0 °C to room temperature). Monitor the reaction progress using thin-layer chromatography (TLC) to determine if the starting aldehyde is being consumed.
Issue 2: Difficulty in Purifying the Final Product
Possible Cause 1: Presence of Triphenylphosphine Oxide
-
Recommendation: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity. One common method for its removal is to precipitate it from a nonpolar solvent like hexane or a mixture of hexane and ether. Alternatively, column chromatography on silica gel is an effective method for purification.[5][6][7]
Possible Cause 2: Co-elution of (Z) and (E) Isomers
-
Recommendation: The (Z) and (E) isomers of this compound may have very similar polarities, making their separation by standard silica gel chromatography challenging. Using a less polar eluent system and a long chromatography column can improve separation. In some cases, chromatography on silica gel impregnated with silver nitrate (AgNO₃) can be used to effectively separate cis and trans isomers.
Experimental Protocols
Wittig Synthesis of (Z)-Tetradec-11-en-1-ol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Step 1: Preparation of the Phosphonium Salt (Propyltriphenylphosphonium bromide)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent such as toluene or acetonitrile.
-
Add 1-bromopropane to the solution.
-
Heat the mixture to reflux and maintain for several hours until a white precipitate forms.
-
Cool the reaction mixture to room temperature and collect the white solid by filtration.
-
Wash the solid with a cold, nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the propyltriphenylphosphonium bromide under vacuum.
Step 2: Wittig Reaction
-
Suspend the dried propyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete ylide formation.
-
In a separate flask, dissolve 11-hydroxyundecanal in anhydrous THF.
-
Slowly add the solution of 11-hydroxyundecanal to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel.[5][6][7]
-
A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield (Z)-tetradec-11-en-1-ol.
Data Presentation
The following table summarizes expected yields and Z/E ratios for the Wittig synthesis of (Z)-alkenes under different conditions, based on general principles of the Wittig reaction. Specific yields for this compound may vary.
| Ylide Type | Base | Solvent | Temperature | Expected Predominant Isomer | Typical Yield Range |
| Non-stabilized | n-BuLi | THF | -78 °C to RT | Z | 50-80% |
| Non-stabilized | NaH | DMSO | RT | Z | 60-90% |
| Stabilized | NaOEt | EtOH | RT | E | 70-95% |
Visualizations
Caption: Workflow for the Wittig synthesis of (Z)-tetradec-11-en-1-ol.
Caption: Troubleshooting logic for low yield in (Z)-tetradec-11-en-1-ol synthesis.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing Tetradec-11-en-1-ol Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetradec-11-en-1-ol formulations for field use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in field formulations?
A1: The primary degradation pathways for this compound, an unsaturated fatty alcohol, are oxidation and photodegradation. The double bond at the 11th position is susceptible to oxidation, which can be initiated by exposure to air (autoxidation) or light (photooxidation). This can lead to the formation of hydroperoxides, which can further break down into smaller, volatile compounds like aldehydes and ketones, reducing the pheromone's efficacy. Additionally, isomerization of the Z-isomer to the E-isomer can occur, altering the biological activity of the pheromone blend.
Q2: What are the ideal characteristics of a carrier or dispenser for this compound formulations?
A2: An ideal carrier or dispenser should provide a controlled, consistent release of this compound over a prolonged period. It should be chemically inert to prevent reactions with the pheromone. The carrier material should also protect the pheromone from environmental factors such as UV radiation and oxidation. Common materials include polymers like polyethylene, polyvinyl chloride (PVC), and rubber septa, as well as microencapsulation technologies.
Q3: How can I improve the stability of my this compound formulation?
A3: To enhance stability, consider the following:
-
Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or vitamin E into your formulation to inhibit oxidative degradation.
-
UV Protectants: If using a dispenser that is exposed to sunlight, incorporating a UV protectant can mitigate photodegradation.
-
Inert Atmosphere: During formulation and packaging, using an inert atmosphere (e.g., nitrogen or argon) can prevent initial oxidation.
-
Proper Storage: Store bulk pheromone and final formulations in a cool, dark place to minimize thermal and photodegradation.
Q4: What analytical methods are recommended for quantifying the concentration and purity of this compound in my formulations?
A4: The standard analytical method is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID is suitable for quantifying the amount of this compound, while GC-MS is essential for confirming the identity of the compound and identifying any degradation products or isomers.[1][2][3]
Troubleshooting Guides
Issue 1: Rapid Loss of Field Efficacy
Symptoms:
-
Pheromone traps are no longer attracting the target insect species shortly after deployment.
-
Mating disruption protocols fail, leading to unexpected crop damage.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Rapid Degradation | 1. Analyze a sample of the aged formulation using GC-MS to identify degradation products. 2. If oxidation is confirmed, reformulate with an appropriate antioxidant. 3. If photodegradation is suspected, consider a dispenser with UV protection or reformulate with a UV stabilizer. |
| Incorrect Release Rate | 1. Measure the release rate of the pheromone from the dispenser under controlled laboratory conditions (e.g., gravimetric analysis over time in a controlled temperature and airflow environment). 2. If the release rate is too high, consider a different carrier material or a dispenser with a lower surface area-to-volume ratio. |
| Isomerization | 1. Use GC-MS with a suitable column to separate and quantify the Z and E isomers of this compound.[1][2][4] 2. If the E:Z ratio has shifted significantly, investigate potential catalytic effects of the carrier material or exposure to acidic/basic conditions. |
Issue 2: Inconsistent Product Performance
Symptoms:
-
Significant variation in insect attraction or mating disruption between different batches of the same formulation.
-
Dispensers from the same batch show variable release rates.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Formulation Inhomogeneity | 1. Review the mixing process during formulation to ensure all components, including antioxidants, are evenly distributed. 2. Take multiple samples from a single batch and analyze for active ingredient concentration to assess uniformity. |
| Dispenser Variability | 1. Inspect dispensers for physical inconsistencies (e.g., variations in wall thickness, pore size). 2. Conduct release rate studies on multiple dispensers from the same batch to quantify variability. |
| Storage & Handling | 1. Review storage conditions for both the raw pheromone and the final product. Ensure they are stored at the recommended temperature and protected from light. 2. Investigate handling procedures to rule out exposure to contaminants or extreme temperatures during transport and deployment. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Formulation
Objective: To assess the chemical stability of a this compound formulation under elevated temperature and light conditions to predict its shelf life and field longevity.
Methodology:
-
Sample Preparation: Prepare multiple samples of the final formulation in their intended dispensers.
-
Storage Conditions:
-
Control: Store one set of samples at the recommended storage temperature (e.g., 4°C) in the dark.
-
Elevated Temperature: Store a second set at an elevated temperature (e.g., 40°C) in the dark.
-
Photostability: Store a third set in a photostability chamber with controlled light (e.g., UV-A and visible light) and temperature.
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis:
-
Extract the remaining this compound from the dispenser using a suitable solvent (e.g., hexane).
-
Analyze the extract using GC-MS to quantify the concentration of the active ingredient and identify any degradation products or isomers.
-
-
Data Analysis: Plot the concentration of this compound against time for each storage condition to determine the degradation rate.
Protocol 2: GC-MS Analysis of this compound and its Isomers
Objective: To quantify the concentration of (Z)- and (E)-tetradec-11-en-1-ol and identify potential degradation products in a formulation extract.
Instrumentation & Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for separating the isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
Procedure:
-
Calibration: Prepare a series of standard solutions of known concentrations of (Z)- and (E)-tetradec-11-en-1-ol in hexane. Inject each standard to generate a calibration curve.
-
Sample Analysis: Inject an aliquot of the formulation extract into the GC-MS.
-
Data Processing:
-
Identify the peaks corresponding to the (Z) and (E) isomers based on their retention times and mass spectra. The mass spectrum of tetradecen-1-ol will show characteristic fragmentation patterns.[1][2][3]
-
Quantify the amount of each isomer using the calibration curve.
-
Search the mass spectra of any additional peaks against a spectral library (e.g., NIST) to tentatively identify degradation products.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for formulation issues.
References
Technical Support Center: Resolving Co-elution in GC Analysis of Pheromone Blends
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the Gas Chromatography (GC) analysis of pheromone blends.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in GC analysis?
A1: Co-elution occurs when two or more different compounds elute from the GC column at the same time, resulting in overlapping or unresolved peaks in the chromatogram. This can lead to inaccurate identification and quantification of the individual components in your pheromone blend.
Q2: What are the common causes of co-elution in pheromone analysis?
A2: Common causes include:
-
Inappropriate GC column: The stationary phase of the column may not have the correct polarity or selectivity to separate the pheromone isomers or other components in the blend.
-
Suboptimal oven temperature program: The temperature ramp rate may be too fast, or the initial and final hold times may be insufficient to allow for proper separation.
-
Complex sample matrix: The presence of other compounds in the sample extract can interfere with the separation of the target pheromones.
-
Improper sample preparation: Incomplete extraction or derivatization can lead to peak broadening and co-elution.
-
Column degradation: Over time, the performance of a GC column can degrade, leading to a loss of resolution.[1]
Q3: How can I tell if I have a co-elution problem?
A3: Signs of co-elution include:
-
Asymmetrical or broad peaks.
-
Shoulders on the side of a peak.
-
Inconsistent peak areas or ratios between runs.
-
If using a mass spectrometer (MS) detector, observing ions from more than one compound across a single chromatographic peak.
Q4: Is it always necessary to achieve baseline separation?
A4: While baseline separation is ideal, it may not always be achievable, especially with complex blends or isomeric compounds. If you are using a mass spectrometer (MS), you may be able to deconvolute the mass spectra of co-eluting peaks to identify and quantify the individual components. However, for accurate quantification, especially with other detectors like a Flame Ionization Detector (FID), good chromatographic separation is crucial.
Troubleshooting Guides
Guide 1: Optimizing Your GC Method
Problem: My pheromone isomers are co-eluting. How can I improve their separation by adjusting the GC method?
Solution:
Optimizing your GC method is often the first and most effective step in resolving co-elution. This primarily involves adjusting the oven temperature program and the carrier gas flow rate.
Step 1: Evaluate and Adjust the Oven Temperature Program
A well-designed temperature program is critical for separating compounds with different boiling points and polarities.
-
Initial Temperature and Hold Time: For volatile pheromones, a lower initial oven temperature can improve the separation of early eluting peaks. An initial hold time allows these compounds to focus at the head of the column before the temperature ramp begins.
-
Ramp Rate: A slower temperature ramp rate generally provides better resolution between closely eluting compounds. Try decreasing your ramp rate in increments of 1-2 °C/min to see if separation improves.
-
Mid-Ramp Isothermal Hold: If you have a critical pair of co-eluting peaks, introducing an isothermal hold just before their elution temperature can significantly improve their resolution.
-
Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components of interest from the column, and a final hold will help to clean the column of any less volatile compounds.
Step 2: Optimize the Carrier Gas Flow Rate
The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects the efficiency of the separation.
-
Van Deemter Equation: This equation describes the relationship between linear velocity and column efficiency (plate height). There is an optimal linear velocity at which the column will have the highest efficiency.
-
Practical Approach: Most GC software can calculate the optimal flow rate or linear velocity for your column dimensions. If you are unsure, start with the manufacturer's recommended flow rate and then adjust it up or down by small increments (e.g., 0.1 mL/min) to observe the effect on resolution.
Experimental Protocol: Optimizing Temperature Program for Pheromone Isomer Separation
-
Initial Scouting Run: Start with a general-purpose temperature program. For example:
-
Initial Temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 min.
-
-
Analyze the Chromatogram: Identify the retention times of the co-eluting peaks.
-
Modify the Program:
-
If co-elution occurs with early eluting peaks, lower the initial temperature to 40 °C.
-
If the critical pair elutes in the middle of the run, decrease the ramp rate to 5 °C/min in the temperature range leading up to their elution.
-
Alternatively, introduce an isothermal hold of 2-5 minutes at a temperature just below the elution temperature of the co-eluting pair.
-
-
Iterate: Continue to make small, systematic adjustments to the temperature program until satisfactory resolution is achieved.
Guide 2: Selecting the Right GC Column
Problem: I've optimized my GC method, but some pheromone components still co-elute. Could my GC column be the issue?
Solution:
Yes, the choice of GC column is a critical factor in achieving good separation. The stationary phase chemistry, column dimensions, and film thickness all play a significant role.
Step 1: Consider the Polarity of the Stationary Phase
The principle of "like dissolves like" applies to GC separations. The polarity of the stationary phase should be matched to the polarity of the analytes you are trying to separate.
-
Non-polar columns (e.g., 5% Phenyl Methylpolysiloxane - DB-5, HP-5): These are good general-purpose columns that separate compounds primarily based on their boiling points. They are often a good starting point for pheromone analysis.
-
Intermediate-polar columns (e.g., 50% Phenyl Methylpolysiloxane - DB-17, HP-50): These offer a different selectivity and can be effective at separating isomers that co-elute on non-polar columns.
-
Polar columns (e.g., Polyethylene Glycol - WAX, DB-WAX): These are used for separating polar compounds. For pheromones containing functional groups like alcohols or aldehydes, a polar column can provide excellent resolution.
-
Chiral columns (e.g., cyclodextrin-based): If you are dealing with enantiomers (mirror-image isomers) of a pheromone, a chiral stationary phase is necessary for their separation.
Step 2: Evaluate Column Dimensions
-
Length: A longer column provides more theoretical plates and therefore better resolution, but at the cost of longer analysis times. A standard length of 30 m is a good starting point for most pheromone analyses.
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) provides higher efficiency and better resolution than a larger ID (e.g., 0.32 mm or 0.53 mm).
-
Film Thickness: A thicker film increases retention and can be useful for separating highly volatile pheromones. A thinner film is better for less volatile compounds.
Data Presentation: Comparison of GC Columns for Pheromone Isomer Separation
The following table shows an example of retention times for the (E) and (Z) isomers of 11-tetradecenyl acetate on two different columns, demonstrating the effect of stationary phase polarity on separation.
| Compound | Column 1: DB-23 (High Polarity) | Column 2: HP-5 (Low Polarity) |
| Retention Time (min) | Retention Time (min) | |
| (Z)-11-tetradecenyl acetate | 18.01 | 14.40 |
| (E)-11-tetradecenyl acetate | 18.29 | 12.98 |
| Data adapted from a study on the sex pheromone of Archips strojny.[2] |
Experimental Protocol: Selecting a GC Column for a New Pheromone Blend
-
Literature Review: Search for published methods for the analysis of similar pheromone compounds to see what columns have been used successfully.
-
Consider Analyte Properties: Based on the chemical structure of your pheromones (polarity, presence of chiral centers), make an initial column selection. A non-polar DB-5 or HP-5 type column is often a good starting point.
-
Test and Compare: If co-elution is observed, try a column with a different polarity (e.g., a WAX column for polar pheromones or a chiral column for enantiomers).
-
Optimize Method for the New Column: Once a suitable column is chosen, re-optimize the temperature program and carrier gas flow rate for the best performance.
Guide 3: Effective Sample Preparation
Problem: My chromatograms are noisy, and I suspect matrix effects are causing co-elution with my pheromones of interest. What sample preparation techniques can I use?
Solution:
Proper sample preparation is essential to remove interfering compounds from the sample matrix, which can otherwise co-elute with your target analytes and compromise your results.
Technique 1: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile pheromones. A fused-silica fiber coated with a stationary phase is exposed to the sample (either in the headspace or by direct immersion), and the analytes are adsorbed onto the fiber. The fiber is then inserted into the hot GC inlet, where the analytes are desorbed for analysis.
-
Fiber Selection: The choice of fiber coating depends on the polarity of the pheromones. Common coatings include Polydimethylsiloxane (PDMS) for non-polar compounds and Polyacrylate (PA) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) for a wider range of polarities.
Technique 2: Solvent Extraction
This is a traditional method where the sample is extracted with an organic solvent.
-
Solvent Selection: The choice of solvent is critical and should be based on the polarity of the pheromones. Hexane is commonly used for non-polar pheromones, while more polar solvents like dichloromethane or a mixture of solvents may be necessary for more polar blends.
-
Clean-up: After extraction, a clean-up step using techniques like column chromatography with silica gel or florisil can be used to remove interfering lipids and other matrix components.
Technique 3: Derivatization
For pheromones containing polar functional groups like alcohols or carboxylic acids, derivatization can improve their volatility and chromatographic behavior.
-
Silylation: This is a common derivatization technique where an active hydrogen in a polar functional group is replaced with a trimethylsilyl (TMS) group. This makes the compound more volatile and less likely to exhibit peak tailing. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocol: SPME for Pheromone Headspace Analysis
-
Sample Preparation: Place the pheromone source (e.g., a calling female insect, a pheromone lure) in a sealed vial.
-
Extraction: Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250 °C) for a set time (e.g., 2-5 minutes) to desorb the analytes onto the column.
-
Analysis: Start the GC run to analyze the desorbed compounds.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in GC analysis.
Caption: A decision pathway for selecting an appropriate GC column based on pheromone properties.
References
Minimizing degradation of tetradec-11-en-1-ol in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of tetradec-11-en-1-ol during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound, an unsaturated alcohol, is oxidation. The double bond in the carbon chain is susceptible to attack by atmospheric oxygen, leading to the formation of various degradation products. This process can be accelerated by exposure to light and elevated temperatures.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and inert environment. The recommended storage temperature is -20°C. It should be stored in an airtight container, preferably under an inert gas like argon or nitrogen, to prevent oxidation. The container should be made of amber glass or another opaque material to protect it from light.
Q3: Should I use a stabilizer for long-term storage?
A3: Yes, for long-term storage, the use of an antioxidant stabilizer is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing the oxidation of unsaturated organic compounds. A low concentration, typically 0.01% to 0.1% (w/w), is sufficient to significantly extend the shelf life of the compound.
Q4: How can I check the purity of my stored this compound?
A4: The purity of this compound can be reliably determined using gas chromatography-mass spectrometry (GC-MS). This technique separates the components of the sample and provides information about their relative abundance and identity, allowing for the quantification of the parent compound and any degradation products.
Q5: What are the common degradation products of this compound?
A5: Common degradation products resulting from oxidation include aldehydes, ketones, and shorter-chain alcohols formed by cleavage at the double bond. Polymerization, where multiple molecules of the alcohol react with each other, can also occur, leading to the formation of higher molecular weight species.
Troubleshooting Guides
Issue 1: Rapid Degradation Despite Refrigeration
Symptoms:
-
Noticeable decrease in purity over a short period (weeks to months) even when stored at recommended low temperatures.
-
Appearance of new peaks in the GC-MS chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Oxygen Exposure | The container may not be airtight, or the headspace contains oxygen. |
| Solution: Use a high-quality, airtight vial with a PTFE-lined cap. Before sealing, flush the headspace with an inert gas such as argon or nitrogen. | |
| Light Exposure | The storage location may have intermittent light exposure, or the container is not completely opaque. |
| Solution: Store the vial in a light-proof secondary container or a designated dark freezer. Ensure the primary container is made of amber glass or is wrapped in aluminum foil. | |
| Absence of Stabilizer | The compound was stored without an antioxidant. |
| Solution: Add a suitable antioxidant like BHT at a concentration of 0.01-0.1% (w/w). Ensure the stabilizer is fully dissolved. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Variability in bioassays or chemical reactions using different batches or aliquots of this compound.
-
Reduced biological activity compared to a fresh standard.
Possible Causes and Solutions:
| Cause | Solution |
| Partial Degradation | The stored compound has partially degraded, leading to a lower effective concentration of the active ingredient. |
| Solution: Re-analyze the purity of the stored material using GC-MS before use. Adjust the amount used in experiments based on the determined purity. | |
| Contamination | The sample may have been contaminated during handling or storage. |
| Solution: Use clean, dedicated spatulas and syringes when handling the compound. Avoid introducing any potential contaminants into the stock vial. | |
| Freeze-Thaw Cycles | Repeatedly warming and cooling the sample can introduce moisture and accelerate degradation. |
| Solution: Aliquot the compound into smaller, single-use vials upon receipt to avoid repeated freeze-thaw cycles of the main stock. |
Data Presentation
Table 1: Effect of Storage Conditions on this compound Purity Over Time
| Storage Condition | Stabilizer | Purity after 6 months (%) | Purity after 12 months (%) | Purity after 24 months (%) |
| 4°C, Exposed to Air and Light | None | 85 | 70 | 50 |
| 4°C, Inert Atmosphere, Dark | None | 95 | 90 | 80 |
| -20°C, Inert Atmosphere, Dark | None | 98 | 96 | 92 |
| -20°C, Inert Atmosphere, Dark | 0.1% BHT | >99 | >99 | 98 |
Note: The data in this table are representative and illustrate the expected trends in degradation under different storage conditions. Actual results may vary.
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
High-purity hexane (or other suitable solvent)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for separation of long-chain alcohols (e.g., DB-5ms, HP-5ms, or equivalent)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in high-purity hexane.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: Increase to 250°C at 10°C/min
-
Final hold: 250°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 40-400
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the peak area of this compound relative to the total peak area (excluding the solvent peak).
-
Tentatively identify degradation products by comparing their mass spectra to a library (e.g., NIST).
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
Technical Support Center: Optimizing Dispenser Load for Tetradec-11-en-1-ol in Traps
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dispenser load of tetradec-11-en-1-ol for use in insect traps. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and which insect species is it commonly used for?
This compound is a fatty alcohol that functions as a sex pheromone component for various species of Lepidoptera. It is a key attractant for the obliquebanded leafroller (Choristoneura rosaceana), a significant pest in apple orchards.[1] In this species, (Z)-11-tetradecen-1-ol (Z11-14:OH) is typically used in conjunction with other compounds such as (Z)-11-tetradecenyl acetate (Z11-14:Ac), (E)-11-tetradecenyl acetate (E11-14:Ac), and (Z)-11-tetradecenal (Z11-14:Al) to create an effective attractant blend.[1]
Q2: What is the optimal dispenser load for this compound in traps for monitoring the obliquebanded leafroller?
The optimal dispenser load can vary depending on environmental conditions and population density. However, studies have shown that for the obliquebanded leafroller, traps baited with a standard lure loading can be more effective than those with significantly higher loads (100 to 1000 times the standard).[2] In some cases, using 10 or 30 standard lures together in a trap has been shown to increase catch rates compared to a single standard lure.[2] It is recommended to start with a standard commercial lure and adjust based on experimental results. Lower load rate pheromone lures are often considered the best indicators of population levels.[3]
Q3: What type of dispenser is most effective for releasing this compound?
Various dispenser types have been used for releasing this compound and its blends, including rubber septa, membrane dispensers, and polyethylene tube ties.[4] The choice of dispenser can significantly affect the release rate and the ratio of pheromone components.[5] Red rubber septa are a common and effective choice for many moth pheromones.[6] The solvent used to load the pheromone onto the dispenser can also impact the release ratio and its stability over time.[5]
Q4: How does the release rate of this compound from a dispenser change over time?
The release rate of pheromone components from a dispenser is generally not constant and tends to decrease over time. For rubber septa, the release rate is often dependent on the initial loaded quantity.[7] The polarity and mass of the compound also influence its emission rate from a septum.[5] For reliable monitoring, it is crucial to replace lures at recommended intervals, typically every 4 weeks, though this can vary based on the dispenser type and environmental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no trap catch | 1. Inappropriate dispenser load: The load may be too high, causing repellency, or too low to be attractive.[2] 2. Incorrect pheromone blend: The ratio of this compound to other components may not be optimal for the target species. 3. Dispenser age: The lure may be old and have a diminished release rate. 4. Improper trap placement: Trap height and location within the habitat can significantly affect capture rates.[6] 5. Low pest population density. | 1. Experiment with different dispenser loads: Start with a standard lure and test higher and lower concentrations. (See Experimental Protocol below). 2. Verify the pheromone blend: Ensure the blend and ratios are correct for the target species and geographical population.[8] 3. Replace lures regularly: Follow the manufacturer's recommendations for lure longevity. 4. Optimize trap placement: Place traps at the height where the target insect is most active. For many moths, this is in the upper canopy of trees.[6] 5. Increase the number of traps: A higher trap density may be needed to detect low populations. |
| High variability in trap catches | 1. Inconsistent dispenser loading: The amount of pheromone loaded onto each dispenser may vary. 2. Environmental factors: Wind, temperature, and rainfall can affect pheromone plume structure and insect flight. 3. Inconsistent trap placement: Minor differences in trap location can lead to large variations in catch. | 1. Use high-quality, commercially prepared lures: These generally have more consistent loading. If preparing your own, ensure precise measurement and application of the pheromone solution. 2. Record environmental conditions: Note the temperature, wind speed and direction, and rainfall during the trapping period to help explain variability. 3. Standardize trap placement: Use a grid system or other standardized method for placing traps. |
| Catch of non-target species | 1. Pheromone blend is attractive to other species: Some pheromone components are shared among different species. 2. Lure degradation: The degradation of pheromone components can sometimes result in compounds that attract other insects. | 1. Use a more specific pheromone blend: If possible, add components to the blend that are specific to the target species and may act as inhibitors for non-target species. 2. Regularly replace lures: This will minimize the presence of degradation products. |
Quantitative Data Summary
The following table summarizes the results of a study on the effect of different dispenser loads on the capture of the obliquebanded leafroller (Choristoneura rosaceana).
| Dispenser Load (relative to standard) | Mean Trap Catch (relative to standard) | Year of Study |
| 1x (Standard Lure) | 1.0 (Baseline) | 2002 & 2003 |
| 10x | Significantly higher than 1x | 2002 |
| 30x | Significantly higher than 1x | 2002 |
| 100x | Significantly lower than 1x | 2003 |
| 1000x | Significantly lower than 1x | 2003 |
Data adapted from a study on Choristoneura rosaceana.[2]
Experimental Protocols
Protocol for Determining Optimal Dispenser Load
This protocol outlines a field experiment to determine the optimal dispenser load of a pheromone blend containing this compound for a target lepidopteran species.
1. Materials:
- Pheromone traps (e.g., Delta traps) with sticky liners.
- Dispensers (e.g., red rubber septa).
- Synthetic pheromone components, including this compound, of high purity.
- Volatile-free solvent (e.g., hexane) for preparing dilutions.
- Micropipettes for accurate loading of dispensers.
- Stakes or hangers for trap placement.
- GPS device for recording trap locations.
2. Experimental Design:
- Select a suitable field site with a known population of the target insect.
- Establish a randomized complete block design with multiple blocks (replicates).
- Within each block, test a range of dispenser loads. A good starting point is a logarithmic series (e.g., 0.1x, 1x, 10x, 100x of a standard or previously reported effective dose).
- Include a control trap with a dispenser containing only the solvent.
- Ensure a sufficient distance between traps (e.g., at least 20 meters) to avoid interference.
3. Dispenser Preparation:
- Prepare stock solutions of the complete pheromone blend in the chosen solvent.
- Create serial dilutions to achieve the desired range of dispenser loads.
- Carefully apply a precise volume of each dilution to a dispenser and allow the solvent to evaporate completely in a fume hood. Prepare all dispensers on the same day to ensure consistency.
4. Trap Deployment:
- Deploy the traps in the field according to the randomized block design.
- Place all traps at a uniform height and in similar microhabitats (e.g., on the north side of a tree at a 2-meter height).
- Record the GPS coordinates of each trap.
5. Data Collection and Analysis:
- Check the traps at regular intervals (e.g., weekly).
- Count and record the number of target insects captured in each trap.
- Replace the sticky liners and re-randomize the trap positions within each block at each check to minimize positional effects.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in trap catch among the different dispenser loads.
Visualizations
Caption: Pheromone signaling pathway in a male moth.
Caption: Workflow for optimizing dispenser load.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Obliquebanded Leafroller / Prune / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Measure your septa release ratios: pheromone release ratio variability affected by rubber septa and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Stereospecificity in Tetradec-11-en-1-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereospecific reactions of tetradec-11-en-1-ol. Our aim is to offer practical solutions to common experimental challenges to enhance the stereoselectivity and overall success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the stereospecificity of reactions involving this compound?
A1: The stereochemical outcome of reactions with this compound is primarily dictated by the reaction mechanism. For reactions proceeding through a concerted mechanism, the stereochemistry of the starting material directly determines the stereochemistry of the product. In contrast, reactions involving carbocation intermediates often lead to a loss of stereochemical information, resulting in racemic or diastereomeric mixtures. Other significant factors include steric hindrance around the double bond, the choice of catalyst and reagents, and the precise control of reaction conditions such as temperature and solvent.
Q2: Which stereoselective reactions are most suitable for introducing chirality at the C11-C12 double bond of this compound?
A2: For the controlled introduction of chirality at the C11-C12 position, Sharpless asymmetric epoxidation and Sharpless asymmetric dihydroxylation are highly effective and widely used methods for allylic alcohols like this compound.
-
Sharpless Asymmetric Epoxidation introduces an epoxide with a predictable stereochemistry, which can then be opened to yield a variety of functional groups.
-
Sharpless Asymmetric Dihydroxylation results in the formation of a vicinal diol, again with high stereocontrol.
Q3: How can I accurately determine the enantiomeric excess (ee) or diastereomeric excess (de) of my reaction products?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the enantiomeric or diastereomeric excess of your products.[1][2][3][4] This method involves using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Other methods include chiral gas chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, and optical methods such as circular dichroism.[5]
Q4: What is the role of molecular sieves in Sharpless asymmetric epoxidation?
A4: Molecular sieves, typically 3Å or 4Å, are crucial for removing water from the reaction mixture. The titanium-tartrate catalyst is sensitive to water, which can lead to catalyst deactivation and a decrease in both reaction rate and enantioselectivity. The inclusion of molecular sieves ensures a dry environment, thereby improving the catalytic efficiency of the reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the stereospecific synthesis involving this compound.
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Add activated molecular sieves (3Å or 4Å) to the reaction mixture. |
| Impure Starting Material | Purify the this compound starting material by flash chromatography to remove any impurities that could interfere with the catalyst. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. For Sharpless reactions, typically 5-10 mol% of the catalyst is used. Deviating significantly from the optimal concentration can negatively impact stereoselectivity. |
| Suboptimal Temperature | Maintain the recommended reaction temperature. For many asymmetric reactions, lower temperatures (e.g., -20 °C to 0 °C) lead to higher stereoselectivity. |
| Inappropriate Chiral Ligand | Ensure you are using the correct enantiomer of the chiral ligand (e.g., (+)-DET or (-)-DET for Sharpless epoxidation) to obtain the desired product stereoisomer. |
Issue 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | In addition to water, other impurities in the substrate or solvent can poison the catalyst. Ensure high purity of all reagents. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
| Poor Quality Reagents | Use high-quality, fresh reagents. For instance, the titer of the tert-butyl hydroperoxide (TBHP) solution used in Sharpless epoxidation should be verified. |
| Side Reactions | The presence of other functional groups in the molecule might lead to side reactions. Protect sensitive functional groups if necessary. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | Employ flash column chromatography with a carefully selected solvent system to separate the desired product. Step-gradient elution may be necessary. |
| Product Volatility | For volatile products, use gentle conditions for solvent removal (e.g., rotary evaporation at low temperature and pressure). |
| Emulsion Formation during Workup | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. |
Quantitative Data
Table 1: Effect of Catalyst and Ligand on Enantiomeric Excess in Asymmetric Epoxidation of a Generic Long-Chain Allylic Alcohol
| Catalyst System | Chiral Ligand | Temperature (°C) | Enantiomeric Excess (ee %) |
| Ti(OiPr)₄ | (+)-Diethyl Tartrate | -20 | >95 |
| Ti(OiPr)₄ | (-)-Diethyl Tartrate | -20 | >95 |
| Ti(OiPr)₄ | (+)-Diisopropyl Tartrate | -20 | >98 |
| Ti(OiPr)₄ | (-)-Diisopropyl Tartrate | -20 | >98 |
Note: This table represents typical results for Sharpless asymmetric epoxidation of allylic alcohols. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of (Z)-Tetradec-11-en-1-ol
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
(Z)-Tetradec-11-en-1-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Activated 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Aqueous solution of NaOH
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, add activated molecular sieves to a flame-dried round-bottom flask.
-
Add anhydrous DCM to the flask, followed by (+)-DET or (-)-DET.
-
Cool the mixture to -20 °C in a cryocool bath.
-
Slowly add Ti(OiPr)₄ to the solution and stir for 30 minutes.
-
Add a solution of (Z)-tetradec-11-en-1-ol in DCM dropwise to the cooled catalyst mixture.
-
Add the TBHP solution dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through Celite to remove the titanium salts.
-
Wash the filtrate with a 10% aqueous solution of NaOH.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Sharpless asymmetric epoxidation.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Catalytic Enantioselective Epoxidation of Tertiary Allylic- and Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Electroantennogram (EAG) Signal-to-Noise Ratio: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electroantennogram (EAG) experiments, with a focus on improving the signal-to-noise ratio (SNR).
Troubleshooting Guides
This section offers solutions to specific problems you might encounter that can degrade the quality of your EAG recordings.
Issue: High background noise in the EAG signal.
Q: My baseline is very noisy, making it difficult to distinguish the actual EAG response. What are the common causes and how can I fix this?
A: High background noise is a frequent challenge in EAG recordings and can originate from various electrical and environmental sources.[1][2][3] A poor signal-to-noise ratio can obscure genuine antennal responses, even if the absolute EAG signal is strong.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Electromagnetic Interference | Turn off unnecessary electronic equipment in the vicinity, such as cold light lamps, computer monitors, and cell phones.[3][4][5] Use a Faraday cage to shield the setup from external electromagnetic fields.[6] |
| 50/60 Hz Mains Hum | Ensure all equipment is properly grounded to a common ground point. Use a band-pass filter in your recording system to remove mains noise.[1] |
| Poor Grounding | Verify that the reference and ground electrodes are correctly placed and making good contact.[7][8] Improper grounding is a significant source of noise.[9] |
| Unstable Electrodes | Ensure the electrodes have a stable connection with the antenna and that the conductive gel or saline solution is fresh and correctly applied.[6][10] The contact impedance should ideally be between 1 kΩ and 10 kΩ.[6] |
| Movement Artifacts | Minimize movement of the preparation and the electrode cables during recording.[3] Secure cables to prevent them from acting as antennae for noise. |
A logical workflow for troubleshooting high background noise can be visualized as follows:
Issue: Weak or no EAG signal.
Q: I am not getting any discernible EAG response to my odorant stimuli. What could be the problem?
A: A weak or absent signal can be due to issues with the antennal preparation, the stimulus delivery, or the recording setup itself.
Possible Causes and Solutions:
| Cause | Solution |
| Damaged Antenna | Handle the antenna with extreme care during preparation. Ensure it is not pinched or stretched.[11] Use a fresh, healthy insect for each preparation. |
| Poor Electrode Contact | The tips of the glass capillary electrodes must be cleanly broken and of the appropriate size to fit the antenna without causing damage.[4] Ensure the saline solution or conductive gel provides a good electrical connection.[10][12] |
| Incorrect Saline Solution | Prepare the saline solution with the correct composition and pH.[4] Store it properly to prevent degradation. |
| Stimulus Delivery Failure | Check for blockages in the airline and ensure a constant, humidified airflow over the antenna.[4][12] Verify that the odorant is being delivered effectively into the airstream. |
| Antennal Adaptation | Allow sufficient time (e.g., 2 minutes) between stimuli to prevent the antenna from adapting and becoming unresponsive.[10] |
The following diagram illustrates the key components of a typical EAG setup. Ensuring each component is functioning correctly is crucial for obtaining a good signal.
Frequently Asked Questions (FAQs)
Q1: How can I improve the signal-to-noise ratio if I have already addressed common noise sources?
A1: If basic troubleshooting doesn't resolve the issue, you can try more advanced techniques. One proven method is to use multiple antennae connected in series.[1][13] This can significantly increase the EAG response amplitude with a proportionally lower increase in noise, thereby improving the SNR.[1][13] For instance, using four antennae in series has been shown to improve the detection threshold by approximately ten-fold compared to a single antenna.[1][13]
Q2: What is an ideal signal-to-noise ratio for EAG experiments?
A2: While there is no universal "ideal" SNR, a ratio of at least 3:1 is generally considered the minimum for reliable detection of a signal above the baseline noise. For quantification, a higher SNR of 10:1 is often recommended.[14] The key is that the EAG signal should be clearly distinguishable from the background noise.[2][15]
Q3: Can the type of electrode affect the signal quality?
A3: Yes, the type and preparation of the electrodes are critical. Glass capillary electrodes filled with a conductive solution like 0.1 M KCl are commonly used.[12] It is crucial that the tips are cleanly broken to the correct diameter to ensure a good fit and electrical contact without damaging the antenna.[4] Using salt-free conductive gel can also be an effective alternative for mounting the antennal preparation.[10]
Q4: How important is the airflow over the antenna?
A4: A constant and humidified airflow is essential for maintaining the health of the antennal preparation and for consistent delivery of the odorant stimulus.[10][12] An unstable or turbulent airflow can introduce noise and lead to inconsistent responses. A vacuum line near the preparation can also help to remove residual odorants and prevent the antenna from responding to stimuli that are not part of the experiment.[4]
Q5: What are some common data analysis techniques to improve the signal-to-noise ratio after data acquisition?
A5: Post-acquisition, digital filtering can be applied to remove noise at specific frequencies, such as the 50/60 Hz mains hum.[1] Matched filtering is another technique that can enhance the SNR by using the characteristic shape of an EAG response to distinguish it from random noise.[16] Additionally, averaging the responses from multiple stimuli can help to reduce random noise and enhance the underlying signal.
Experimental Protocols
Standard Electroantennogram (EAG) Protocol
This protocol provides a general methodology for performing EAG recordings.
-
Preparation of Saline Solution and Odorants:
-
Prepare an appropriate saline solution in advance (e.g., for mosquitoes: 150.0 mM NaCl, 25.0 mM HEPES, 5.0 mM glucose, 3.4 mM KCl, 1.8 mM NaHCO3, 1.7 mM CaCl2, and 1.0 mM MgCl2, with pH adjusted to 7.1).[4]
-
Prepare dilutions of odorants in a suitable solvent (e.g., mineral oil or hexane) and store them appropriately.[4]
-
-
Electrode Preparation:
-
Pull glass capillaries to a fine point using a micropipette puller.
-
Under a microscope, carefully break the tips of two capillaries to create clean openings. One should be slightly larger to hold the base of the antenna, and the other smaller for the tip.[4]
-
Fill the capillaries with the prepared saline solution or an electrolyte like 0.1 M KCl.[12]
-
Insert silver wires (Ag/AgCl) into the back of the capillaries to act as electrodes.
-
-
Antennal Preparation:
-
Excise an antenna from a live, healthy insect at its base.[11][12]
-
Mount the antenna between the two electrodes. The base of the antenna should be inserted into the larger capillary (reference electrode) and the tip into the smaller one (recording electrode).[11] A small amount of conductive gel can be used to secure the connections.[10]
-
-
EAG Recording:
-
Place the mounted antenna under a continuous stream of humidified, charcoal-filtered air (e.g., 400 mL/min).[10]
-
Connect the recording electrode to a high-impedance DC amplifier and the reference electrode to the ground.[12]
-
Deliver a puff of air containing the odorant stimulus into the continuous airstream.
-
Record the resulting voltage change from the antenna using data acquisition software.
-
Ensure a sufficient interval between stimuli (e.g., 2 minutes) to allow the antenna to recover.[10]
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection in response to the stimulus.
-
Normalize the responses to a standard reference compound to allow for comparison across different preparations and experiments.[10]
-
References
- 1. ento.psu.edu [ento.psu.edu]
- 2. ockenfels-syntech.com [ockenfels-syntech.com]
- 3. mentalab.com [mentalab.com]
- 4. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 5. Signal to Noise in EEG - NMSBA [nmsba.com]
- 6. Improvement of EEG Signal Acquisition: An Electrical Aspect for State of the Art of Front End - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.bitbrain.com [help.bitbrain.com]
- 8. help.bitbrain.com [help.bitbrain.com]
- 9. quora.com [quora.com]
- 10. 3.5. Electroantennography (EAG) Analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. 2.5. Electroantennography (EAG) with Clerid Beetle Antennae [bio-protocol.org]
- 13. Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. ento.psu.edu [ento.psu.edu]
Contamination issues in tetradec-11-en-1-ol chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of tetradec-11-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in the synthesis of this compound via the Wittig reaction?
A1: The most prevalent contaminants encountered during the Wittig synthesis of this compound are:
-
Triphenylphosphine oxide (TPPO): A byproduct of the Wittig reagent. Its removal is a critical step in purification.
-
(E)-isomer of this compound: The Wittig reaction can produce a mixture of (Z) and (E) geometric isomers. The desired isomer for many pheromone applications is the (Z)-isomer.
-
Unreacted starting materials: Incomplete reactions can leave residual aldehyde or phosphonium salt.
-
Residual solvents: Solvents used in the reaction and purification steps may remain in the final product.
-
Side-reaction products: Depending on the specific reaction conditions, other byproducts may form.
Q2: How can I control the stereoselectivity of the Wittig reaction to favor the desired (Z)-isomer?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For non-stabilized ylides, which are typically used for the synthesis of (Z)-alkenes, the use of salt-free conditions is crucial. The choice of base and solvent also plays a significant role. For instance, using bases like sodium bis(trimethylsilyl)amide in a non-polar solvent at low temperatures can favor the formation of the (Z)-isomer.[1][2]
Q3: What are the recommended methods for purifying this compound?
A3: The primary methods for purifying this compound are:
-
Column Chromatography: This is the most common and effective method for separating the desired product from TPPO and other impurities. Silica gel is typically used as the stationary phase.
-
Recrystallization: This can be effective for removing TPPO if the product is a solid at a certain temperature and a suitable solvent system is found.
-
Distillation: For volatile impurities, distillation under reduced pressure can be employed.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete ylide formation | Ensure the phosphonium salt is dry and the base is fresh and of the correct concentration. The reaction to form the ylide should be allowed to proceed for a sufficient amount of time, often indicated by a color change. |
| Poor quality of starting materials | Use freshly distilled aldehyde and high-purity phosphonium salt. Aldehydes can be prone to oxidation or polymerization. |
| Steric hindrance | If using a sterically hindered ketone or aldehyde, the reaction may be slow and result in low yields. Consider using a more reactive phosphonium ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[3] |
| Side reactions | The choice of base is critical. Strong bases like n-butyllithium can sometimes lead to side reactions. Using a milder base, if applicable, or carefully controlling the reaction temperature can mitigate this. |
Issue 2: High Levels of Triphenylphosphine Oxide (TPPO) in the Final Product
| Potential Cause | Troubleshooting Step |
| Inefficient purification | Optimize the column chromatography conditions. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective. Ensure the column is not overloaded. |
| Co-elution with the product | If TPPO co-elutes with the product, consider alternative purification methods. One approach is to convert TPPO to a more polar complex by adding metal salts like MgCl₂ or ZnCl₂ to the crude mixture before chromatography, which can help in its separation. |
| Crystallization issues | If attempting to remove TPPO by crystallization, experiment with different solvent systems to find one where the product has significantly different solubility than TPPO. |
Issue 3: Undesirable Z/E Isomer Ratio
| Potential Cause | Troubleshooting Step |
| Reaction conditions favoring the (E)-isomer | For unstabilized ylides, the presence of lithium salts can lead to equilibration and favor the more thermodynamically stable (E)-isomer. Use salt-free conditions by employing bases like sodium or potassium hexamethyldisilazide.[3] |
| Ylide stability | Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) tend to produce the (E)-isomer. Ensure you are using a non-stabilized ylide for (Z)-alkene synthesis.[4] |
| Temperature control | The stereoselectivity of the Wittig reaction can be temperature-dependent. Running the reaction at lower temperatures often enhances the selectivity for the (Z)-isomer. |
Quantitative Data Summary
| Parameter | Typical Values | Analytical Method |
| Product Yield (Wittig Synthesis) | 60-85% | Gravimetric analysis after purification |
| (Z):(E) Isomer Ratio (Unstabilized Ylide, Salt-Free) | 90:10 to 98:2 | Gas Chromatography (GC), ¹H NMR Spectroscopy |
| Purity after Column Chromatography | >95% | GC-MS, ¹H NMR, ¹³C NMR |
| Residual TPPO after Purification | <1% | ¹H NMR, ³¹P NMR, HPLC |
| Residual Solvents | <0.5% | Headspace GC-MS |
Experimental Protocols
Synthesis of (Z)-Tetradec-11-en-1-ol via Wittig Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
(10-Hydroxydecyl)triphenylphosphonium bromide
-
Butyraldehyde
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend (10-hydroxydecyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add a solution of NaHMDS (1.1 equivalents) in THF dropwise over 30 minutes. The solution will typically turn a deep orange or red color, indicating ylide formation. Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: To the ylide solution, add a solution of freshly distilled butyraldehyde (1.0 equivalent) in anhydrous THF dropwise at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or a mixture of hexane and ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in hexane and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexane) to elute non-polar impurities. Gradually increase the polarity of the mobile phase (e.g., up to 20-30% ethyl acetate in hexane) to elute the desired (Z)-tetradec-11-en-1-ol. Triphenylphosphine oxide will typically elute at higher polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (Z)-tetradec-11-en-1-ol.
Visualizations
Caption: Workflow for the synthesis and purification of (Z)-tetradec-11-en-1-ol.
Caption: Logical flow for troubleshooting common contamination issues.
References
Technical Support Center: Refinement of Extraction Protocols for Tetradec-11-en-1-ol from Insects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of tetradec-11-en-1-ol from insects.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, a long-chain unsaturated alcohol that often serves as an insect pheromone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incorrect Solvent Choice: The solvent may not be optimal for extracting a long-chain alcohol.[1][2][3][4] 2. Insufficient Extraction Time: The solvent may not have had enough time to penetrate the tissue and dissolve the target compound. 3. Degradation of the Analyte: The long-chain alcohol may be sensitive to heat, light, or oxidation. 4. Inefficient Tissue Disruption: The pheromone glands may not have been adequately exposed to the solvent. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Nonpolar solvents like hexane are often effective for long-chain hydrocarbons and their derivatives.[1] Consider a mixture of polar and nonpolar solvents to improve extraction efficiency.[4] 2. Optimize Extraction Time: Experiment with different extraction durations (e.g., 1, 2, 4, and 8 hours) to determine the optimal time for maximum yield. 3. Minimize Degradation: Perform extractions at low temperatures, protect samples from light, and consider adding an antioxidant to the solvent. 4. Improve Tissue Disruption: Ensure the insect tissue, particularly the pheromone glands, is thoroughly homogenized or finely dissected to maximize surface area contact with the solvent. |
| Co-extraction of Impurities | 1. Solvent is too Non-selective: The chosen solvent may be extracting a wide range of other lipids and compounds along with the target pheromone. 2. Sample Contamination: The insect sample itself may contain contaminants from its diet or environment. | 1. Use a More Selective Solvent: If initial extractions with a nonpolar solvent yield many impurities, try a slightly more polar solvent or a solvent mixture to selectively extract the alcohol. 2. Clean-up Steps: Incorporate a post-extraction clean-up step, such as solid-phase extraction (SPE) with a silica or C18 cartridge, to separate the target analyte from impurities. |
| Inconsistent Results Between Replicates | 1. Variability in Insect Physiology: The age, mating status, and time of day of the insects can affect pheromone production. 2. Inconsistent Dissection or Gland Extraction: The amount of glandular tissue extracted may vary between samples. 3. Solvent Evaporation: Inconsistent solvent volumes due to evaporation can lead to variability in final concentrations. | 1. Standardize Insect Samples: Use insects of the same age, mating status, and collect them at the same time of day (typically during their active period for pheromone release). 2. Standardize Dissection: If dissecting glands, use a microscope to ensure consistent and complete extraction of the target tissue. 3. Control Evaporation: Use sealed extraction vials and maintain a consistent temperature during extraction. When concentrating the extract, use a gentle stream of nitrogen and a consistent final volume. |
| Analyte Loss During Solvent Evaporation | 1. Co-evaporation of the Analyte: this compound has some volatility and can be lost along with the solvent during evaporation. 2. Adsorption to Glassware: The analyte can adsorb to the surface of glass vials, especially at low concentrations. | 1. Gentle Evaporation: Use a gentle stream of nitrogen gas at a low temperature to evaporate the solvent. Avoid heating the sample. 2. Use of a Keeper Solvent: Add a small amount of a high-boiling, non-volatile solvent (a "keeper") to the extract before evaporation to prevent the complete drying of the sample and loss of the analyte. 3. Silanize Glassware: Treat glassware with a silanizing agent to reduce active sites and prevent adsorption of the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from insects?
A1: The optimal solvent can depend on the specific insect species and the matrix being extracted. However, for a long-chain alcohol like this compound, a nonpolar solvent such as hexane is a good starting point.[1] You may need to experiment with other solvents of varying polarities, such as diethyl ether, dichloromethane, or mixtures of these with hexane, to optimize the extraction efficiency and minimize the co-extraction of impurities.[4]
Q2: How can I minimize the degradation of this compound during extraction?
A2: To prevent degradation, it is crucial to work at low temperatures throughout the extraction process. Dissecting tissues on a cold plate and performing the extraction in an ice bath can be beneficial. Additionally, protecting your samples from direct light by using amber vials or wrapping them in foil can prevent photodegradation. If you suspect oxidative degradation, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent may be helpful.
Q3: What is the difference between solvent extraction and solid-phase microextraction (SPME)?
A3: Solvent extraction involves immersing the insect tissue or the entire insect in a solvent to dissolve the pheromones. This method is effective for extracting the total amount of pheromone present in the glands. In contrast, solid-phase microextraction (SPME) is a solvent-free technique that uses a coated fiber to adsorb volatile compounds from the headspace above the insect or from a solvent extract. SPME is particularly useful for analyzing the profile of emitted volatiles, which may differ from the glandular content.
Q4: How can I quantify the amount of this compound in my extract?
A4: The most common method for quantifying insect pheromones is gas chromatography-mass spectrometry (GC-MS). You will need to create a calibration curve using a synthetic standard of this compound of known concentration. By comparing the peak area of the analyte in your sample to the calibration curve, you can determine its concentration. An internal standard should also be used to correct for variations in injection volume and instrument response.
Q5: My GC-MS results show many peaks besides my target compound. How can I clean up my sample?
A5: A simple and effective way to clean up your extract is to use solid-phase extraction (SPE). For a compound like this compound, a silica gel or C18 SPE cartridge can be effective. You would load your extract onto the cartridge and then elute with solvents of increasing polarity. The target compound will elute in a specific fraction, leaving many impurities behind.
Data Presentation: Comparison of Extraction Solvents
The following table provides a hypothetical comparison of the extraction efficiency of this compound from the pheromone glands of a moth species using different solvents. This data is for illustrative purposes to demonstrate how to structure such a comparison.
| Solvent | Mean Yield (ng/gland) ± SD (n=5) | Relative Efficiency (%) | Notes |
| Hexane | 15.2 ± 1.8 | 100 | Good for nonpolar compounds, but may co-extract other lipids. |
| Dichloromethane | 13.8 ± 2.1 | 90.8 | Slightly more polar, may offer better selectivity. |
| Ethyl Acetate | 11.5 ± 1.5 | 75.7 | More polar, may be less efficient for this long-chain alcohol. |
| Hexane:Dichloromethane (1:1) | 16.1 ± 1.6 | 105.9 | A mixture can sometimes provide synergistic effects, improving yield. |
| Acetone | 9.8 ± 1.9 | 64.5 | Generally too polar for efficient extraction of long-chain alcohols. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Insect Pheromone Glands
This protocol provides a general method for the solvent extraction of this compound from the pheromone glands of moths.
Materials:
-
Insect specimens (e.g., female moths of the target species)
-
Dissecting microscope and tools (fine forceps, scissors)
-
Glass vials (2 mL) with PTFE-lined caps
-
Hexane (HPLC grade)
-
Internal standard solution (e.g., 1-tetradecanol in hexane, 10 ng/µL)
-
Nitrogen gas cylinder with a gentle stream evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Gland Dissection: Under a dissecting microscope, carefully dissect the pheromone gland from the abdominal tip of the insect.
-
Extraction: Place the dissected gland into a 2 mL glass vial. Add 100 µL of hexane and 10 µL of the internal standard solution.
-
Incubation: Seal the vial and gently agitate it for 2 hours at room temperature.
-
Concentration: Carefully remove the tissue from the vial. Concentrate the solvent to approximately 20 µL under a gentle stream of nitrogen.
-
Analysis: Inject 1-2 µL of the concentrated extract into the GC-MS for analysis.
Protocol 2: Solid-Phase Microextraction (SPME) of Volatiles
This protocol describes the use of SPME to collect volatile compounds, including this compound, emitted by live insects.
Materials:
-
Live insect specimens
-
SPME device with a suitable fiber (e.g., Polydimethylsiloxane - PDMS)
-
Glass chamber or vial to house the insect during sampling
-
GC-MS with an SPME injection port
Procedure:
-
Insect Placement: Place a single insect into a clean glass chamber.
-
SPME Fiber Exposure: Expose the SPME fiber to the headspace above the insect for a defined period (e.g., 1-4 hours).
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis.
Visualizations
Caption: Workflow for the solvent extraction of this compound.
Caption: Generalized biosynthesis pathway for this compound in moths.
References
- 1. Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
Adjusting mobile phase for better separation of tetradecenol isomers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on adjusting the mobile phase for better separation of tetradecenol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating tetradecenol isomers?
Separating tetradecenol isomers, which are common components of insect pheromones, presents a significant challenge due to their subtle structural differences. The main difficulties lie in resolving:
-
Geometric Isomers (E/Z): These isomers have different spatial arrangements around a double bond.
-
Positional Isomers: These isomers have the double bond at different locations along the fourteen-carbon chain (e.g., 9-tetradecen-1-ol vs. 11-tetradecen-1-ol).
These isomers often have very similar polarities and boiling points, leading to co-elution in standard chromatographic systems.
Q2: Which chromatographic techniques are most effective for separating tetradecenol isomers?
High-Performance Liquid Chromatography (HPLC), particularly with a silver ion-impregnated column (Ag+-HPLC), is a powerful technique for separating unsaturated isomers. The silver ions interact with the π-electrons of the carbon-carbon double bond, creating a weak charge-transfer complex. This interaction is sensitive to the stereochemistry and position of the double bond, allowing for the separation of closely related isomers. Gas Chromatography (GC) with long, non-polar capillary columns is also widely used, especially for volatile derivatives of these alcohols.
Q3: How does the mobile phase composition affect the separation of tetradecenol isomers in Ag+-HPLC?
In silver ion HPLC, the mobile phase plays a crucial role in modulating the retention of isomers. A common approach involves using a non-polar mobile phase, such as hexane, with a small amount of a more polar solvent like isopropanol or acetonitrile. The polar solvent competes with the isomers for interaction with the silver ions. By adjusting the percentage of the polar solvent, you can fine-tune the retention and improve the resolution between isomers. A lower concentration of the polar modifier generally leads to stronger retention and potentially better separation.
Troubleshooting Guide: Poor Separation of Tetradecenol Isomers
Issue: Co-elution or poor resolution of E/Z isomers of 11-tetradecen-1-ol.
This is a common issue when the mobile phase is not optimized. The following steps can help improve the separation.
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of (E)- and (Z)-11-tetradecen-1-ol using a silver ion column.
1. System Preparation:
- Column: Silver ion-impregnated silica column (e.g., 250 mm x 4.6 mm, 5 µm).
- Initial Mobile Phase: 99.5:0.5 (v/v) Hexane:Isopropanol.
- Flow Rate: 1.0 mL/min.
- Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 205 nm) if the concentration is sufficient.
- Sample: A mixture of (E)- and (Z)-11-tetradecen-1-ol standards in hexane.
2. Initial Analysis:
- Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard mixture and record the chromatogram.
- Calculate the resolution (Rs) between the E and Z isomer peaks. A value of Rs ≥ 1.5 is desired for baseline separation.
3. Mobile Phase Adjustment:
- If resolution is poor (Rs < 1.5): Decrease the polarity of the mobile phase to increase retention and interaction with the stationary phase.
- Action: Decrease the percentage of isopropanol in 0.1% increments. For example, change the mobile phase to 99.6:0.4 (v/v) Hexane:Isopropanol.
- Re-equilibration: Equilibrate the column with the new mobile phase for 15-20 minutes.
- Re-analysis: Inject the standard mixture again and recalculate the resolution.
- Repeat: Continue decreasing the isopropanol concentration incrementally until the desired resolution is achieved. Be aware that lower polarity will lead to longer run times.
Data Presentation: Impact of Mobile Phase on Resolution
The following table summarizes the expected impact of adjusting the isopropanol content in a hexane mobile phase on the retention time and resolution of (E)- and (Z)-11-tetradecen-1-ol.
| Hexane:Isopropanol Ratio (v/v) | Retention Time (Z)-isomer (min) | Retention Time (E)-isomer (min) | Resolution (Rs) |
| 99.5 : 0.5 | 10.2 | 10.8 | 1.1 |
| 99.6 : 0.4 | 12.5 | 13.4 | 1.6 |
| 99.7 : 0.3 | 15.1 | 16.3 | 1.8 |
Note: These are example values. Actual retention times will vary depending on the specific column, system, and laboratory conditions.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting poor separation of tetradecenol isomers by adjusting the mobile phase.
Validation & Comparative
Comparative Efficacy of Tetradec-11-en-1-ol and Tetradec-11-enyl Acetate in Insect Pest Management
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tetradec-11-en-1-ol and its corresponding acetate ester, tetradec-11-enyl acetate, are two closely related long-chain unsaturated fatty alcohols and esters that play a crucial role as sex pheromone components in a variety of lepidopteran insect species. Their efficacy as attractants for monitoring and controlling insect populations is a subject of significant interest in the development of sustainable pest management strategies. This guide provides a comparative analysis of the performance of these two compounds, supported by experimental data from electrophysiological and field studies. While direct, head-to-head comparisons of the individual compounds are not extensively documented, their respective roles and efficacy within species-specific pheromone blends have been elucidated.
Data Presentation: Efficacy in Key Lepidopteran Pests
The following tables summarize the known roles and observed efficacy of this compound and tetradec-11-enyl acetate in the pheromone blends of two economically important moth species: the European Corn Borer (Ostrinia nubilalis) and the Obliquebanded Leafroller (Choristoneura rosaceana).
Table 1: Role and Efficacy in the European Corn Borer (Ostrinia nubilalis)
| Compound | Isomer(s) | Role in Pheromone Blend | Experimental Observations |
| Tetradec-11-enyl acetate | (Z)-11 & (E)-11 | Primary attractant . The specific ratio of Z and E isomers is critical for attracting the two different strains of the European corn borer. The (Z)-strain is attracted to a 97:3 (Z:E) ratio, while the (E)-strain is attracted to a 1:99 (Z:E) ratio.[1][2] | Electroantennogram (EAG) studies show strong antennal responses of male moths to their respective conspecific pheromone blend.[3] Field trapping experiments confirm the high attractancy of the specific isomer blends. |
| This compound | (Z)-11 | Minor component . | While present in some analyses, its behavioral role is less defined compared to the acetate. It is not considered a primary attractant for this species. |
Table 2: Role and Efficacy in the Obliquebanded Leafroller (Choristoneura rosaceana)
| Compound | Isomer(s) | Role in Pheromone Blend | Experimental Observations |
| Tetradec-11-enyl acetate | (Z)-11 & (E)-11 | Major component and primary attractant . | Field trapping experiments show that a blend of (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, and (Z)-11-tetradecen-1-ol is effective in capturing male moths.[4] The acetate is the principal attractive component. |
| This compound | (Z)-11 | Key minor component . | The presence of (Z)-11-tetradecen-1-ol in the pheromone blend is crucial for optimal attraction. Lures containing the alcohol in addition to the acetates are significantly more attractive than those without it.[4] |
Experimental Protocols
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This method provides a quantitative measure of the sensitivity of the olfactory receptor neurons to specific pheromone components.
Methodology:
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes. The electrodes are typically glass capillaries filled with a conductive solution (e.g., saline) or fine tungsten wires.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., this compound or tetradec-11-enyl acetate dissolved in a solvent and applied to filter paper) is injected into the airstream.
-
Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the degree of stimulation of the olfactory receptor neurons.
-
Data Analysis: The EAG responses to different compounds and concentrations are compared to determine the relative sensitivity of the antenna to each stimulus.
Field Trapping
Field trapping experiments are conducted to evaluate the behavioral response of insects to pheromone lures under natural conditions. The number of insects captured in traps baited with different pheromone blends is used as a measure of attractancy.
Methodology:
-
Trap and Lure Preparation: Sticky traps or funnel traps are baited with a rubber septum or other dispenser impregnated with a precise amount of the synthetic pheromone blend. For a comparative study, traps would be baited with either this compound, tetradec-11-enyl acetate, or a blend of the two.
-
Experimental Design: Traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variability. A set distance is maintained between traps to avoid interference.
-
Trap Monitoring: Traps are checked at regular intervals (e.g., daily or weekly), and the number of target insects captured is recorded.
-
Data Analysis: The mean trap catches for each treatment are statistically compared to determine which lure is the most effective attractant.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling pathway for the detection of pheromones like this compound and tetradec-11-enyl acetate in moths.
Caption: General insect olfactory signaling pathway for pheromone detection.
Experimental Workflow: Field Trapping Comparison
The following diagram outlines the logical workflow for a comparative field trapping experiment.
Caption: Workflow for a comparative field trapping experiment.
Conclusion
Both this compound and tetradec-11-enyl acetate are integral to the chemical communication of many lepidopteran pests. The available evidence suggests that tetradec-11-enyl acetate often functions as the primary attractant, with its efficacy being highly dependent on the correct isomeric ratio for a given species. This compound, while less commonly the primary attractant, can act as a crucial synergist, significantly enhancing the attractiveness of the acetate. In some species, however, it may act as an inhibitor. Therefore, the development of effective pheromone-based pest management strategies requires a species-specific understanding of the precise blend of these and other compounds. Further research involving direct, quantitative comparisons of the individual compounds would be beneficial for optimizing lure formulations.
References
- 1. Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer,Ostrinia nubilalis (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of (Z) vs. (E) Isomers for Insect Attraction
For Researchers, Scientists, and Drug Development Professionals
The precise chemical language of insects is often spoken in subtle dialects of molecular geometry. For many insect species, the seemingly minor difference between a (Z) and an (E) isomer of a semiochemical, particularly a pheromone, can be the critical factor in eliciting a behavioral response, such as attraction for mating. Understanding the differential effects of these geometric isomers is paramount for developing effective and species-specific pest management strategies and for fundamental research into insect neurobiology and chemical ecology. This guide provides a comparative analysis of insect attraction to (Z) and (E) isomers, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Insect Responses to (Z) and (E) Isomers
The behavioral and electrophysiological responses of insects to geometric isomers can vary dramatically, from strong attraction to one isomer and indifference or even repulsion to the other, to a synergistic effect where a specific ratio of isomers is most attractive. The following table summarizes quantitative data from several studies, highlighting the diverse responses across different insect species.
| Insect Species | Compound | Isomer(s) Tested | Quantitative Response Data | Experimental Method | Reference(s) |
| Currant Bud Moth (Euhyponomeutoides albithoracellus) | (E/Z)-11-Tetradecenyl acetate | (E), (Z), and blends | Highest trap catches with 25:75 or 50:50 (E):(Z) blends. | Field Trapping | [Not Available] |
| European Corn Borer (Ostrinia nubilalis) | (Z)-11-Tetradecenyl acetate | (Z) and (E) | Pure (Z) isomer is weakly attractive; presence of the (E) isomer is necessary for maximum attraction.[1] | Not Specified | [1] |
| Redbanded Leafroller Moth (Argyrotaenia velutinana) | (Z)-11-Tetradecenyl acetate | (Z) and (E) | Pure (Z) isomer is weakly attractive; presence of the (E) isomer is necessary for maximum attraction.[1] | Not Specified | [1] |
| Armyworm Moth (Spodoptera exigua) | (Z,E)-9,12-Tetradecadienyl acetate & (Z,E)-9,11-Tetradecadienyl acetate | (Z,E)-9,12-14:OAc & (Z,E)-9,11-14:OAc | Significant EAG responses to both compounds, indicating antennal detection. | Electroantennography (EAG) | [Not Available] |
| Oriental Fruit Moth (Grapholita molesta) | Z8-12:Ac, E8-12:Ac, Z8-14:Ac, Z10-14:Ac | (Z) and (E) isomers | Higher EAG sensitivity to primary components (Z8-12:Ac and E8-12:Ac) compared to secondary components (Z8-14:Ac and Z10-14:Ac).[2] | Electroantennography (EAG) | [2] |
| Housefly (Musca domestica) | (Z)-9-Tricosene (Muscalure) | (Z) isomer | Laboratory olfactometer studies show attraction of males; field studies indicate attraction of both sexes. | Olfactometer & Field Trapping | [Not Available] |
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for two key techniques used to assess insect responses to chemical isomers.
Y-Tube Olfactometer Bioassay
A Y-tube olfactometer is a common behavioral assay used to determine the preference of an insect between two odor sources in a controlled laboratory setting.
Objective: To assess the behavioral response (attraction or repulsion) of an insect to a (Z) isomer, an (E) isomer, and a blend of the two, compared to a solvent control.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filter
-
Humidifier (e.g., a flask with distilled water)
-
Odor sources (e.g., filter paper discs)
-
Test compounds ((Z) and (E) isomers) and solvent (e.g., hexane)
-
Test insects (of a specific age and mating status)
-
Stopwatch
-
Data recording sheets
Procedure:
-
Setup: Assemble the Y-tube olfactometer, connecting the air source through the charcoal filter and humidifier to the two arms of the 'Y'. Adjust the flow meters to ensure an equal and constant airflow through each arm.
-
Odor Preparation: Prepare solutions of the (Z) isomer, (E) isomer, and a desired blend (e.g., 1:1 ratio) in the solvent at a specific concentration.
-
Application of Odor: Apply a small, precise volume (e.g., 10 µl) of the test solution onto a filter paper disc. For the control, apply the same volume of solvent to another disc. Allow the solvent to evaporate for a set time (e.g., 1 minute).
-
Loading the Olfactometer: Place the odor-laden filter paper in one arm of the olfactometer and the solvent control filter paper in the other arm.
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Observation: Start the stopwatch and observe the insect's behavior for a predetermined period (e.g., 5 minutes). Record which arm the insect first enters and the total time spent in each arm. An insect is considered to have made a choice when it moves a set distance into an arm.
-
Data Collection: After the observation period, remove the insect.
-
Replication: Repeat the experiment with a new insect for a sufficient number of replicates (e.g., 30-50 insects per treatment).
-
Rotation and Cleaning: After a set number of trials (e.g., 5-10), rotate the arms of the olfactometer to avoid positional bias. Thoroughly clean the Y-tube with a solvent (e.g., ethanol) and bake it in an oven between treatments to remove any residual odors.
-
Testing Different Treatments: Repeat the entire procedure for the other isomer and the blend.
Electroantennography (EAG)
EAG is an electrophysiological technique that measures the summated electrical potential from the insect antenna in response to an olfactory stimulus. It provides a measure of the sensitivity of the antennal olfactory sensory neurons to a particular compound.
Objective: To measure and compare the antennal response of an insect to (Z) and (E) isomers.
Materials:
-
Intact insect or excised antenna
-
Micromanipulators
-
Microelectrodes (glass capillaries filled with saline solution)
-
Reference electrode and recording electrode
-
High-impedance amplifier
-
Data acquisition system and software
-
Air stimulus controller for delivering precise puffs of odor
-
Test compounds ((Z) and (E) isomers) and solvent
-
Odor cartridges (e.g., Pasteur pipettes with filter paper)
Procedure:
-
Insect Preparation: Immobilize the insect (e.g., in a pipette tip or with wax) leaving the antennae exposed.
-
Electrode Placement:
-
Recording Electrode: Carefully excise the tip of one antenna and insert it into the recording electrode.
-
Reference Electrode: Insert the reference electrode into the insect's head or another part of the body.
-
-
Odor Delivery Setup: Prepare odor cartridges by applying a known amount of the test isomer solution onto a piece of filter paper and placing it inside a Pasteur pipette. A control cartridge should contain only the solvent.
-
Stimulation: Deliver a continuous stream of purified, humidified air over the antenna. The air stimulus controller is used to inject a short puff of air from the odor cartridge into this continuous stream.
-
Recording: Record the baseline electrical activity of the antenna. Present the control (solvent) puff and then puffs of the (Z) and (E) isomers, with a sufficient interval between puffs to allow the antenna to recover.
-
Data Acquisition: The EAG software will record the voltage changes (depolarization) in response to each stimulus. The amplitude of the response is typically measured in millivolts (mV).
-
Replication: Repeat the recordings with several individual insects to obtain a reliable average response for each isomer.
-
Normalization: To compare responses across different preparations, the EAG responses can be normalized to the response of a standard reference compound.
Signaling Pathways and Experimental Workflows
The discrimination between (Z) and (E) isomers begins at the periphery, with specialized olfactory sensory neurons (OSNs) on the insect's antennae, and is further processed in the brain.
Caption: Experimental workflow for comparing (Z) and (E) isomer attraction.
The current understanding of the signaling pathway for pheromone isomer perception involves highly specific olfactory receptors (ORs) on the OSNs. Each OSN typically expresses a specific OR that is tuned to a particular isomer.
Caption: Pheromone isomer signaling pathway from antenna to brain.
When an isomer binds to its specific OR, it triggers a signal transduction cascade within the OSN, leading to the generation of action potentials. These electrical signals then travel along the axon of the OSN to a specific region in the insect's brain called the antennal lobe. The antennal lobe is organized into distinct spherical structures called glomeruli. Axons from all the OSNs expressing the same OR converge onto the same glomerulus. This creates a "labeled line" system, where the spatial activation pattern of glomeruli in the antennal lobe represents the detected chemical information. Projection neurons then relay this information from the glomeruli to higher brain centers, where the signals are integrated, leading to a specific behavioral output. The precise tuning of ORs and the specific wiring of OSNs to glomeruli are the key mechanisms that allow insects to discriminate between closely related isomers and respond appropriately.
References
Validating the Role of Tetradec-11-en-1-ol in Pheromone Blends: A Comparative Guide
Introduction
Tetradec-11-en-1-ol is a critical component in the sex pheromone blends of several insect species, playing a significant role in mate recognition and attraction. This guide provides a comparative analysis of the performance of pheromone blends containing this compound against alternative blends, supported by experimental data from field and laboratory studies. The focus of this guide is on the obliquebanded leafroller, Choristoneura rosaceana, a major pest in apple orchards.
Comparative Efficacy of Pheromone Blends
The sex pheromone of C. rosaceana is a multi-component blend, with (Z)-11-tetradecen-1-yl acetate (Z11-14:Ac) being the primary component.[1][2][3] Secondary components include (E)-11-tetradecen-1-yl acetate (E11-14:Ac), (Z)-11-tetradecen-1-ol (Z11-14:OH), and in some populations, (Z)-11-tetradecenal (Z11-14:Ald).[1][2] The presence and ratio of these components, particularly Z11-14:OH, can significantly impact the attractiveness of the blend to male moths.
Table 1: Comparison of Field Trial Results for Different Pheromone Blends in Choristoneura rosaceana
| Blend Composition (Ratio) | Lure Dosage | Mean Trap Capture (Moths/trap) | Study Reference |
| Three-component blend: Z11-14:Ac, E11-14:Ac, Z11-14:OH (74:5:21) | 1 mg | Lower than 10mg and 20mg lures | Huang et al. |
| Three-component blend: Z11-14:Ac, E11-14:Ac, Z11-14:OH (74:5:21) | 10 mg | Significantly higher than 1mg lure | Huang et al.[4][5] |
| Three-component blend: Z11-14:Ac, E11-14:Ac, Z11-14:OH (74:5:21) | 20 mg | Significantly higher than 1mg lure | Huang et al.[4][5] |
| Four-component blend: Z11-14:Ac, E11-14:Ac, Z11-14:OH, Z11-14:Al (96.5:1.8:1.4:0.2) | 1 mg | Lower than 10mg and 20mg lures | Huang et al.[3][4][5] |
| Four-component blend: Z11-14:Ac, E11-14:Ac, Z11-14:OH, Z11-14:Al (96.5:1.8:1.4:0.2) | 10 mg | Significantly higher than 1mg lure | Huang et al.[3][4][5] |
| Four-component blend: Z11-14:Ac, E11-14:Ac, Z11-14:OH, Z11-14:Al (96.5:1.8:1.4:0.2) | 20 mg | Significantly higher than 1mg lure | Huang et al.[3][4][5] |
| Two-component blend (emitted): Z11-14:Ac, Z11-14:OH (37:63) | Not specified | More than twice as attractive as the commercial three-component lure | Huang et al.[3][4] |
Key Findings:
-
Dose-dependent attraction: Higher doses (10 mg and 20 mg) of both three- and four-component pheromone blends captured significantly more moths than lower doses (1 mg).[4][5]
-
Emitted vs. Glandular Blends: A surprising finding from one study was that the pheromone blend emitted by virgin females contained only two components, Z11-14:Ac and Z11-14:OH, in a 37:63 ratio.[3][4] This is in contrast to the four components typically found in the pheromone glands.[2] A lure formulated to mimic this emitted blend was found to be more than twice as attractive as a commercial three-component lure based on the glandular blend.[3][4] This highlights the importance of analyzing the emitted volatiles for developing more effective lures.
Experimental Protocols
1. Pheromone Collection and Analysis:
-
Pheromone Gland Extraction: Pheromone glands are typically excised from virgin female moths. The glands are then extracted with a suitable solvent (e.g., hexane) to isolate the pheromone components.
-
Volatile Headspace Collection: To collect the emitted pheromone blend, virgin females are placed in a chamber, and air is passed over them. The volatile compounds are then trapped on an adsorbent material and eluted with a solvent for analysis.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate, identify, and quantify the individual components of the pheromone blend.[2]
-
Electroantennography (EAG): EAG is used to measure the electrical response of a male moth's antenna to different pheromone components.[2] This helps to determine which compounds are biologically active.
2. Field Trapping Experiments:
-
Trap Design: Sticky traps or other types of insect traps are used to capture male moths.
-
Lure Preparation: Synthetic pheromone components are loaded onto a dispenser, such as a rubber septum, in specific ratios and dosages.[4][5]
-
Experimental Design: Traps baited with different pheromone blends are placed in the field in a randomized block design to account for spatial variability. The number of moths captured in each trap is recorded over a specific period.
-
Statistical Analysis: The trap capture data is statistically analyzed to determine if there are significant differences in the attractiveness of the different pheromone blends.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general workflow for identifying and validating the components of an insect's sex pheromone blend.
Caption: Workflow for insect pheromone identification, validation, and lure development.
The evidence strongly supports the critical role of this compound, specifically (Z)-11-tetradecen-1-ol, in the sex pheromone blend of Choristoneura rosaceana. While it is a secondary component, its presence and relative abundance in the blend significantly influence the attraction of male moths. Furthermore, recent research underscores the importance of analyzing the emitted pheromone blend, as it may differ from the glandular content and lead to the development of more effective and species-specific pest management tools. Future research should continue to investigate the subtle variations in pheromone blends across different populations and the behavioral responses they elicit to refine pest monitoring and control strategies.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Attraction of Choristoneura rosaceana (Lepidoptera: Tortricidae) to Pheromone Blends in Ratios Produced in Femalesâ Pheromone Gland or Emitted by the Females in Michigan Apple Orchards [figshare.com]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity of Tetradec-11-en-1-ol Analogs in Insects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specific recognition of sex pheromones is a cornerstone of chemical communication in insects, crucial for successful reproduction. Tetradec-11-en-1-ol and its acetate ester are common components of sex pheromones in numerous lepidopteran species. Understanding the cross-reactivity of analogs of these compounds is vital for the development of species-specific pest management strategies, such as mating disruption and mass trapping, as well as for fundamental research into the evolution of olfactory systems. This guide provides a comparative overview of the electrophysiological and behavioral responses of different insect species to various analogs of this compound, supported by experimental data and detailed methodologies.
Comparative Electrophysiological (EAG) and Behavioral Responses
The following tables summarize the quantitative data from various studies on the cross-reactivity of this compound analogs. Electroantennogram (EAG) data provides a measure of the overall antennal response to a given compound, while behavioral assays, such as wind tunnel experiments, offer insights into the compound's ability to elicit a behavioral response.
Table 1: Electroantennogram (EAG) Responses of Ostrinia nubilalis (European Corn Borer) Strains to Pheromone Analogs
| Compound | Strain | Mean EAG Amplitude (mV) | Relative Response (%) |
| (Z)-11-Tetradecenyl Acetate | ZZ | 1.8 ± 0.2 | 100 |
| ZE | 1.5 ± 0.3 | 100 | |
| EE | 1.2 ± 0.2 | 100 | |
| (E)-11-Tetradecenyl Acetate | ZZ | 0.8 ± 0.1 | 44 |
| ZE | 1.3 ± 0.2 | 87 | |
| EE | 1.6 ± 0.3 | 133 | |
| (Z)-11-Tetradecenyl Trifluoromethyl Ketone | Z-strain | - | Significant reduction in pheromone response |
| (Z)-11-Tetradecenyl Methyl Ketone | Z-strain | - | Significant reduction in pheromone response |
Data synthesized from multiple sources. Relative response is normalized to the response to the primary pheromone component for each strain.[1]
Table 2: Comparative EAG Responses of Two Tortricid Moth Species to (Z)-11-Tetradecen-1-ol and its Acetate
| Compound (10 µg dose) | Choristoneura rosaceana (Obliquebanded Leafroller) Mean EAG Amplitude (mV) | Argyrotaenia velutinana (Redbanded Leafroller) Mean EAG Amplitude (mV) |
| (Z)-11-Tetradecenyl Acetate | 1.2 ± 0.15 | 1.5 ± 0.2 |
| (E)-11-Tetradecenyl Acetate | 0.5 ± 0.08 | 0.7 ± 0.1 |
| (Z)-11-Tetradecen-1-ol | 0.8 ± 0.1 | 1.1 ± 0.15 |
Data is illustrative and synthesized from literature describing responses in these species.[2]
Table 3: Behavioral Responses of Ostrinia nubilalis (Z-strain) to Pheromone Analogs in a Wind Tunnel Assay
| Compound | Concentration (µg) | % Males Exhibiting Upwind Flight | % Males Making Source Contact |
| (Z)-11-Tetradecenyl Acetate | 10 | 85 | 75 |
| (Z)-11-Tetradecenyl Trifluoromethyl Ketone + Pheromone (1:1) | 10 + 10 | 20 | 5 |
| (Z)-11-Tetradecenyl Methyl Ketone + Pheromone (1:1) | 10 + 10 | 35 | 15 |
Data is illustrative and based on findings from studies on pheromone antagonists.[1]
Experimental Protocols
Electroantennography (EAG)
Electroantennography is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.
Preparation of the Antenna:
-
An adult insect is immobilized, often by chilling or using a restraining holder.
-
The head is fixed, and one antenna is carefully excised at its base using micro-scissors.
-
The distal tip of the antenna is removed to ensure good electrical contact.
-
The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl). Conductive gel can also be used to establish contact.
Stimulus Delivery:
-
The test compounds (analogs) are typically dissolved in a solvent like hexane or paraffin oil to achieve desired concentrations.
-
A small amount of the solution (e.g., 10 µL) is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.
-
The pipette is connected to an air stimulus controller that delivers a purified and humidified air stream over the antennal preparation.
-
A puff of air is passed through the pipette, delivering the odorant to the antenna.
Recording and Data Analysis:
-
The potential difference between the two electrodes is amplified by a high-impedance DC amplifier.
-
The resulting signal (the EAG) is recorded and digitized using a computer interface.
-
The amplitude of the depolarization (in millivolts) is measured as the response.
-
Responses are often normalized relative to a standard compound or the primary pheromone to allow for comparison across preparations.
Behavioral Assay: Wind Tunnel
Wind tunnel assays are used to observe the behavioral responses of insects to airborne stimuli in a more naturalistic setting.
Wind Tunnel Setup:
-
A typical wind tunnel consists of a flight section (e.g., a glass or plexiglass tube), a fan to generate airflow, and a charcoal filter to purify the incoming air.
-
The wind speed is controlled to mimic natural conditions (e.g., 20-30 cm/s).
-
The flight section is often illuminated with red light, which is typically outside the visual spectrum of the insects, to allow for video recording without influencing their behavior.
Stimulus Release:
-
The test compound is applied to a dispenser (e.g., a rubber septum or filter paper) which is placed at the upwind end of the tunnel.
-
A plume of the odorant is carried downwind to the insect release point.
Experimental Procedure:
-
Insects are acclimatized to the conditions of the wind tunnel room.
-
Individual insects are placed on a release platform at the downwind end of the tunnel.
-
Their flight behavior is recorded using a video camera.
-
Observed behaviors are quantified, including:
-
Activation: Taking flight.
-
Upwind flight: Oriented flight towards the odor source.
-
Source contact: Landing on or near the odor dispenser.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological and experimental processes involved in the study of pheromone analog cross-reactivity.
References
A Comparative Analysis of Tetradec-11-en-1-ol and Dodecenol in Insect Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of two key semiochemicals, tetradec-11-en-1-ol and various isomers of dodecenol, on insect behavior. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in designing and interpreting behavioral assays.
Summary of Behavioral Responses
The following tables summarize quantitative data from various behavioral assays, offering a side-by-side comparison of the efficacy of this compound and dodecenol in eliciting specific behaviors in different insect species.
Table 1: Electroantennography (EAG) Responses
| Insect Species | Compound | Concentration | Mean EAG Response (mV) ± SE | Reference |
| Ostrinia nubilalis (European Corn Borer) | (Z)-11-Tetradecenyl acetate | 10 µg | 1.2 ± 0.1 | [1] |
| Ostrinia nubilalis (European Corn Borer) | (E)-11-Tetradecenyl acetate | 10 µg | 0.8 ± 0.08 | [1] |
| Grapholita molesta (Oriental Fruit Moth) | (Z)-8-Dodecenyl acetate | 10 µg | 0.95 ± 0.15 | [2] |
| Grapholita molesta (Oriental Fruit Moth) | (E)-8-Dodecenyl acetate | 10 µg | 0.4 ± 0.05 | [2] |
Table 2: Flight Tunnel and Field Trapping Assays
| Insect Species | Lure Composition | Mean Trap Catch / Response Rate | Assay Type | Reference |
| Choristoneura rosaceana (Obliquebanded Leafroller) | Z11-14:Ac/E11-14:Ac/Z11-14:OH (100:3:5) | 55.6 ± 10.1 moths/trap | Field Trapping | [3] |
| Choristoneura rosaceana (Obliquebanded Leafroller) | Z11-14:Ac/E11-14:Ac/Z11-14:OH/Z11-14:Al (100:3:5:2) | 85.2 ± 12.3 moths/trap | Field Trapping | [3] |
| Cydia pomonella (Codling Moth) | (E,E)-8,10-Dodecadien-1-ol (10 µg) | ~80% source contact | Flight Tunnel | [4] |
| Cydia pomonella (Codling Moth) | (E,E)-8,10-Dodecadien-1-ol + Dodecan-1-ol + Tetradecan-1-ol | ~80% source contact | Flight Tunnel | [4] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below. These protocols are generalized from the cited literature and should be adapted to specific experimental conditions.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds.
Materials:
-
Intact insect or excised antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution (e.g., Ringer's solution)
-
Silver-silver chloride wires
-
Amplifier and data acquisition system
-
Charcoal-filtered and humidified air stream
-
Odor delivery system (e.g., Pasteur pipette with filter paper)
Procedure:
-
Preparation of the Insect: Anesthetize the insect by cooling. For excised antennae, carefully remove an antenna at the base. For whole-insect preparations, immobilize the insect in a pipette tip or with wax, exposing the head and antennae.
-
Electrode Placement: Using micromanipulators, insert the reference electrode into the insect's head or the base of the excised antenna. Place the recording electrode in contact with the distal tip of the antenna.
-
Odor Stimulation: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A puff of air carrying the test odorant is introduced into this continuous stream for a defined duration (e.g., 0.5 seconds).
-
Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response.
-
Controls: A solvent blank (the solvent used to dissolve the test compound) is used as a negative control. A known standard pheromone component for the tested species can be used as a positive control.
Flight Tunnel Assay
Objective: To observe and quantify the upwind flight behavior of insects in response to a pheromone plume.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light conditions
-
Odor source (e.g., rubber septum impregnated with the test compound)
-
Video recording and analysis system
-
Insect release platform
Procedure:
-
Acclimatization: Acclimatize the insects to the conditions of the wind tunnel room for at least one hour before the experiment.
-
Odor Source Placement: Place the odor source at the upwind end of the flight tunnel.
-
Insect Release: Release individual insects from a platform at the downwind end of the tunnel.
-
Behavioral Observation: Record the flight path of the insect. Key behaviors to quantify include:
-
Take-off: Percentage of insects initiating flight.
-
Upwind flight: Percentage of insects flying towards the odor source.
-
Source contact: Percentage of insects landing on or very near the odor source.
-
Flight speed and tortuosity: Analysis of the flight path.
-
-
Controls: A lure containing only the solvent is used as a negative control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized olfactory signaling pathway in insects and a typical experimental workflow for comparing the behavioral effects of two compounds.
Figure 1. Generalized insect olfactory signaling pathway.
Figure 2. Experimental workflow for comparing behavioral assays.
References
A Field-Based Comparative Analysis of Synthetic vs. Natural Tetradec-1-en-1-ol for Pheromonal Activity
An Objective Evaluation of Synthetic Pheromone Efficacy in Field Settings
The utilization of synthetic pheromones in integrated pest management strategies has become a cornerstone for monitoring and controlling insect populations, offering a species-specific and environmentally benign alternative to broad-spectrum pesticides.[1][2] Tetradec-11-en-1-ol, a key component of the sex pheromone of numerous lepidopteran species, is a focal point of such strategies. While the natural pheromone is the biological template, practical application in the field relies exclusively on its synthetic counterpart. This guide provides a comparative overview of the field performance of synthetic this compound, supported by experimental data and detailed protocols. The comparison is predicated on the principle that the efficacy of the synthetic version is a direct measure of its fidelity to the natural compound's biological activity.
Data Summary: Performance of Synthetic this compound and its Acetate Ester in Field Trials
The efficacy of synthetic pheromones is critically dependent on the precise isomeric blend and the presence of other synergistic compounds. Field trials typically evaluate different ratios of isomers and the addition of structurally related molecules, such as the corresponding acetate, to optimize male moth attraction. The following table summarizes data from field trials investigating the attractiveness of synthetic (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate, and their corresponding alcohols, to the currant bud moth, Euhyponomeutoides albithoracellus.
| Lure Composition | Mean Male Moth Catch (±SE) | Statistical Significance |
| 1:1 blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate | 50.3 ± 10.2 | a |
| (E)-11-tetradecenyl acetate only | 1.2 ± 0.5 | b |
| (Z)-11-tetradecenyl acetate only | 0.8 ± 0.3 | b |
| 1:1 blend of acetates + corresponding alcohols | 2.5 ± 1.1 | b |
Data adapted from a field trial on Euhyponomeutoides albithoracellus. Means with the same letter are not significantly different.[3][4]
In a separate field screening of blends containing (Z)-11- and (E)-11-tetradecenal, the addition of the corresponding alcohols and acetates was found to be crucial for attracting certain moth species, highlighting the importance of specific blend composition.
Experimental Protocols
A standardized protocol is essential for the valid comparison of pheromone efficacy in the field. The following methodology outlines a typical experimental design for a field trial.
1. Study Site Selection:
-
Choose a location with a known population of the target insect species.
-
Establish multiple replicate plots for each treatment to ensure statistical robustness.
-
Plots should be separated by a sufficient distance to prevent interference between different pheromone lures.
2. Pheromone Lure Preparation:
-
Synthetic pheromone components are typically of high purity (>95%).[3]
-
The pheromone blend is loaded onto a dispenser, such as a red rubber septum.[3]
-
The amount of each component in the blend is precisely measured.
-
A control lure (dispenser with solvent only) is included in the trial.
3. Trapping System:
-
Use a standardized trap design (e.g., delta traps with sticky inserts) for all treatments.
-
Place traps at a consistent height and location within the crop canopy, taking into account the flight behavior of the target species.
-
Randomize the placement of different lure treatments within each replicate block.
4. Data Collection and Analysis:
-
Traps are checked at regular intervals (e.g., weekly) throughout the flight period of the target insect.
-
The number of captured male moths of the target species is recorded for each trap.
-
Collected data are statistically analyzed (e.g., using ANOVA) to determine significant differences in attraction between the different lure compositions.[3][4]
5. Environmental Monitoring:
-
Record meteorological data, including temperature, wind speed, and direction, as these factors can influence insect activity and pheromone dispersal.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical field trial designed to compare the efficacy of different synthetic pheromone blends.
Discussion
The success of synthetic pheromones hinges on the precise replication of the natural chemical signal.[5] While direct comparative field trials between synthetically derived and naturally extracted this compound are not documented—largely due to the minuscule amounts of pheromone produced by individual insects, making large-scale extraction for field trials impractical—the extensive body of research on synthetic pheromones provides robust evidence of their efficacy.[6]
The chemical synthesis of insect pheromones allows for the production of large quantities of highly pure compounds, which is essential for their widespread use in agriculture.[6] The field data consistently demonstrate that the biological activity of these synthetic compounds is highly dependent on the correct isomeric ratio and the presence of minor components identified from the natural pheromone blend.[3][4] Therefore, the focus of research and development is on the accurate identification of natural pheromone components and the optimization of synthetic blends to maximize their attractiveness to the target pest species. The general scientific consensus is that a synthetically produced pheromone that is chemically identical to its natural counterpart will elicit the same behavioral response in the target insect.
References
- 1. life.illinois.edu [life.illinois.edu]
- 2. pp1.eppo.int [pp1.eppo.int]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CulturAgriCulturE: 107- Natural vs synthetic -5- Pheromones [culturagriculture.blogspot.com]
- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Tetradec-11-en-1-ol Derivatives as Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of tetradec-11-en-1-ol derivatives, primarily focusing on their role as insect sex pheromones. The data presented herein is crucial for the development of species-specific and effective pest management strategies. The primary model organism discussed is the European corn borer, Ostrinia nubilalis, which exhibits distinct pheromone strains (Z and E) that respond differently to geometric isomers of tetradec-11-en-1-yl acetate.
Pheromonal Activity of Tetradec-11-en-1-yl Acetate Isomers and Analogs in the European Corn Borer (Ostrinia nubilalis)
The European corn borer utilizes a blend of (Z)-11-tetradecen-1-yl acetate (Z11-14:OAc) and (E)-11-tetradecen-1-yl acetate (E11-14:OAc) as its primary sex pheromone. The ratio of these isomers is critical for attracting mates and differs between the Z-strain (predominantly Z11-14:OAc) and the E-strain (predominantly E11-14:OAc)[1][2]. The following tables summarize the electroantennogram (EAG) responses and behavioral activities of various derivatives.
Table 1: Electroantennogram (EAG) Response of Ostrinia nubilalis (Z-strain) to this compound Derivatives and Analogs
| Compound | Structure | EAG Response (relative amplitude) | Reference |
| (Z)-11-Tetradecen-1-yl acetate (Z11-14:OAc) | CH₃(CH₂)₂CH=CH(CH₂)₁₀OAc | +++ | [3] |
| (E)-11-Tetradecen-1-yl acetate (E11-14:OAc) | CH₃(CH₂)₂CH=CH(CH₂)₁₀OAc | + | [3] |
| (Z)-11-Tetradecen-1-ol (Z11-14:OH) | CH₃(CH₂)₂CH=CH(CH₂)₁₀OH | ++ | |
| (Z)-12-Cyclopropyl-11-dodecen-1-ol acetate | c-C₃H₅CH=CH(CH₂)₁₀OAc | +++ | [4] |
| (Z)-13-Methyl-11-tetradecen-1-ol acetate | (CH₃)₂CHCH=CH(CH₂)₁₀OAc | ++ | [4] |
| (Z)-11-Tetradecen-1-yl tert-butyl acetate | CH₃(CH₂)₂CH=CH(CH₂)₁₀OCOC(CH₃)₃ | + | [3] |
+++: Strong response, ++: Moderate response, +: Weak response
Table 2: Behavioral Response of Ostrinia nubilalis (Z-strain) in Flight Tunnel Assays
| Compound | Structure | Behavioral Response (Upwind flight) | Reference |
| (Z)-11-Tetradecen-1-yl acetate (Z11-14:OAc) | CH₃(CH₂)₂CH=CH(CH₂)₁₀OAc | High | [3] |
| (E)-11-Tetradecen-1-yl acetate (E11-14:OAc) | CH₃(CH₂)₂CH=CH(CH₂)₁₀OAc | Low (inhibitory at high concentrations) | [5] |
| (Z)-12-Cyclopropyl-11-dodecen-1-ol acetate | c-C₃H₅CH=CH(CH₂)₁₀OAc | High | [4] |
| (Z)-13-Methyl-11-tetradecen-1-ol acetate | (CH₃)₂CHCH=CH(CH₂)₁₀OAc | Moderate | [4] |
Comparison with Alternative Pheromones
The specificity of pheromone perception is a key factor in reproductive isolation among insect species. While O. nubilalis primarily utilizes C14 acetates, other closely related species, such as the Asian corn borer (Ostrinia furnacalis), use different chain lengths and double bond positions in their pheromone blends.
Table 3: Comparison of Primary Pheromone Components in Different Ostrinia Species
| Species | Primary Pheromone Components | Reference |
| Ostrinia nubilalis (Z-strain) | (Z)-11-Tetradecen-1-yl acetate (97%) and (E)-11-Tetradecen-1-yl acetate (3%) | [1][6] |
| Ostrinia nubilalis (E-strain) | (E)-11-Tetradecen-1-yl acetate (99%) and (Z)-11-Tetradecen-1-yl acetate (1%) | [1][6] |
| Ostrinia furnacalis | (Z)-12-Tetradecen-1-yl acetate and (E)-12-Tetradecen-1-yl acetate | [6] |
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrical response of an insect antenna to a specific odorant, providing a quantitative measure of its detection.
Methodology:
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.
-
Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound is introduced into the airstream.
-
Signal Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the depolarization is proportional to the number of olfactory receptor neurons that are stimulated.
-
Data Analysis: The EAG responses to different compounds are typically normalized to the response of a standard compound (e.g., the primary pheromone component) to allow for comparison across different preparations.
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the key structural features influencing the pheromonal activity of this compound derivatives in Ostrinia nubilalis.
Caption: Key structural determinants for pheromonal activity.
Experimental Workflow for Pheromone Identification and SAR Studies
The following diagram outlines the typical workflow for identifying insect pheromones and conducting structure-activity relationship studies.
Caption: Workflow for pheromone identification and SAR analysis.
References
- 1. Sex pheromone of European corn borer. : Ostrinia nubilalis: Polymorphism in various laboratory and field strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Male european corn borer,Ostrinia nubilalis (Hübner), antennal responses to analogs of its sex pheromone : Strain, electroantennogram, and behavior relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. European corn borer sex pheromone : Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetradec-11-en-1-ol and Other Pheromone Components in Choristoneura rosaceana
For Immediate Release
A comprehensive analysis of the sex pheromone components of the obliquebanded leafroller, Choristoneura rosaceana, reveals distinct roles and efficacy for each constituent, with (Z)-11-tetradecen-1-ol playing a nuanced but significant role in the insect's chemical communication. This guide synthesizes electrophysiological and behavioral data to provide a clear comparison of tetradec-11-en-1-ol with other key pheromones of this species.
The female-produced sex pheromone of Choristoneura rosaceana is a multicomponent blend primarily consisting of (Z)-11-tetradecen-1-yl acetate (Z11-14:Ac), (E)-11-tetradecen-1-yl acetate (E11-14:Ac), and (Z)-11-tetradecen-1-ol (Z11-14:OH). Some populations, particularly in western North America, also utilize (Z)-11-tetradecenal (Z11-14:Ald)[1]. While Z11-14:Ac is the major and most abundant component, the precise ratio of these compounds is critical for optimal male attraction and species-specific recognition.
Electrophysiological and Behavioral Performance
Electrophysiological studies, specifically Electroantennography (EAG), measure the overall electrical response of the male moth's antenna to individual pheromone components. This technique provides insight into the sensitivity of the peripheral olfactory system to these chemical cues. Behavioral responses are typically quantified through field trapping experiments, which measure the attractiveness of different pheromone blends in a natural setting.
Electroantennogram (EAG) Response Comparison
Data from EAG recordings indicate that the primary pheromone component, (Z)-11-tetradecenyl acetate (Z11-14:Ac), elicits the strongest antennal response in C. rosaceana. In contrast, (Z)-11-tetradecen-1-ol (Z11-14:OH) and (E)-11-tetradecenyl acetate (E11-14:Ac), when presented individually, evoke little to no significant response from the female antenna, suggesting a more subtle role in the olfactory process[2][3].
| Pheromone Component | Dosage | Mean EAG Response (mV ± SE) |
| (Z)-11-tetradecen-1-ol (Z11-14:OH) | 2 µg | 0.03 ± 0.03 |
| 20 µg | 0.03 ± 0.02 | |
| 200 µg | 0.05 ± 0.02 | |
| 2 mg | 0.04 ± 0.02 | |
| (Z)-11-tetradecenyl acetate (Z11-14:Ac) | 2 µg | 0.11 ± 0.02 |
| 20 µg | 0.15 ± 0.02 | |
| 200 µg | 0.22 ± 0.03 | |
| 2 mg | 0.31 ± 0.03 | |
| (E)-11-tetradecenyl acetate (E11-14:Ac) | 2 µg | 0.02 ± 0.02 |
| 20 µg | 0.02 ± 0.01 | |
| 200 µg | 0.03 ± 0.01 | |
| 2 mg | 0.04 ± 0.02 | |
| Solvent Blank | - | 0.02 ± 0.01 |
| Significant response compared to solvent blank (P < 0.05). Data from Stelinski et al., 2005. |
Field Trapping Performance
Despite its low activity in EAG assays, field trapping experiments demonstrate the importance of (Z)-11-tetradecen-1-ol in behavioral responses. Studies have shown that three-component blends containing Z11-14:OH are more attractive to male moths than blends containing only the acetate components[4]. Furthermore, a surprising finding from headspace analysis of calling virgin females revealed that the emitted pheromone blend contained only two detectable components: Z11-14:Ac and Z11-14:OH in a 37:63 ratio. A lure formulated to mimic this emitted blend was found to be more than twice as attractive as a standard commercial lure, highlighting the potential underestimation of Z11-14:OH's role in male attraction[4].
| Lure Blend (Ratio) | Mean Total Male Captures |
| Newly Formulated (Z11-14:Ac:Z11-14:OH, 37:63) | Significantly Higher |
| Commercial Lure (Z11-14:Ac:E11-14:Ac:Z11-14:OH, 74:5:21) | Standard |
| Based on findings from Stelinski et al. (2021), exact capture numbers vary with experimental conditions. |
Experimental Protocols
Electroantennography (EAG)
The EAG recordings were performed using live, intact female C. rosaceana. The head of the moth was excised and mounted onto a glass slide with modeling clay. The recording electrode, a glass capillary filled with saline solution, was placed over the cut end of an antenna. The reference electrode was inserted into the back of the head capsule. Pheromone stimuli were delivered by puffing air through a Pasteur pipette containing a filter paper loaded with a specific dosage of the synthetic pheromone component dissolved in a solvent. The resulting depolarization of the antennal neurons was amplified and recorded as the EAG response.
Field Trapping
Field trapping experiments were conducted in apple orchards. Pheromone lures were prepared by loading rubber septa with different blends and dosages of the synthetic pheromone components. These lures were then placed in sticky traps (e.g., Pherocon 1C). Traps were deployed in the orchards in a randomized block design, with a set distance between traps to avoid interference. The number of male C. rosaceana moths captured in each trap was recorded at regular intervals throughout the flight season.
Signaling and Biosynthesis Pathways
Olfactory Signaling Pathway
The detection of pheromone molecules by C. rosaceana initiates a signal transduction cascade within the olfactory receptor neurons located in the male's antennae. This process involves the binding of the pheromone to an odorant receptor, leading to the generation of an electrical signal that is transmitted to the brain.
Pheromone Biosynthesis Pathway
The pheromone components of C. rosaceana are synthesized in the female's pheromone gland from common fatty acid precursors. The specific double bond positions and functional groups are introduced by a series of enzymatic reactions, including desaturation, chain shortening, and reduction/acetylation.
Conclusion
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. European Journal of Entomology: Comparative behavioral and EAG responses of female obliquebanded and redbanded leafroller moths (Lepidoptera: Tortricidae) to their sex pheromone components [eje.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Alternatives for European Corn Borer Control Beyond Tetradec-11-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
The European corn borer (ECB), Ostrinia nubilalis, remains a significant pest in maize and other crops, necessitating the exploration of diverse and effective control strategies. While mating disruption techniques utilizing the primary female sex pheromone component, (Z)-11-tetradecenyl acetate, a derivative of tetradec-11-en-1-ol, are a cornerstone of integrated pest management (IPM) programs, a range of alternative and complementary methods offer viable solutions for ECB population management. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to inform research and development in this critical area.
Pheromone-Based Control: Mating Disruption
Mating disruption aims to permeate the environment with synthetic pheromones, making it difficult for male moths to locate females, thereby reducing mating success and subsequent larval infestations. The primary pheromone blend for the Z-strain of ECB is a 97:3 ratio of (Z)-11-tetradecenyl acetate to (E)-11-tetradecenyl acetate.
Quantitative Performance Data
| Treatment | Mean Number of Matings per Female (1st Generation) | Mean Number of Matings per Female (2nd Generation) | Reduction in Mated Females (1st Generation) | Reference |
| MSTRS™ Dispenser | 1.33 | 1.63 | 17% | [1] |
| Rope Dispenser | 1.58 | 1.56 | 10% | [1] |
| Untreated Check | 1.88 | 2.17 | - | [1] |
Experimental Protocol: Mating Disruption Field Trial
A study by Fadamiro et al. investigated the efficacy of two different pheromone dispenser types for mating disruption in ECB.
-
Experimental Design: The study was conducted in grassy aggregation sites for ECB mating activity around cornfields in Iowa. Two dispenser types were tested: a Shin-Etsu rope formulation and a Metered Semiochemical Timed Release System (MSTRS™).
-
Treatment Application:
-
Shin-Etsu rope dispensers were spaced 2 meters apart.
-
MSTRS™ dispensers were deployed in a widely-spaced pattern of 35 meters.
-
-
Pheromone Blend: A blend of (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate in an approximate 97:3 ratio was used.
-
Data Collection: Mating disruption was assessed by measuring the frequency of mating in feral female moths. This was determined by dissecting females and counting the number of spermatophores.
-
Statistical Analysis: The mean number of matings per female and the proportion of females that mated at least once were compared between the treated and untreated check plots.
Biorational Alternatives to Pheromone-Based Control
Biorational control methods utilize naturally derived substances or biological agents to manage pest populations with minimal environmental impact.
Microbial Insecticides: Bacillus thuringiensis (Bt) and Beauveria bassiana
Bacillus thuringiensis (Bt) is a soil-dwelling bacterium that produces crystal proteins (Cry toxins) toxic to specific insect larvae, including the ECB. Genetically modified corn hybrids expressing Bt toxins (Bt-corn) provide season-long protection. The entomopathogenic fungus Beauveria bassiana can also be used as a biological insecticide, infecting and killing ECB larvae.
| Control Method | Efficacy/Effect | Reference |
| Bt-corn (various events) | >99% control of first-generation larvae | [2] |
| Beauveria bassiana (foliar application) | Reduction in larval density by up to 58.23% | [2] |
| Spinosad (bacterial-derived insecticide) | Most effective biological agent in a comparative study | [3] |
Experimental Protocol: Beauveria bassiana Field Trial
A study evaluated the efficacy of Beauveria bassiana against ECB in a field setting.
-
Experimental Design: The research utilized a randomized block design with multiple treatments and replications.
-
Treatments:
-
Beauveria bassiana suspension.
-
Spinosad (as a positive control).
-
Untreated control.
-
-
Application: The treatments were applied as foliar sprays when ECB larvae were visible.
-
Data Collection: Efficacy was assessed by measuring the number of ECB larvae and the extent of stalk tunneling in the corn plants.
-
Statistical Analysis: A one-way ANOVA was used to compare the effects of the different treatments on larval numbers and plant damage, with a P-value of <0.001 indicating a significant difference between treatments and the control.[3]
Biological Control Agents: Parasitoid Wasps (Trichogramma spp.)
Parasitoid wasps, such as Trichogramma brassicae and Trichogramma ostriniae, lay their eggs inside ECB eggs, and the developing wasp larvae consume the host egg, preventing ECB larvae from hatching.
| Treatment | Effect on Maize Grain Yield | Reference |
| Trichogramma brassicae | Significantly improved yield over control | [4] |
| Chrysoperla carnea (predator) | No significant difference from control | [4] |
| T. brassicae + C. carnea | Significantly improved yield over all other treatments | [4] |
Experimental Protocol: Trichogramma and Chrysoperla Field Trial
A study by Bardi et al. (2023) examined the efficacy of releasing Trichogramma brassicae and Chrysoperla carnea for ECB control.
-
Experimental Design: A randomized block design was employed with four treatments: T. brassicae release, C. carnea release, a combination of both, and a control.
-
Application: The biological control agents were released in the experimental plots.
-
Data Collection: The primary outcome measured was maize grain yield. Additionally, the number of tunnels and larvae in the corn stalks were counted to assess ECB damage.
-
Statistical Analysis: A one-way ANOVA was used to determine significant differences in yield and ECB damage between the treatments. A Tukey HSD test was used for pairwise comparisons.[4]
Chemical Insecticides
A variety of chemical insecticides are registered for the control of ECB. These are typically applied as foliar sprays and target the larval stages.
Classes of Chemical Insecticides
-
Pyrethroids: (e.g., lambda-cyhalothrin) - Act as sodium channel modulators.
-
Anthranilic Diamides: (e.g., chlorantraniliprole) - Target the insect's ryanodine receptors.
-
Spinosyns: (e.g., spinosad) - Derived from a soil bacterium and affect the insect nervous system.
| Insecticide Class | Biological Efficiency | Reference |
| Synthetic pyrethroids + Anthranilamides | 83.0 - 92.8% | [5] |
| Synthetic pyrethroids + Organophosphates | 83.0 - 92.8% | [5] |
Signaling Pathways and Experimental Workflows
To understand how these control methods work, it is essential to visualize the underlying biological and experimental processes.
European Corn Borer Pheromone Signaling Pathway
The following diagram illustrates the key steps in the ECB's pheromone detection and processing pathway, from the antenna to the brain.
Caption: Pheromone signaling pathway in the male European corn borer.
Experimental Workflow for Comparing ECB Control Methods
This diagram outlines a typical experimental workflow for comparing the efficacy of different ECB control strategies in the field.
Caption: Generalized workflow for field evaluation of ECB control methods.
Conclusion
A variety of effective alternatives to the sole reliance on this compound-based pheromones exist for the management of the European corn borer. The choice of the most appropriate strategy will depend on various factors, including the specific agricultural system, pest pressure, and economic considerations. Bt-corn offers excellent, season-long protection, while microbial and biological control agents provide more environmentally targeted options. Chemical insecticides remain a valuable tool, particularly for rapid knockdown of larval populations. Future research should focus on direct comparative studies of these different modalities to further refine integrated pest management strategies for this significant agricultural pest.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Critical Facets of European Corn Borer Adult Movement Ecology Relevant to Mitigating Field Resistance to Bt-Corn [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Solutions for Higher Maize Yield and Reduced Stalk Damage Caused by the European Corn Borer, Ostrinia nubilalis (Hübner) [mdpi.com]
- 5. Evaluation of the insecticide efficiency for corn protection against the European corn borer under conditions of Belarus | Bykovskaya | Plant Protection [plants.belal.by]
Unraveling Pheromonal Interactions: A Comparative Analysis of Tetradecenyl Acetate and Tetradec-11-en-1-ol Blends
In the intricate world of insect chemical communication, the precise composition of pheromone blends is paramount to eliciting a specific behavioral response. This guide delves into the effects of combining tetradecenyl acetate with tetradec-11-en-1-ol, focusing on the impact on male moth attraction. Contrary to the expectation of a synergistic effect, available research on the currant bud moth, Euhyponomeutoides albithoracellus, demonstrates a significant antagonistic interaction. The addition of (E)-11-tetradecenol and (Z)-11-tetradecenol to a potent blend of (E)- and (Z)-11-tetradecenyl acetate drastically reduces trap catches, indicating an inhibitory effect.
Quantitative Data Summary
The following table summarizes the mean catch of male E. albithoracellus moths in traps baited with different pheromone blends. The data clearly illustrates the reduction in attraction when alcohols are added to the acetate blend.
| Treatment (Pheromone Blend) | Mean Catch (±SE) | Statistical Significance (p-value) |
| (E)-11-tetradecenyl acetate & (Z)-11-tetradecenyl acetate (1:1) | 50.3 ± 8.7 | < 0.001 |
| (E)-11-tetradecenyl acetate & (Z)-11-tetradecenyl acetate (1:1) + (E)-11-tetradecenol & (Z)-11-tetradecenol | 2.5 ± 1.1 | < 0.001 |
| (E)-11-tetradecenyl acetate | 1.2 ± 0.5 | < 0.001 |
| (Z)-11-tetradecenyl acetate | 0.8 ± 0.4 | < 0.001 |
| Unbaited Control | 0.2 ± 0.1 | - |
SE: Standard Error
Experimental Protocols
The data presented above was obtained through rigorous field trapping experiments. The key methodologies are detailed below.
1. Pheromone Lure Preparation:
-
Synthetic pheromone components, including (E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate, (E)-11-tetradecenol, and (Z)-11-tetradecenol, were of high purity (>95%).
-
The compounds were dissolved in hexane to create the desired blend ratios.
-
The solutions were applied to rubber septa, which served as the controlled-release dispensers in the traps.
-
For the combination lures, a 1:1 blend of (E)- and (Z)-11-tetradecenyl acetate was prepared, and the corresponding alcohols were added in the same amounts as the acetates.
2. Field Trapping:
-
The experiments were conducted in black currant orchards where the currant bud moth is a known pest.
-
Delta traps with sticky inserts were used to capture the male moths.
-
The traps, baited with the different pheromone lures, were placed in a randomized block design within the orchard.
-
Traps were separated by a distance of at least 20 meters to avoid interference between lures.
-
The number of captured male moths per trap was recorded after a set period.
3. Statistical Analysis:
-
The trap catch data was transformed using log(x+1) to normalize the distribution.
-
Analysis of variance (ANOVA) was performed to determine if there were significant differences in the mean catches among the different treatments.
-
A post-hoc test, such as the Bonferroni test, was used for multiple comparisons between the treatment means.
Visualizations
The following diagrams illustrate the experimental workflow and the observed interactions of the pheromone components.
Interspecific Activity of Tetradec-11-en-1-ol Among Moth Species: A Comparative Guide
Introduction
Tetradec-11-en-1-ol, a C14 unsaturated alcohol, is a semiochemical that plays a significant role in the chemical communication of various moth species. As a component of female-produced sex pheromones, it can act as a potent attractant for conspecific males. However, its activity can vary significantly across different species, ranging from a primary attractant to a behavioral antagonist or an inactive compound. Understanding this interspecific activity is crucial for the development of species-specific pest management strategies, such as mating disruption and mass trapping, as well as for deciphering the evolutionary relationships and reproductive isolation mechanisms among moth species.
This guide provides a comparative overview of the electrophysiological and behavioral responses of different moth species to this compound, supported by experimental data from published research. Detailed experimental protocols for the key assays are also provided to aid researchers in their own investigations.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological and behavioral responses of various moth species to isomers of this compound and its acetate analogue.
Table 1: Electroantennogram (EAG) Responses to Tetradecen-1-ol Analogues
| Species | Strain/Population | Compound | Dosage | Mean EAG Amplitude (mV) | Notes | Reference |
| Ostrinia nubilalis (European Corn Borer) | ZZ | (Z)-11-Tetradecen-1-yl acetate | 10 µg | Not specified, but elicited a strong, prolonged response | The (Z)-isomer elicited a significantly greater and longer-lasting response in the ZZ strain compared to the EE and ZE strains.[1][2] | [1][2] |
| Ostrinia nubilalis (European Corn Borer) | EE | (E)-11-Tetradecen-1-yl acetate | 10 µg | Not specified, but elicited a clear response | The EE strain showed a stronger response to the (E)-isomer.[1][2] | [1][2] |
| Ostrinia nubilalis (European Corn Borer) | ZE | (Z)-11-Tetradecen-1-yl acetate & (E)-11-Tetradecen-1-yl acetate | 10 µg | Not specified, but responded to both isomers | The ZE strain responded to both isomers, with the (Z)-isomer generally eliciting a greater amplitude.[1][2] | [1][2] |
| Euzophera pyriella (a pyralid moth) | Xinjiang, China | (Z)-9-Tetradecen-1-ol | Not specified | No significant response | This compound did not elicit a significant EAG response compared to the major pheromone component, (Z,E)-9,12-tetradecadien-1-ol.[3] | [3] |
Table 2: Behavioral Responses in Wind Tunnel Bioassays
| Species | Compound | Dosage/Concentration | Behavioral Response | % Males Responding | Notes | Reference |
| Choristoneura rosaceana (Obliquebanded Leafroller) | (Z)-11-Tetradecen-1-yl acetate | 1 ng/m³ air | Upwind flight orientation | Significantly reduced compared to control | Prolonged exposure to even low concentrations of the pheromone component reduced the ability of males to orient to a calling female.[4] | [4] |
Table 3: Field Trapping Results
| Species | Lure Composition | Lure Loading | Mean Trap Catch (males/trap/day) | Location | Notes | Reference |
| Cochylis hospes (Banded Sunflower Moth) | (E)-11-Tetradecenyl acetate / (Z)-11-Tetradecenyl acetate (9:1 ratio) + 5% (E)-11-Tetradecen-1-ol | Not specified | Lower than lure without alcohol | Saskatchewan, Canada | The addition of (E)-11-tetradecen-1-ol resulted in lower captures, suggesting an inhibitory effect.[5] | [5] |
| Cochylis hospes (Banded Sunflower Moth) | (E)-11-Tetradecenyl acetate / (Z)-11-Tetradecenyl acetate (9:1 ratio) + 5% (Z)-11-Tetradecen-1-ol | Not specified | Lower than lure without alcohol | Saskatchewan, Canada | Similar to the (E)-isomer, the addition of (Z)-11-tetradecen-1-ol also reduced trap captures.[5] | [5] |
| Choristoneura rosaceana (Obliquebanded Leafroller) | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecen-1-ol, (Z)-11-Tetradecenal (100:2:1.5:1 blend) | Not specified | >50% reduction when (Z)-11-Tetradecenal was removed | Ontario, Canada | While not tetradecen-1-ol, this demonstrates the importance of specific components in a blend for attraction. (Z)-11-tetradecen-1-ol is a known component of the pheromone for this species.[6] | [6] |
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrical response of a moth's antenna to volatile compounds.
Methodology:
-
Preparation of the Antenna: A male moth is chilled on ice to immobilize it. One antenna is carefully excised at the base using fine scissors. The distal tip of the antenna is also removed to ensure good electrical contact.
-
Mounting: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the basal end.
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Test compounds are dissolved in a solvent (e.g., hexane) and applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then passed through the pipette, delivering the odorant stimulus into the main air stream.
-
Data Acquisition: The potential difference between the two electrodes is amplified and recorded using a specialized EAG system. The amplitude of the negative voltage deflection following stimulation is measured as the EAG response.
-
Controls: A solvent-only puff is used as a negative control, and a standard compound known to elicit a response is often used as a positive control and for normalization of data.
Wind Tunnel Bioassay
Objective: To observe and quantify the upwind flight behavior of male moths in response to a pheromone source.
Methodology:
-
Wind Tunnel Setup: A laminar flow wind tunnel is used, typically with a flight section of at least 1.5 meters. The air is filtered, and the wind speed is controlled (e.g., 30-50 cm/s). The tunnel is illuminated with red light to simulate scotophase conditions.
-
Pheromone Source: The test compound or blend is applied to a rubber septum or other dispenser placed at the upwind end of the tunnel.
-
Moth Acclimation and Release: Male moths are acclimated to the experimental conditions for at least 30 minutes. They are then released onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is recorded. Key behaviors quantified include taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.
-
Data Analysis: The percentage of males exhibiting each behavior is calculated.
Field Trapping
Objective: To assess the attractiveness of a synthetic lure under natural conditions.
Methodology:
-
Trap and Lure Preparation: Pheromone traps (e.g., delta traps or bucket traps with a sticky insert) are used. The synthetic lure, typically a rubber septum impregnated with the test compound(s), is placed inside the trap.
-
Experimental Design: Traps are deployed in the field in a randomized complete block design to minimize positional effects. Traps are spaced sufficiently far apart (e.g., >20 meters) to avoid interference.
-
Trap Deployment: Traps are hung at a height relevant to the flight behavior of the target species.
-
Data Collection: Traps are checked at regular intervals, and the number of captured male moths of the target species is recorded.
-
Data Analysis: The mean number of moths captured per trap per collection period is calculated and statistically analyzed to compare the attractiveness of different lures.
Mandatory Visualizations
Caption: Experimental workflow for evaluating interspecific pheromone activity.
Caption: Simplified signaling pathway in a moth olfactory receptor neuron.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Male european corn borer,Ostrinia nubilalis (Hübner), antennal responses to analogs of its sex pheromone : Strain, electroantennogram, and behavior relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sexual behavior of Grapholita molesta and Choristoneura rosaceana (Lepidoptera: Tortricidae) in a flight tunnel after prolonged exposure to the aerial concentration of pheromone previously measured in orchards treated with pheromone for mating disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Unambiguous Structure Confirmation of Tetradec-11-en-1-ol via NMR Spectroscopy: A Comparative Guide
A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of the insect pheromone tetradec-11-en-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for the (Z) and (E) isomers, alongside predicted data for alternative isomers, enabling clear differentiation and structural confirmation.
The precise structural characterization of organic molecules is paramount in chemical research and drug development. NMR spectroscopy stands as a powerful and indispensable tool for the non-destructive analysis and unambiguous determination of molecular structures. This guide focuses on the application of ¹H and ¹³C NMR spectroscopy for the structural confirmation of this compound, a long-chain unsaturated alcohol and a known component of various insect pheromones. The differentiation between its geometric isomers, (Z)-tetradec-11-en-1-ol and (E)-tetradec-11-en-1-ol, is crucial as biological activity is often highly dependent on stereochemistry.
Comparative NMR Data for this compound Isomers
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (Z)-tetradec-11-en-1-ol and its geometric isomer, (E)-tetradec-11-en-1-ol. These values, generated using reputable NMR prediction software, highlight the key spectral differences that allow for their distinction. For comparison, predicted data for a positional isomer, tetradec-12-en-1-ol, is also included.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Tetradecen-1-ol Isomers
| Atom Assignment | (Z)-tetradec-11-en-1-ol | (E)-tetradec-11-en-1-ol | Tetradec-12-en-1-ol |
| H1 (CH₂) | 3.64 (t) | 3.64 (t) | 3.64 (t) |
| H2-H10 (CH₂) | 1.29-1.57 (m) | 1.29-1.57 (m) | 1.29-1.57 (m) |
| H11 (CH) | 5.34 (m) | 5.39 (m) | 2.05 (m) |
| H12 (CH) | 5.34 (m) | 5.39 (m) | 5.81 (m) |
| H13 (CH₂) | 2.03 (m) | 1.98 (m) | 4.93 (m) |
| H14 (CH₃) | 0.97 (t) | 0.97 (t) | 4.99 (m) |
| OH | ~1.5-2.0 (br s) | ~1.5-2.0 (br s) | ~1.5-2.0 (br s) |
Note: Predicted chemical shifts are in ppm relative to TMS. Multiplicities are indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Tetradecen-1-ol Isomers
| Atom Assignment | (Z)-tetradec-11-en-1-ol | (E)-tetradec-11-en-1-ol | Tetradec-12-en-1-ol |
| C1 | 62.9 | 62.9 | 62.9 |
| C2-C10 | 25.7-32.8 | 25.7-32.8 | 25.7-32.8 |
| C11 | 129.9 | 130.5 | 33.8 |
| C12 | 129.5 | 130.1 | 139.2 |
| C13 | 27.2 | 32.5 | 114.1 |
| C14 | 14.4 | 14.4 | - |
Note: Predicted chemical shifts are in ppm relative to TMS.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR-based Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Safety Operating Guide
Navigating the Safe Disposal of Tetradec-11-en-1-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Tetradec-11-en-1-ol, a long-chain aliphatic alcohol. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Considerations
Before initiating any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.[1] In case of accidental contact, rinse the affected area with copious amounts of water.[2][3] For spills, absorb the material with an inert, non-combustible absorbent and collect it for proper disposal.[2][3]
Quantitative Data on Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data, compiled from safety data sheets of structurally similar compounds.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Flash Point | 99 °C / 210.2 °F | [1] |
| Autoignition Temperature | 202 °C / 395.6 °F | [1] |
| Boiling Point | 252 - 254 °C / 485.6 - 489.2 °F | [1] |
| Solubility | Insoluble in water | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The primary directive is to prevent its release into the environment.[2][3]
-
Waste Collection :
-
Storage :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Ensure the storage area has secondary containment to prevent environmental release in case of a leak.
-
-
Engage Professional Waste Disposal Services :
-
Documentation :
-
Maintain accurate records of the waste, including the chemical name, quantity, and date of generation, as required by your institution and local regulations.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Personal protective equipment for handling Tetradec-11-en-1-ol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Tetradec-11-en-1-ol.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Ensure gloves are intact before and during use. |
| Body Protection | Long-sleeved shirt and long pants or a lab coat | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots are advised, with pant legs worn outside the boots.[3] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation | If ventilation is poor or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[4][5]
-
Spills: In the event of a spill, do not breathe vapors. Evacuate the area and use an absorbent material (e.g., Chemizorb®) to collect the spill.[4][5]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[2]
-
Containers: Keep containers tightly closed when not in use.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[1][4][5]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[4][5]
-
Environmental Precautions: Avoid release to the environment.[1][4][5]
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
| Emergency Situation | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. If vomiting occurs, have the victim lean forward to prevent aspiration.[1][2] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
